Product packaging for 2,6-Difluorobenzyl alcohol(Cat. No.:CAS No. 19064-18-7)

2,6-Difluorobenzyl alcohol

Cat. No.: B091412
CAS No.: 19064-18-7
M. Wt: 144.12 g/mol
InChI Key: LVICICZQETYOGS-UHFFFAOYSA-N
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Description

2,6-Difluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6F2O and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2O B091412 2,6-Difluorobenzyl alcohol CAS No. 19064-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluorophenyl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVICICZQETYOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40172558
Record name 2,6-Difluorobenzyl alcohol
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Molecular Weight

144.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19064-18-7
Record name 2,6-Difluorobenzenemethanol
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Record name 2,6-Difluorobenzyl alcohol
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Record name 2,6-Difluorobenzyl alcohol
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Record name 2,6-difluorobenzyl alcohol
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Record name 2,6-DIFLUOROBENZYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzyl alcohol (CAS No. 19064-18-7) is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the two fluorine atoms positioned ortho to the hydroxymethyl group, make it a valuable intermediate in the preparation of a wide range of specialty chemicals, materials, and, most notably, active pharmaceutical ingredients (APIs). The fluorine substituents significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making the 2,6-difluorobenzyl motif a desirable feature in modern drug design.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆F₂O[4]
Molecular Weight 144.12 g/mol [4][5]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 88 °C at 14 torr[4][6]
Density 1.3 g/cm³ at 25 °C[4][7]
Refractive Index (n²⁰/D) 1.495 - 1.50[4][6][7]
Flash Point 88 °C[6]
Solubility Not miscible or difficult to mix in water[7]
Stability Stable under normal temperatures and pressures[4][8]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the reduction of 2,6-difluorobenzaldehyde (B1295200) or the hydrolysis of a derivative of 2,6-difluorobenzylamine (B1295058) being common methods.

Experimental Protocol: Reduction of 2,6-Difluorobenzaldehyde with Sodium Borohydride (B1222165)

This method involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde in methanol or ethanol at room temperature.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

dot

Synthesis of this compound via Reduction.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the influence of the electron-withdrawing fluorine atoms on the aromatic ring. Key reactions include oxidation to the corresponding aldehyde and esterification.

Oxidation to 2,6-Difluorobenzaldehyde

The selective oxidation of this compound to 2,6-difluorobenzaldehyde is a crucial transformation, as the aldehyde is also a valuable synthetic intermediate. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation are typically employed to prevent over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

  • Diethyl ether

Procedure:

  • Suspend PCC in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous dichloromethane to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to filter out the chromium residues.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,6-difluorobenzaldehyde.

  • Further purification can be achieved by distillation or column chromatography if necessary.

dot```dot graph Oxidation_PCC { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound\nin Anhydrous DCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Pyridinium Chlorochromate (PCC)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Stir at RT\n(2-4 hours)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Dilute with Diethyl Ether\nFilter through Silica Gel", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolation [label="Solvent Removal", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2,6-Difluorobenzaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reagent [label="1."]; reagent -> reaction [label="2."]; reaction -> workup [label="3."]; workup -> isolation [label="4."]; isolation -> product [label="5."]; }

Fischer Esterification of this compound.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, benzylic, and hydroxyl protons.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J)
Aromatic (H3, H5)~6.86Triplet~8.8 Hz
Aromatic (H4)~7.23Multiplet
Benzylic (-CH₂-)~4.71Singlet
Hydroxyl (-OH)~3.04Broad Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic and benzylic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting.

Carbon AssignmentApproximate Chemical Shift (ppm)
C1 (ipso, attached to -CH₂OH)~115
C2, C6 (attached to F)~162 (doublet)
C3, C5~111 (doublet)
C4~129 (triplet)
-CH₂OH~56

Note: The multiplicities mentioned are due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl, C-H, and C-F bonds.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3200-3600Strong, Broad
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch (-CH₂-)2850-2960Medium
Aromatic C=C stretch1580-1620Medium
C-F stretch1100-1300Strong
C-O stretch1000-1200Strong
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or water (M-18). The most prominent fragmentation is often the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a stable tropylium-like cation or a substituted benzyl cation.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract. [4][8]It is also a combustible liquid. [8]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. [4][8]Use in a well-ventilated area. [4][8]Avoid contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][8]Keep away from heat, sparks, and open flames. [4][8]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. [4][8] * Skin: Wash off immediately with soap and plenty of water. [4][8] * Inhalation: Move to fresh air. [4][8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [4] In all cases of exposure, seek medical attention. [4][8]

Applications in Drug Development

The 2,6-difluorobenzyl moiety is a key pharmacophore in several drug candidates. [1]Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule. [1][2]this compound is a crucial starting material for the synthesis of these compounds, including antiepileptic drugs and agents targeting the central nervous system. [1]For instance, it is a key intermediate in the synthesis of Rufinamide, a medication used for the treatment of seizures associated with Lennox-Gastaut syndrome.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis and subsequent reactions, such as oxidation and esterification, are fundamental transformations for accessing a variety of more complex molecules. The information provided in this technical guide, including detailed experimental protocols and spectroscopic data analysis, serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the effective and safe utilization of this important building block.

References

An In-depth Technical Guide to 2,6-Difluorobenzyl Alcohol (CAS 19064-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluorobenzyl alcohol (CAS 19064-18-7), a key fluorinated intermediate in the fields of medicinal chemistry, agrochemistry, and materials science. This document details its physicochemical properties, synthesis methodologies, reactivity, spectroscopic data, and safety information, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The introduction of two fluorine atoms ortho to the benzyl (B1604629) alcohol moiety significantly influences its electronic properties, reactivity, and metabolic stability when incorporated into larger molecules.[2]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 19064-18-7[3]
Molecular Formula C₇H₆F₂O[3]
Molecular Weight 144.12 g/mol [3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 88 °C at 14 mmHg[3]
Density 1.3 g/cm³ at 25 °C[3]
Refractive Index 1.495-1.50 at 20 °C[3]
Solubility Not miscible or difficult to mix in water[5]
Flash Point 88 °C[3]
Storage Temperature 0 - 8 °C[5]

Note: One source reports a melting point of 168.5-169 °C, which is inconsistent with multiple other sources describing the substance as a liquid at ambient temperatures and is likely erroneous.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reduction of corresponding carbonyl compounds or the hydrolysis of benzyl halides.

A common and straightforward method for the synthesis of this compound is the reduction of 2,6-difluorobenzaldehyde (B1295200) using a mild reducing agent such as sodium borohydride (B1222165).[6]

Experimental Protocol: Reduction of 2,6-Difluorobenzaldehyde with Sodium Borohydride

  • Materials:

    • 2,6-Difluorobenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (B129727) (or Ethanol)

    • Deionized water

    • Diethyl ether (or Ethyl acetate)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde in methanol at 0 °C (ice bath).

    • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with 1 M HCl and then with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

G Workflow: Reduction of 2,6-Difluorobenzaldehyde cluster_reaction Reaction cluster_workup Work-up Dissolve Aldehyde Dissolve 2,6-difluorobenzaldehyde in Methanol at 0°C Add NaBH4 Slowly add NaBH4 Dissolve Aldehyde->Add NaBH4 Stir Stir at room temperature (2-4 hours) Add NaBH4->Stir Quench Quench with water Stir->Quench Reaction complete Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Et2O/EtOAc Evaporate->Extract Wash Wash with HCl and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify If necessary

Caption: Workflow for the synthesis of this compound.

A multi-step synthesis starting from 2,6-difluorobenzylamine (B1295058) has been patented, proceeding through a diazonium salt intermediate.

Experimental Protocol: Synthesis from 2,6-Difluorobenzylamine

  • Materials:

  • Procedure:

    • Charge a reaction vessel with acetic acid and gradually add 2,6-difluorobenzylamine while cooling.

    • Under cooling (10-20 °C), add sodium nitrite over several hours.

    • After the addition, continue stirring at the same temperature for 1 hour.

    • Allow the reaction mixture to stand at room temperature overnight to form a mixture containing 2,6-difluorobenzyl acetate and this compound.

    • Add a 50% aqueous solution of sodium hydroxide to the reaction product and stir under reflux (approximately 80 °C) for 1 hour to hydrolyze the acetate.

    • Cool the reaction mixture and extract with methylene chloride.

    • Recover the methylene chloride and purify the resulting this compound by distillation under reduced pressure.

G Workflow: Synthesis from 2,6-Difluorobenzylamine Start 2,6-Difluorobenzylamine + Acetic Acid Diazotization Diazotization with NaNO2 (10-20°C) Start->Diazotization Intermediate Intermediate Mixture: 2,6-Difluorobenzyl acetate & This compound Diazotization->Intermediate Hydrolysis Hydrolysis with NaOH (aq) (Reflux) Intermediate->Hydrolysis Extraction Extraction with Methylene Chloride Hydrolysis->Extraction Purification Distillation under reduced pressure Extraction->Purification Product This compound Purification->Product

Caption: Synthesis of this compound from the corresponding amine.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its hydroxyl group and the unique properties imparted by the difluorinated aromatic ring.

  • Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives to form 2,6-difluorobenzyl esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

  • Mitsunobu Reaction: It can participate in Mitsunobu reactions, for instance, with purine (B94841) derivatives to synthesize potential phosphodiesterase (PDE) inhibitors, highlighting its importance in medicinal chemistry.[7]

  • Halogenation: The alcohol can be converted to the corresponding benzyl halides, such as 2,6-difluorobenzyl bromide, which are themselves useful synthetic intermediates.

The 2,6-difluorobenzyl moiety is a significant pharmacophore. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties.[2] Consequently, this compound is a crucial starting material for a variety of pharmaceutically active compounds, including precursors to the anti-epileptic drug Rufinamide.[2]

  • Agrochemicals: It is used as a building block for herbicides, pesticides, and other crop protection products.[2]

  • Materials Science: The thermal and chemical resistance associated with the carbon-fluorine bonds makes this compound and its derivatives useful in the formulation of specialty polymers and resins.[2]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey FeaturesReference(s)
¹H NMR (400 MHz, CDCl₃): δ ~7.23 (m, 1H, Ar-H), δ ~6.86 (t, J ≈ 8.8 Hz, 2H, Ar-H), δ ~4.71 (s, 2H, CH₂), δ ~3.04 (br s, 1H, OH).[8]
¹³C NMR Expected chemical shifts (ppm): ~55-65 (CH₂OH), ~110-115 (d, Ar-CH), ~128-132 (m, Ar-CH), ~160-165 (dd, Ar-CF).[9]
IR Key absorptions (cm⁻¹): ~3200-3600 (br, O-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2960 (Aliphatic C-H stretch), ~1600 & ~1500 (Ar C=C stretch), ~1080-1300 (C-O stretch), ~1100-1400 (C-F stretch).[10][11]
Mass Spec. Molecular Ion (M⁺): m/z = 144.[8][11]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
STOT SE 3 H335: May cause respiratory irritation.
Flammability H227: Combustible liquid.

Data aggregated from multiple sources.

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • In case of skin contact: Wash with plenty of water and soap.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.

Storage and Stability:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The compound is stable under normal temperatures and pressures.[3]

G Safety Information Flowchart cluster_hazards Primary Hazards cluster_ppe Recommended PPE cluster_firstaid First Aid H315 Skin Irritant Gloves Protective Gloves H315->Gloves H319 Eye Irritant Goggles Safety Goggles H319->Goggles H335 Respiratory Irritant Ventilation Fume Hood H335->Ventilation H227 Combustible Liquid Skin Wash Skin Gloves->Skin Eyes Rinse Eyes Goggles->Eyes LabCoat Lab Coat Inhaled Move to Fresh Air Ventilation->Inhaled Swallowed Rinse Mouth, Seek Medical Help Handling Handling this compound Handling->H315 Handling->H319 Handling->H335 Handling->H227

Caption: Logical relationships for handling and safety of the compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique physicochemical properties, stemming from the ortho-difluoro substitution pattern, make it an attractive intermediate for researchers and scientists in drug discovery and chemical development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to (2,6-Difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluorophenyl)methanol, also known as 2,6-difluorobenzyl alcohol, is a fluorinated aromatic alcohol that serves as a critical building block in organic synthesis. Its unique structural and electronic properties, imparted by the two fluorine atoms positioned ortho to the hydroxymethyl group, make it a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The fluorine atoms enhance metabolic stability and can influence binding affinities, making this moiety particularly interesting in drug discovery. This guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of (2,6-Difluorophenyl)methanol, tailored for professionals in research and development.

Chemical Structure and Identification

(2,6-Difluorophenyl)methanol consists of a benzyl (B1604629) alcohol core with two fluorine substituents on the phenyl ring at positions 2 and 6.

IdentifierValue
IUPAC Name (2,6-difluorophenyl)methanol[1]
CAS Number 19064-18-7
Molecular Formula C₇H₆F₂O[1]
SMILES C1=CC(=C(C(=C1)F)CO)F[1]
InChI InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2[1]
Synonyms This compound, Benzenemethanol, 2,6-difluoro-[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (2,6-Difluorophenyl)methanol is provided below for easy reference and comparison.

Table 3.1: Physicochemical Properties

PropertyValueReference
Molecular Weight144.12 g/mol [1]
AppearanceColorless liquid
Density1.3 g/mL at 25 °C[2]
Boiling Point88 °C at 14 torr
Melting Point168.5-169 °C[2]
Refractive Index (n20/D)1.495[2]
SolubilityNot miscible or difficult to mix in water[2]

Table 3.2: Spectroscopic Data

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3 (m, 1H, Ar-H), ~6.9 (t, J ≈ 8 Hz, 2H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (s, 1H, OH)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~161 (dd, J ≈ 250, 8 Hz, C-F), ~130 (t, J ≈ 10 Hz, C-H), ~115 (t, J ≈ 20 Hz, C-COH), ~111 (dd, J ≈ 20, 5 Hz, C-H), ~58 (t, J ≈ 5 Hz, CH₂)
Infrared (IR) (Neat, cm⁻¹)~3350 (broad, O-H stretch), ~3070 (C-H aromatic stretch), ~2930 (C-H aliphatic stretch), ~1625 (C=C aromatic stretch), ~1470 (C-C aromatic stretch), ~1240 (C-F stretch), ~1040 (C-O stretch)
Mass Spectrometry (EI) m/z: 144 (M⁺), 127, 123

Experimental Protocols

Synthesis of (2,6-Difluorophenyl)methanol via Reduction of 2,6-Difluorobenzaldehyde (B1295200)

A common and efficient method for the synthesis of (2,6-Difluorophenyl)methanol is the reduction of the corresponding aldehyde, 2,6-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride (B1222165).

Materials:

  • 2,6-Difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1 equivalent) in methanol under stirring.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2,6-Difluorophenyl)methanol as a colorless liquid. A yield of 86.1% has been reported for a similar process.[3]

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Dissolve Aldehyde in Methanol Dissolve Aldehyde in Methanol 2,6-Difluorobenzaldehyde->Dissolve Aldehyde in Methanol Sodium Borohydride Sodium Borohydride Add NaBH4 Add NaBH4 Sodium Borohydride->Add NaBH4 Methanol Methanol Methanol->Dissolve Aldehyde in Methanol Cool to 0 C Cool to 0 C Dissolve Aldehyde in Methanol->Cool to 0 C Cool to 0 C->Add NaBH4 Stir at RT Stir at RT Add NaBH4->Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Remove Methanol Remove Methanol Quench with Water->Remove Methanol Extract with Diethyl Ether Extract with Diethyl Ether Remove Methanol->Extract with Diethyl Ether Dry and Concentrate Dry and Concentrate Extract with Diethyl Ether->Dry and Concentrate (2,6-Difluorophenyl)methanol (2,6-Difluorophenyl)methanol Dry and Concentrate->(2,6-Difluorophenyl)methanol

Synthesis of (2,6-Difluorophenyl)methanol.
Analytical Methods

Sample Preparation:

  • Dissolve approximately 10-20 mg of (2,6-Difluorophenyl)methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: ~16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: ~240 ppm

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Technique: ATR

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Sample Preparation:

Instrument Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: Standard scan rate.

Applications in Drug Discovery: Synthesis of RORγt Inverse Agonists

(2,6-Difluorophenyl)methanol is a key precursor in the synthesis of potent and selective inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress Th17 cell function and are therefore promising therapeutic agents.

The synthesis of these inverse agonists often involves the conversion of (2,6-Difluorophenyl)methanol to a more reactive electrophile, such as 2,6-difluorobenzyl bromide, which is then used to alkylate a nucleophilic core structure.

Illustrative Synthetic Pathway:

G A (2,6-Difluorophenyl)methanol B Bromination (e.g., PBr3 or HBr) A->B C 2,6-Difluorobenzyl Bromide B->C E Alkylation C->E D Nucleophilic Core (e.g., Amine, Thiol) D->E F RORγt Inverse Agonist Precursor E->F G Further Synthetic Steps F->G H Final RORγt Inverse Agonist G->H

References

A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the two fluorine atoms ortho to the hydroxymethyl group, make it a valuable intermediate in the development of pharmaceuticals and advanced materials.[1][2] The fluorine substituents can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of drug candidates.[1] A thorough understanding of its physical properties is therefore essential for its effective application in research and development. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a comprehensive and reliable reference.

PropertyValueUnitsNotes
Molecular Formula C₇H₆F₂O-[3][4]
Molecular Weight 144.12 g/mol [3][4]
Appearance Colorless to light yellow/orange clear liquid-[3]
Boiling Point 88°Cat 14 mmHg[3]
Density 1.3g/mLat 25 °C[5][6]
Refractive Index 1.495-at 20 °C[5][6]
pKa 13.41 ± 0.10-Predicted[7][8]
Solubility Not miscible or difficult to mix in water-[5][6][7][9]
Flash Point 88°C[10]

Note on Melting Point: Some sources report a melting point of 168.5-169 °C[8]; however, the compound is consistently described as a liquid at room temperature.[3] This discrepancy may arise from impurities or different crystalline forms, and researchers should be mindful of this when handling the compound.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.[11][12]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Place a few milliliters of this compound into the small test tube.

  • Insert the capillary tube, sealed end up, into the liquid in the test tube.[12][13]

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube or heating bath.[12]

  • Gently heat the apparatus.[11]

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14] Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[15] A pycnometer, or specific gravity bottle, is a flask with a precise volume used for accurate density measurements.[15]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

  • The density (ρ) of the alcohol can be calculated using the following formula: ρ_alcohol = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility (Qualitative Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[16] The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[17]

Apparatus:

  • Test tubes or small vials with stoppers

  • Vortex mixer or shaker

  • Pipettes

  • Solvents of interest (e.g., water, ethanol, hexane)

Procedure:

  • Add a small, accurately weighed amount of this compound to a test tube.

  • Add a measured volume of the chosen solvent (e.g., 1 mL).

  • Stopper the test tube and shake it vigorously for a set period (e.g., 1 minute) using a vortex mixer or by hand.

  • Allow the mixture to stand and observe if the solid has completely dissolved.

  • If the solid has dissolved, the compound is soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility. For a more quantitative assessment, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[17]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an alcohol, it represents the tendency of the hydroxyl proton to dissociate. Potentiometric titration is a highly precise method for pKa determination.[18][19]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound in a suitable solvent (e.g., a water-alcohol mixture)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.[18]

  • Place a known volume and concentration of the this compound solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized strong base solution from the burette in small, precise increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized.[20]

Synthesis Workflow

This compound is a key intermediate in the synthesis of various more complex molecules.[1][2] A common synthetic route involves the reduction of 2,6-difluorobenzaldehyde. The following diagram illustrates this general experimental workflow.

G General Synthesis Workflow for this compound start Starting Material: 2,6-Difluorobenzaldehyde reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., Sodium Borohydride) reagent->reaction solvent Solvent (e.g., Methanol or Ethanol) solvent->reaction workup Aqueous Workup (e.g., Addition of water/acid) reaction->workup extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., with Sodium Sulfate) extraction->drying purification Purification (e.g., Distillation or Chromatography) drying->purification product Final Product: This compound purification->product

Caption: A flowchart of the general synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Difluorobenzyl Alcohol

This technical guide provides a comprehensive overview of this compound (CAS No: 19064-18-7), a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its unique properties, conferred by the difluorinated phenyl ring, make it a valuable building block in medicinal chemistry and materials science.[1] The introduction of fluorine atoms can significantly alter the physical, chemical, and biological characteristics of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

Core Chemical and Physical Properties

This compound is a colorless liquid under normal conditions.[3] Its key quantitative properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₇H₆F₂O[3][4][5]
Molecular Weight 144.12 g/mol [1][3][5]
CAS Number 19064-18-7[1][3][4]
Density 1.3 g/cm³ (at 25 °C)[3][6]
Boiling Point 88 °C (at 14 torr)[3]
Refractive Index 1.495 - 1.50 (at 20 °C)[3][6]
Flash Point 88 °C
Appearance Colorless liquid[3]

Applications in Synthesis

The utility of this compound stems from the predictable reactivity of its benzylic alcohol group and the beneficial properties imparted by the difluorinated ring.[1] It is a key intermediate in the production of various compounds, including:

  • Active Pharmaceutical Ingredients (APIs): It is a precursor in the synthesis of drugs targeting the Central Nervous System (CNS), such as the antiepileptic medication Rufinamide.[1] The 2,6-difluorobenzyl moiety is a significant pharmacophore that can enhance metabolic stability and binding affinity.[1]

  • Agrochemicals: The compound and its derivatives are used as building blocks in the preparation of herbicides and pesticides.[1]

  • Specialty Materials: It is used in creating specialty polymers and resins with improved thermal and chemical resistance due to the stable carbon-fluorine bonds.[1][2]

Experimental Protocol: Continuous-Flow Synthesis of a Rufinamide Precursor

This section details a two-step continuous-flow synthesis for producing 2,6-difluorobenzyl azide (B81097), a precursor to the anticonvulsant drug Rufinamide, starting from this compound. This process highlights a modern synthetic approach that leverages microreactor technology for improved safety and efficiency.[7]

Step 1: Chlorination of this compound
  • Reagent Preparation:

    • Purge an HPLC pump with isopropanol, followed by this compound.[7]

    • Prepare a source of hydrogen chloride (HCl) gas, regulated by a mass flow controller.[7]

  • Reaction Setup:

    • Connect a Y-mixer to the outlets for the HCl gas, the this compound pump, and the reactor inlet.[7]

    • Immerse the microcapillary reactor (e.g., 24 ml ETFE) in a heating bath set to 110 °C.[7]

    • Attach an inline back pressure regulator (BPR) set to 7 bar to the reactor outlet.[7]

  • Execution:

    • Pump this compound into the reactor at a flow rate of 128 µL/min (1.1 mmol/min).[7]

    • Introduce HCl gas at a flow rate of 0.05 g/min (1.4 mmol/min).[7]

    • The alcohol reacts with HCl in the heated reactor to form 2,6-difluorobenzyl chloride.

Step 2: Azidation of 2,6-Difluorobenzyl Chloride
  • Reagent Preparation:

    • Prepare an aqueous solution containing Sodium Hydroxide (NaOH, 2.6 g, 65 mmol) and Sodium Azide (NaN₃, 26 g, 400 mmol) in 100 mL of water.[7]

    • Purge a second HPLC pump first with isopropanol, then with the prepared NaOH/NaN₃ solution.[7]

  • Reaction Setup:

    • Connect the output from the first (chlorination) reactor to a second reactor immersed in a heating bath set to 70 °C.[7]

    • The output stream from the chlorination step (containing 2,6-difluorobenzyl chloride) is mixed with the NaOH/NaN₃ solution pumped from the second HPLC pump.[7]

  • Execution and Separation:

    • The reaction mixture flows through the second reactor, where the chloride is converted to 2,6-difluorobenzyl azide.[7]

    • The product stream is then directed to a liquid-liquid membrane-based separator to isolate the organic phase (containing the azide product) from the aqueous phase.[7]

Visualization of Synthetic Workflow

The following diagram illustrates the continuous-flow process for the synthesis of the Rufinamide precursor.

G cluster_reagents Reagents cluster_process Continuous-Flow Process cluster_products Products DFBA 2,6-Difluorobenzyl Alcohol PUMP1 HPLC Pump 1 DFBA->PUMP1 1.1 mmol/min HCL HCl (gas) REACTOR1 Reactor 1 (110 °C) HCL->REACTOR1 1.4 mmol/min AZIDE_SOL NaOH / NaN3 (Aqueous Solution) PUMP2 HPLC Pump 2 AZIDE_SOL->PUMP2 PUMP1->REACTOR1 REACTOR2 Reactor 2 (70 °C) PUMP2->REACTOR2 REACTOR1->REACTOR2 Intermediate: 2,6-Difluorobenzyl Chloride SEPARATOR Liquid-Liquid Separator REACTOR2->SEPARATOR PRODUCT 2,6-Difluorobenzyl Azide (Precursor) SEPARATOR->PRODUCT Organic Phase WASTE Aqueous Waste SEPARATOR->WASTE Aqueous Phase

Caption: Workflow for the two-step continuous synthesis of 2,6-Difluorobenzyl azide.

References

Technical Guide: Physicochemical Properties of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2,6-difluorobenzyl alcohol, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for the handling and application of this compound.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup to purification and formulation.

PropertyValueConditions
Boiling Point 88 °Cat 14 mmHg[1][2][3]
Density 1.3 g/cm³at 25 °C[2][4]
Molecular Formula C₇H₆F₂O
Molecular Weight 144.12 g/mol [2]
CAS Number 19064-18-7[1][2][4]
Appearance Colorless liquid[2]
Refractive Index 1.495at 20 °C[4][5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound like this compound.

Boiling Point Determination (Siwoloboff Method at Reduced Pressure)

Given that the boiling point of this compound is provided at reduced pressure, this protocol outlines the micro boiling point determination technique, which is suitable for small sample quantities and can be adapted for vacuum conditions. The Siwoloboff method is a common and reliable approach.[1]

Apparatus:

  • Thiele tube or other suitable heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Vacuum source and manometer (for reduced pressure)

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Capillary Insertion: Insert the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating Setup: Immerse the assembly into the Thiele tube containing a heating oil, making sure the sample is below the oil level.

  • Pressure Reduction: Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 14 mmHg), monitoring with a manometer.

  • Heating: Gently heat the side arm of the Thiele tube.[2] As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor escape.[2]

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source.

  • Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1][6] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.[5][7] It relies on accurately measuring the weight of a known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature bath

  • Thermometer

  • Distilled water (or other reference liquid of known density)

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (mass m₀).

  • Fill with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Place the pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Dry and Weigh with Reference Liquid: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (mass m₁).

  • Clean and Dry: Empty and thoroughly dry the pycnometer again.

  • Fill with Sample Liquid: Fill the pycnometer with this compound, following the same procedure as with the reference liquid, and bring it to the same constant temperature.

  • Dry and Weigh with Sample Liquid: Dry the exterior of the pycnometer and weigh it (mass m₂).

  • Calculation:

    • Mass of water: m_water = m₁ - m₀

    • Volume of pycnometer (at the specified temperature): V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

    • Mass of sample liquid: m_sample = m₂ - m₀

    • Density of sample liquid: ρ_sample = m_sample / V

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

G Figure 1: Experimental Workflow for Physicochemical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination bp_prep Prepare Sample and Capillary bp_setup Assemble Thiele Tube Apparatus bp_prep->bp_setup bp_heat Heat and Observe Bubbles bp_setup->bp_heat bp_cool Cool and Record Temperature bp_heat->bp_cool end_report Report Final Properties bp_cool->end_report d_weigh_empty Weigh Empty Pycnometer d_weigh_water Weigh Pycnometer with Water d_weigh_empty->d_weigh_water d_weigh_sample Weigh Pycnometer with Sample d_weigh_water->d_weigh_sample d_calc Calculate Density d_weigh_sample->d_calc d_calc->end_report start Start: Obtain this compound Sample start->bp_prep start->d_weigh_empty

Caption: Workflow for determining boiling point and density.

References

Stability of 2,6-Difluorobenzyl Alcohol Under Light: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 2,6-difluorobenzyl alcohol when exposed to light. Due to the absence of specific photostability studies on this compound in publicly available literature, this document outlines a framework for assessing its stability based on established principles of organic photochemistry, forced degradation studies, and regulatory guidelines. The experimental protocols detailed herein are derived from internationally recognized standards and are intended to guide researchers in designing and executing robust photostability studies.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability and binding affinity.[1] Understanding the photostability of this intermediate is crucial for ensuring the quality, safety, and efficacy of any final drug product. Forced degradation studies, including exposure to light, are a regulatory expectation to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4]

Predicted Photochemical Stability

While specific data is unavailable for this compound, the photostability of benzyl (B1604629) alcohols, in general, can be influenced by the substituents on the aromatic ring. The carbon-fluorine bond is known for its high thermal stability and chemical resistance.[1] However, aromatic systems can absorb UV light, potentially leading to photodegradation. Photosensitive groups in a molecule can include carbonyls, nitroaromatics, and weak C-H or O-H bonds.[2] In the case of this compound, the primary sites for potential photodegradation would be the benzylic C-H bond and the hydroxyl group, as well as the aromatic ring itself.

Potential degradation pathways could involve oxidation of the alcohol to the corresponding aldehyde (2,6-difluorobenzaldehyde) or further to the carboxylic acid (2,6-difluorobenzoic acid). Other pathways might include radical-mediated reactions.

Data Presentation: Forced Photodegradation Study (Hypothetical Data)

The following table represents hypothetical data from a forced photodegradation study on this compound, designed to illustrate the type of quantitative results that would be generated.

ConditionDurationAssay of this compound (%)Total Impurities (%)Major Degradant (% Area)Appearance of Solution
Dark Control120 hours99.80.2Not DetectedClear, colorless
ICH Light Exposure*120 hours95.24.82,6-Difluorobenzaldehyde (3.5%)Clear, pale yellow

*Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][6]

Experimental Protocols

A systematic approach to photostability testing is recommended, which includes tests on the drug substance and, if necessary, on the drug product in its packaging.[5][6]

Forced Degradation Study

Objective: To evaluate the overall photosensitivity of this compound to develop and validate a stability-indicating analytical method and to elucidate potential degradation pathways.[5][7]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a chemically inert and transparent solvent (e.g., acetonitrile/water). A typical concentration might be 1 mg/mL.

  • Control Sample: A "dark control" sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions as the exposed sample.[8]

  • Light Source: Expose the sample to a light source that produces both visible and UV output, as specified in ICH Q1B guidelines. This can be a combination of a cool white fluorescent lamp and a near UV lamp.[7]

  • Exposure Levels: The exposure should be sufficient to produce a noticeable degradation, typically in the range of 5-20%.[4] The design of these experiments is left to the applicant's discretion, although the exposure levels used should be justified.[6][7]

  • Analysis: At appropriate time points, withdraw aliquots of the exposed and dark control samples. Analyze by a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradants.

Confirmatory Study

Objective: To determine if light exposure results in an unacceptable change in the drug substance under standardized conditions.[5]

Methodology:

  • Sample Preparation: A solid sample of this compound is placed in a chemically inert and transparent container.

  • Control Sample: A dark control is prepared as in the forced degradation study.

  • Light Exposure: Samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A chemical actinometric system can be used to ensure the specified light exposure is obtained.[5][6]

  • Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method.

Visualization of Workflows and Pathways

Photostability Assessment Workflow

The following diagram outlines the general workflow for assessing the photostability of a chemical substance like this compound, in accordance with ICH guidelines.

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Confirmatory Testing cluster_2 Outcome A Prepare Solution of This compound B Expose to High-Intensity Light A->B C Analyze via HPLC-PDA/MS B->C D Identify Degradation Products & Develop Method C->D E Expose Solid Substance to ICH Light Conditions D->E If Method is Validated G Analyze Exposed & Control Samples E->G F Prepare Dark Control F->G H Assess Change vs. Specifications G->H I Stable H->I J Unstable (Requires Protective Packaging/Labeling) H->J

Caption: Workflow for photostability testing of a drug substance.

Potential Photodegradation Pathway

This diagram illustrates a plausible oxidative degradation pathway for this compound under the influence of light.

G A This compound B 2,6-Difluorobenzaldehyde A->B Oxidation [O] C 2,6-Difluorobenzoic Acid B->C Further Oxidation [O]

Caption: Hypothetical oxidative photodegradation pathway.

Conclusion

References

Navigating the Safe Handling of 2,6-Difluorobenzyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological considerations for 2,6-Difluorobenzyl alcohol (CAS No. 19064-18-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure the safe and effective use of this versatile chemical intermediate in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference(s)
Molecular Formula C₇H₆F₂O[1][2][3]
Molecular Weight 144.12 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 88 °C (at 14 torr)[1]
Density 1.3 g/cm³[1][4]
Refractive Index 1.50 (at 20 °C)[1]
Flash Point 88 °C[1]
Vapor Density 4.97[1]
Water Solubility Not miscible or difficult to mix[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for its handling.

Hazard ClassCategoryHazard StatementReference(s)
Flammable Liquids 4H227: Combustible liquid[5]
Skin Corrosion/Irritation 2H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[2][5]
Acute Toxicity (Oral) 4H302: Harmful if swallowed[2]
Acute Toxicity (Dermal) 4H312: Harmful in contact with skin[2]
Acute Toxicity (Inhalation) 4H332: Harmful if inhaled[2]

Signal Word: Warning[2][5]

Hazard Pictograms:

  • GHS07: Exclamation Mark[6]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE TypeSpecificationsReference(s)
Eye/Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5][7]
Skin Protection Appropriate protective gloves to prevent skin exposure.[1][5]
Body Protection Protective clothing to prevent skin exposure.[1][5]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed when workplace conditions warrant a respirator's use.[1]
Engineering Controls

Proper engineering controls are essential for maintaining a safe laboratory environment.

  • Ventilation: Use only in a well-ventilated area.[1] All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood.[8]

  • Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Handling and Storage
  • Handling: Wash hands and any exposed skin thoroughly after handling.[5] Avoid contact with eyes, skin, and clothing.[1] Do not breathe mist, vapors, or spray.[5] Keep away from open flames, hot surfaces, and sources of ignition.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep away from heat, sparks, and flame.[1] Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference(s)
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][5][9]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical advice/attention if skin irritation occurs.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention if eye irritation persists.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5][6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][5]

  • Specific Hazards: Combustible liquid.[5] Containers may explode when heated.[5] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) may be generated.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures
  • Personal Precautions: Remove all sources of ignition.[5] Ensure adequate ventilation.[6] Wear appropriate personal protective equipment.[10]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable container for disposal.[5] Clean up spills immediately. Prevent the product from entering drains.

Experimental Protocols

Synthesis of this compound from 2,6-Difluorobenzylamine (B1295058)

This protocol describes a common method for the synthesis of this compound.

Materials:

Procedure:

  • Charge a reaction vessel with 2,6-difluorobenzylamine and water.

  • Gradually add acetic acid dropwise while cooling the mixture.

  • Under cooling, add a solution of sodium nitrite in water dropwise at a reaction temperature of 10 to 20°C over 1.5 hours.

  • After the addition is complete, stir the mixture at the same temperature for 1 hour.

  • Allow the mixture to stand at room temperature overnight to obtain a reaction product containing 2,6-difluorobenzyl acetate (B1210297) and this compound.

  • Add a 50% aqueous solution of sodium hydroxide to the reaction product and stir at 60°C for 1 hour to carry out hydrolysis.

  • After hydrolysis is complete, cool the reaction mixture and extract with methylene chloride.

  • Recover the methylene chloride and distill the residue under reduced pressure to obtain this compound.[11]

Decontamination of Equipment and Work Surfaces

Materials:

  • Soap and water

  • Appropriate organic solvent (e.g., ethanol (B145695) or acetone, depending on compatibility with surfaces)

  • Absorbent materials

  • Designated hazardous waste container

Procedure:

  • Remove all contaminated disposable materials (e.g., bench paper, gloves) and place them in a designated hazardous waste container.

  • Wash all contaminated glassware and equipment with soap and water, followed by a rinse with an appropriate organic solvent.

  • Wipe down all work surfaces (fume hood, benchtops) with soap and water, followed by a wipe with an appropriate organic solvent.

  • Allow all surfaces to dry completely before resuming work or leaving the area.

  • Dispose of all contaminated cleaning materials as hazardous waste.[12][13]

Biological Effects and Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are limited, its role as a key intermediate in the synthesis of pharmacologically active compounds provides insight into its potential biological interactions.

This compound is a precursor to the antiepileptic drug Rufinamide.[14][15] The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state.[14][16][17] This action reduces neuronal hyperexcitability and suppresses seizures.

Furthermore, derivatives of this compound have been developed as potent and selective inverse agonists of the Retinoic Acid-related Orphan Receptor gamma t (RORγt).[18] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are involved in inflammatory and autoimmune responses.[18][19] Inverse agonists of RORγt inhibit its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines like IL-17.[19][20]

Based on these downstream applications, it is plausible that this compound or its metabolites could interact with neuronal ion channels or nuclear receptors, although further research is needed to elucidate its direct molecular targets and signaling pathways.

Signaling_Pathways Potential Biological Interactions of this compound Derivatives cluster_rufinamide Rufinamide Pathway (Antiepileptic) cluster_ror RORγt Inverse Agonist Pathway (Anti-inflammatory) DFBA1 2,6-Difluorobenzyl alcohol Rufinamide Rufinamide DFBA1->Rufinamide Synthesis DFBA2 2,6-Difluorobenzyl alcohol NaChannel Voltage-Gated Sodium Channel Rufinamide->NaChannel Modulates (Prolongs Inactive State) NeuronalActivity Reduced Neuronal Hyperexcitability NaChannel->NeuronalActivity Leads to RORG_agonist RORγt Inverse Agonist Derivative DFBA2->RORG_agonist Synthesis RORgt RORγt Nuclear Receptor RORG_agonist->RORgt Inhibits Th17 Th17 Cell Differentiation RORgt->Th17 Regulates IL17 Reduced IL-17 Production Th17->IL17 Leads to

Caption: Potential signaling pathways influenced by derivatives of this compound.

Logical Workflow for Safe Handling

A systematic approach is crucial for the safe handling of this compound in a research setting. The following workflow outlines the key steps from planning to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_planning 1. Planning and Preparation cluster_execution 2. Experiment Execution cluster_cleanup 3. Post-Experiment cluster_emergency 4. Emergency Response RiskAssessment Conduct Risk Assessment SOP Develop/Review SOP RiskAssessment->SOP Training Ensure Personnel Training SOP->Training PPE Don Appropriate PPE Training->PPE EngineeringControls Verify Engineering Controls (Fume Hood) PPE->EngineeringControls Handling Handle Chemical According to SOP EngineeringControls->Handling Decontamination Decontaminate Work Area and Equipment Handling->Decontamination Spill Spill Response Handling->Spill If spill occurs Exposure First Aid for Exposure Handling->Exposure If exposure occurs WasteDisposal Segregate and Dispose of Waste Decontamination->WasteDisposal Storage Store Unused Chemical Properly WasteDisposal->Storage Fire Fire Response

Caption: A logical workflow for the safe handling of this compound.

This guide is intended to provide comprehensive safety and handling information. It is imperative that all users of this compound consult the most recent Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.

References

2,6-Difluorobenzyl alcohol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2,6-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for professionals in research and drug development. The information is presented to ensure safe handling, storage, and emergency response.

Chemical Identification and Physical Properties

This compound is an aromatic compound with the chemical formula C₇H₆F₂O.[1] It is recognized as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 144.12 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 88 °C @ 14 torr (mmHg)[1]
Density 1.3 g/cm³[1]
Refractive Index 1.50 @ 20 °C[1]
Flash Point 88 °C
Vapor Density 4.97[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][5][6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids 4H227: Combustible liquid
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation
Acute Toxicity, Oral (potential) 4H302: Harmful if swallowed
Acute Toxicity, Dermal (potential) 4H312: Harmful in contact with skin

Source: Aggregated GHS information from ECHA C&L Inventory as reported by PubChem.[2]

Experimental Protocols

The following protocols are generalized from standard laboratory safety procedures and should be adapted to specific laboratory conditions and risk assessments.

Standard Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.

Methodology:

  • Preparation and Engineering Controls:

    • Conduct a pre-work hazard assessment.

    • Work within a certified chemical fume hood to minimize inhalation exposure.[7][8][9][10]

    • Ensure that a safety shower and eyewash station are readily accessible and have been tested.

    • Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[7][10]

    • Keep containers of this compound closed when not in use.[10]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[11]

    • Wear a flame-resistant lab coat and safety goggles to protect against splashes.[7][11]

    • Ensure clothing fully covers the arms and legs, and wear closed-toe shoes.[7][11]

  • Dispensing and Use:

    • Use the smallest practical quantity for the experiment.[10]

    • When transferring, do so slowly to avoid splashing.

    • If transferring from a large metal container, ensure proper bonding and grounding to prevent static discharge.[8][10]

    • Clean up any small drips or spills immediately.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces.

    • Properly label and store any unused this compound in a designated, well-ventilated area.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling prep1 Hazard Assessment prep2 Work in Fume Hood prep1->prep2 prep3 Check Safety Equipment prep2->prep3 prep4 Remove Ignition Sources prep3->prep4 ppe3 Wear Full Coverage Clothing handle1 Use Smallest Quantity prep4->handle1 ppe1 Wear Gloves ppe2 Wear Lab Coat & Goggles ppe1->ppe2 ppe2->ppe3 handle2 Slow Transfer handle1->handle2 handle3 Grounding (if applicable) handle2->handle3 post1 Wash Hands handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Proper Storage post2->post3 end End post3->end start Start start->prep1 G cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs eye1 Flush with water for 15 min exposure->eye1 skin1 Remove contaminated clothing exposure->skin1 inhale1 Move to fresh air exposure->inhale1 ingest1 Do NOT induce vomiting exposure->ingest1 eye2 Remove contact lenses eye1->eye2 medical Seek Immediate Medical Attention eye2->medical skin2 Wash with soap & water for 15 min skin1->skin2 skin2->medical inhale2 Provide respiratory support if needed inhale1->inhale2 inhale2->medical ingest2 Rinse mouth, give water/milk (if conscious) ingest1->ingest2 ingest2->medical G cluster_major Major Spill cluster_minor Minor Spill spill Spill Occurs assess Assess Spill Size spill->assess major1 Evacuate Area assess->major1 Large minor1 Alert Personnel & Don PPE assess->minor1 Small major2 Call Emergency Services major1->major2 report Report Incident major2->report minor2 Contain Spill with Absorbent minor1->minor2 minor3 Collect Waste minor2->minor3 minor4 Decontaminate Area minor3->minor4 disposal Dispose of Hazardous Waste minor4->disposal disposal->report

References

Spectroscopic Profile of 2,6-Difluorobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Difluorobenzyl alcohol (CAS No: 19064-18-7), a key intermediate in the synthesis of various pharmaceutically active compounds.[1] The unique structural features imparted by the fluorine atoms significantly influence its chemical and spectroscopic characteristics, making a thorough understanding of its spectral data crucial for its application in drug development and materials science.[1] This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and other spectroscopic data, complete with experimental protocols and data interpretation.

Chemical Structure and Properties

  • IUPAC Name: (2,6-difluorophenyl)methanol[2]

  • Molecular Formula: C₇H₆F₂O[3]

  • Molecular Weight: 144.12 g/mol [2][3]

  • Appearance: Colorless to light yellow clear liquid[4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data [5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3m1HAr-H (para)
~6.9t2HAr-H (meta)
~4.7s2H-CH₂-
~2.5s1H-OH

Table 2: ¹³C NMR Spectroscopic Data [2]

Chemical Shift (ppm)Assignment
~161 (dd)C-F
~130 (t)Ar-C (para)
~115 (t)Ar-C (ipso)
~111 (dd)Ar-C (meta)
~55-CH₂-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by the presence of a hydroxyl group and the fluorinated aromatic ring.

Table 3: Key IR Absorption Bands [2][6]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (alcohol)
~3000-3100MediumC-H stretch (aromatic)
~2850-2950MediumC-H stretch (aliphatic)
~1620MediumC=C stretch (aromatic ring)
~1240StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 4: Key Mass Spectrometry Data (Electron Ionization) [2][3]

m/zRelative IntensityAssignment
144High[M]⁺ (Molecular ion)
127High[M - OH]⁺
123Medium[M - F - H₂]⁺
115Medium[M - CHO]⁺
96Medium[C₆H₄F]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid (ATR): Place a drop of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[2]

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or the solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization.

  • Acquisition:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound, from sample reception to final structure elucidation and purity assessment.

Spectroscopic_Workflow Sample Sample Reception (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_Integration Data Integration and Structure Elucidation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Purity Purity Assessment Data_Integration->Purity Report Final Report Purity->Report

Caption: Spectroscopic Analysis Workflow for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-difluorobenzyl alcohol. The information enclosed is intended to support research, development, and quality control activities where this compound is utilized.

Molecular Structure and Proton Environment

This compound (C7H6F2O) possesses a unique proton environment due to the influence of the two fluorine atoms ortho to the benzyl (B1604629) group. Understanding the chemical shifts, splitting patterns, and coupling constants of each proton is crucial for structural confirmation and purity assessment.

Caption: Chemical structure of this compound with proton designations.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl3) on a 400 MHz instrument. The resulting data are summarized below.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A7.23Multiplet1H-Aromatic H (para)
B6.86Triplet2H8.8Aromatic H (meta)
C4.71Singlet2H-Methylene (B1212753) (-CH₂)
D3.04Singlet1H-Hydroxyl (-OH)
Table 1: Summary of 1H NMR spectral data for this compound in CDCl3.

Interpretation of the Spectrum

  • Aromatic Region:

    • The signal at 7.23 ppm (A) , integrating to one proton, appears as a multiplet. This corresponds to the proton in the para position (Hc) relative to the CH2OH group. It is coupled to the two adjacent meta protons (Hd) and also shows through-space coupling to the ortho fluorine atoms, resulting in a complex multiplet.

    • The signal at 6.86 ppm (B) , integrating to two protons, is a triplet with a coupling constant of 8.8 Hz. This is assigned to the two equivalent meta protons (Hd). The triplet arises from coupling to the single para proton (Hc) and the two ortho fluorine atoms.

  • Aliphatic Region:

    • The singlet at 4.71 ppm (C) , with an integration of two protons, is assigned to the methylene protons (Hₐ) of the benzyl group. The absence of splitting indicates no significant coupling to the hydroxyl proton, which is common in CDCl3 due to rapid proton exchange.

    • The singlet at 3.04 ppm (D) , integrating to one proton, corresponds to the hydroxyl proton (Hb). Its chemical shift can be variable and is dependent on factors such as concentration and temperature. The sharp singlet nature confirms the lack of coupling to the adjacent methylene protons.

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol for the acquisition of a 1H NMR spectrum of this compound is provided below.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 4 seconds

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze and report chemical shifts, multiplicities, and coupling constants.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key relationships and influences that determine the final appearance of the 1H NMR spectrum.

G cluster_structure Molecular Structure cluster_nmr NMR Phenomena cluster_spectrum Observed Spectrum Structure This compound Protons Proton Environments (Hₐ, Hb, Hc, Hd) Structure->Protons Fluorine Ortho Fluorine Atoms Structure->Fluorine Shielding Chemical Environment (Electron Density) Protons->Shielding Coupling Spin-Spin Coupling (¹H-¹H, ¹H-¹⁹F) Protons->Coupling Integration Signal Area Protons->Integration Fluorine->Coupling ChemShift Chemical Shift (δ) Shielding->ChemShift Multiplicity Splitting Pattern Coupling->Multiplicity

Caption: Workflow of how molecular structure dictates the 1H NMR spectral output.

This guide provides a foundational understanding of the 1H NMR spectrum of this compound. For more detailed analyses, such as 2D NMR experiments (COSY, HSQC), further investigation is recommended.

Role of 2,6-Difluorobenzyl alcohol in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 2,6-Difluorobenzyl Alcohol in Organic Synthesis

Introduction

This compound (CAS No: 19064-18-7) is a fluorinated aromatic alcohol that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its strategic importance is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can profoundly influence the biological and physical properties of a target molecule.[1][3] The unique electronic and steric characteristics conferred by the two fluorine atoms on the benzyl (B1604629) ring can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with quantitative data and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 2,6-difluorobenzaldehyde.[2]

Common Synthesis Routes:

  • Aldehyde Reduction: This is typically achieved using mild and selective reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) or ethanol (B145695) is a standard choice, involving the transfer of a hydride ion to the carbonyl carbon under gentle conditions (0°C to room temperature).[2]

  • Catalytic Hydrogenation: For a more sustainable approach, catalytic hydrogenation using catalysts such as palladium on carbon offers a milder and environmentally friendlier alternative to metal hydrides.[4]

  • From Benzylamine: An alternative industrial process involves the conversion of 2,6-difluorobenzylamine (B1295058). This multi-step process proceeds through diazotization followed by hydrolysis to yield the alcohol.[5]

Core Applications and Key Reactions in Organic Synthesis

This compound serves as a pivotal intermediate, undergoing several fundamental transformations to generate a variety of useful derivatives.

A. Oxidation to 2,6-Difluorobenzaldehyde

The oxidation of the primary alcohol group to an aldehyde is a foundational step for further functionalization. The choice of oxidizing agent determines the final product.

  • Mild Oxidation: Reagents like pyridinium (B92312) chlorochromate (PCC) effectively halt the oxidation at the aldehyde stage. The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by hydride elimination.[6]

  • Strong Oxidation: Using powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can push the oxidation past the aldehyde to form 2,6-difluorobenzoic acid.[6]

Oxidation_Pathway Start 2,6-Difluorobenzyl Alcohol Aldehyde 2,6-Difluorobenzaldehyde Start->Aldehyde Mild Oxidation (e.g., PCC) Acid 2,6-Difluorobenzoic Acid Aldehyde->Acid Strong Oxidation (e.g., KMnO4)

Caption: General oxidation pathways of this compound.

B. Halogenation: Formation of Benzyl Halides

Conversion of the hydroxyl group to a halide (bromide or chloride) creates an excellent electrophile for subsequent nucleophilic substitution reactions. These benzyl halides are critical intermediates.[3][7] A notable application is in the synthesis of a precursor for the anti-seizure medication Rufinamide.[3][8]

  • Bromination: A common lab method involves reacting the alcohol with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) in an ether solvent.[7]

  • Chlorination: Continuous-flow synthesis has been developed for chlorodehydroxylation using hydrogen chloride gas, offering a scalable and efficient method.[8]

Halogenation_Reaction Alcohol 2,6-Difluorobenzyl Alcohol Halide 2,6-Difluorobenzyl Halide (X = Cl, Br) Alcohol->Halide Halogenating Agent (e.g., PPh3/CBr4, HCl) Nucleophile Product Halide->Nucleophile Nucleophilic Substitution (Nu⁻)

Caption: Synthesis and subsequent reaction of 2,6-difluorobenzyl halides.

C. Esterification

The reaction of this compound with carboxylic acids or their derivatives (like acyl chlorides) yields 2,6-difluorobenzyl esters.[3] These esters are important intermediates in their own right, particularly in the synthesis of pharmaceuticals and agrochemicals.[5] The most common method is the Fischer esterification, an acid-catalyzed condensation reaction.[9][10]

Esterification_Workflow cluster_reactants Reactants Alcohol 2,6-Difluorobenzyl Alcohol Ester 2,6-Difluorobenzyl Ester Alcohol->Ester Acid Catalyst (H⁺) Heat CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Ester Water Water

Caption: Workflow for Fischer esterification of this compound.

D. Etherification

The synthesis of ethers from this compound can be achieved through various methods, including Williamson ether synthesis (reacting the corresponding alkoxide with an alkyl halide) or acid-catalyzed condensation with another alcohol.[11] Iron(III) triflate has been shown to be an effective catalyst for the etherification of benzyl alcohols.[12] These reactions are crucial for installing the 2,6-difluorobenzyl moiety as a protecting group or as a structural component of a larger molecule.

E. Case Study: Synthesis of a Rufinamide Precursor

A practical application showcasing the utility of this compound is its use as the starting material in a multi-step, continuous-flow synthesis of a key precursor for Rufinamide.[8] This process highlights its industrial relevance and the sequential transformations it can undergo.

Rufinamide_Workflow Start 2,6-Difluorobenzyl Alcohol Chloride 2,6-Difluorobenzyl Chloride Start->Chloride HCl (gas) Continuous Flow Azide (B81097) 2,6-Difluorobenzyl Azide Chloride->Azide NaN₃ Triazole 1,2,3-Triazole (Rufinamide Precursor) Azide->Triazole Cycloaddition

Caption: Synthetic route to a Rufinamide precursor from this compound.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures.

Table 1: Synthesis of this compound

Starting Material Reagents Product Yield Purity Source
2,6-Difluorobenzylamine Acetic acid, Sodium nitrite (B80452), NaOH (hydrolysis) This compound 89.0% 99.9% [5]

| 2,6-Difluorobenzylamine | Acetic acid, Sodium nitrite, NaOH (hydrolysis) | this compound | 95.1% | 99.3% |[5] |

Table 2: Key Reactions of this compound

Reaction Reagents Product Yield Conditions Source
Bromination Triphenylphosphine, Carbon tetrabromide 2,6-Difluorobenzyl bromide Not specified Diethyl ether, 25°C, 2 h [7]
Azide Formation* Sodium azide (NaN₃) 2,6-Difluorobenzyl azide 68% (over 3 steps) DMF, 50°C, 24 h [7]
Chlorodehydroxylation Hydrogen chloride (gas) 2,6-Difluorobenzyl chloride Not specified Continuous flow, 1.1 mmol/min alcohol [8]

*Note: The starting material for this step was 2,6-difluorobenzyl bromide, derived from the alcohol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzyl Bromide[7]
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (400 mg, 2.77 mmol) in 15 mL of diethyl ether.

  • Reagent Addition: To the solution, add triphenylphosphine (728 mg, 2.77 mmol) and carbon tetrabromide (918 mg, 2.77 mmol).

  • Reaction: Stir the resulting solution at 25°C for 2 hours.

  • Workup: Filter the reaction mixture and concentrate the filtrate in vacuo.

  • Purification: Purify the crude material by flash chromatography on a silica (B1680970) column using a hexane:EtOAc gradient to afford the pure alkyl bromide.

Protocol 2: Continuous-Flow Chlorodehydroxylation of this compound[8]
  • System Setup: Assemble a continuous-flow reactor setup with an HPLC pump, a gas delivery unit with a mass flow controller for hydrogen chloride gas, a Y-mixer, and appropriate reactor tubing.

  • Priming: Purge the HPLC pump first with isopropanol (B130326) and then with this compound to fill the reactor.

  • Gas Flow: Open the hydrogen chloride gas bottle and set the mass flow controller to 0.05 g/min (1.4 mmol/min).

  • Reaction Initiation: Begin pumping this compound at a flow rate of 0.128 mL/min (1.1 mmol/min) into the Y-mixer to react with the stream of HCl gas.

  • Collection: The product stream exiting the reactor contains 2,6-difluorobenzyl chloride. The subsequent workup involves separation and purification as needed for the next synthetic step.

Protocol 3: Synthesis of this compound from 2,6-Difluorobenzylamine[5]
  • Acetylation: Charge 85.8 g of acetic acid into a reaction vessel. Under cooling, gradually add 42.9 g of 2,6-difluorobenzylamine dropwise.

  • Diazotization: To the resulting mixture, add a solution of 7.2 g of sodium nitrite in 14 g of water dropwise at a temperature of 10-20°C over 1.5 hours.

  • Stirring: After the addition is complete, stir the mixture at the same temperature for 1 hour, then leave it at room temperature overnight. This forms a mixture of 2,6-difluorobenzyl acetate (B1210297) and the alcohol.

  • Hydrolysis: Add 11.4 g of a 50% aqueous solution of sodium hydroxide (B78521) to the reaction product and stir at 60°C for 1 hour to complete the hydrolysis to the alcohol.

  • Extraction and Purification: Cool the reaction mixture and extract with methylene (B1212753) chloride. Recover the solvent and distill the residue under reduced pressure to obtain pure this compound.

References

A Technical Guide to High-Purity 2,6-Difluorobenzyl Alcohol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2,6-Difluorobenzyl alcohol, a key building block in the synthesis of complex organic molecules and pharmaceutical intermediates. The strategic incorporation of fluorine atoms into molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, this compound is a valuable starting material in medicinal chemistry, agrochemistry, and materials science. This guide details commercial supplier specifications, analytical methodologies for purity assessment, and a procedural workflow for procurement and quality control.

Commercial Supplier Specifications

High-purity this compound is available from a range of commercial suppliers, catering to both research and industrial scales. The quality and purity of this intermediate are critical, as impurities can lead to undesirable side reactions, reduced yields, and the need for extensive downstream purification.[2] When sourcing this material, it is crucial to partner with a reliable manufacturer that can provide comprehensive technical documentation, including a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[2][3] The following table summarizes typical specifications from various commercial suppliers.

SupplierPurity (by GC)AppearanceCAS NumberMolecular FormulaMolecular WeightAdditional Notes
Tokyo Chemical Industry (TCI) >97.0%Colorless to Light Yellow to Light Orange Clear Liquid19064-18-7C₇H₆F₂O144.12-
Jintan Changzhou Cheng'en Chemical Co., Ltd. 99%Colorless or Light Yellow Liquid19064-18-7C₇H₆F₂O144.12-
Chem-Impex ≥98%Colorless to Light Yellow Liquid19064-18-7C₇H₆F₂O144.12-
Hangzhou Lingrui Chemical Co.,Ltd. 99%-19064-18-7C₇H₆F₂O144.12-
Moldb ≥98%-19064-18-7C₇H₆F₂O144.12Provides NMR, HPLC, LC-MS documentation.[4]
Thermo Scientific (Alfa Aesar) 97%-19064-18-7C₇H₆F₂O144.12-
Hangzhou Share Chemical Co., Ltd 99%-19064-18-7C₇H₆F₂O144.12Important intermediate.[5]

Physicochemical Properties

PropertyValueSource
Boiling Point 88 °C at 14 mmHg[6]
Density 1.3 g/mL at 25 °C[7]
Refractive Index 1.495 (20 °C)[7]
Flash Point 192 °F[8]
Storage Temperature 2-8°C[8]

Experimental Protocols for Quality Assessment

Accurate determination of the purity and impurity profile of this compound is paramount for its application in sensitive synthetic processes. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for this purpose.

Gas Chromatography (GC) Method for Purity Determination

The following protocol is based on a method described for the analysis of this compound in a continuous-flow synthesis process.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: CP-Sil 5 CB (30 m length, 250 µm inner diameter, 1.0 µm film thickness).

  • Carrier Gas: Helium at a constant pressure of 1.8 psi.

  • Injector: Split injection with a split ratio of 1:5.

  • Injection Volume: 0.2 µL.

Temperature Program:

  • Injector Temperature: 220 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 200 °C, hold for 10 minutes.

    • Ramp 2: 20 °C/min to 240 °C, hold for 0 minutes.

Data Analysis:

The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling

Instrumentation:

  • HPLC System: Equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm length, 4.6 mm inner diameter, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. The gradient can be optimized to achieve good separation of the main peak from any impurities. A common starting point is a gradient from a lower to a higher concentration of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Aromatic compounds like this compound typically exhibit UV absorbance around 254 nm. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak identification.

  • Injection Volume: 10 µL.

Method Development and Optimization:

The development of a robust HPLC method requires a systematic approach.[11] Key parameters to optimize include the mobile phase composition (including pH modifiers like formic or acetic acid if necessary), gradient profile, column temperature, and flow rate to achieve optimal resolution and peak shape.[11]

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the quality of high-purity this compound for research and development.

procurement_workflow Procurement and QC Workflow for this compound cluster_procurement Procurement cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes & Specifications Request Quotes & Specifications Identify Suppliers->Request Quotes & Specifications Supplier Evaluation Supplier Evaluation Request Quotes & Specifications->Supplier Evaluation Select Supplier & Place Order Select Supplier & Place Order Supplier Evaluation->Select Supplier & Place Order Receive Shipment Receive Shipment Select Supplier & Place Order->Receive Shipment Visual Inspection Visual Inspection Receive Shipment->Visual Inspection Review CoA Review CoA Visual Inspection->Review CoA In-house Analysis In-house Analysis Review CoA->In-house Analysis Purity Confirmation (GC/HPLC) Purity Confirmation (GC/HPLC) In-house Analysis->Purity Confirmation (GC/HPLC) Reject Lot Reject Lot In-house Analysis->Reject Lot Impurity Profiling Impurity Profiling Purity Confirmation (GC/HPLC)->Impurity Profiling Approve for Use Approve for Use Impurity Profiling->Approve for Use

Procurement and QC Workflow

Synthesis and Impurity Profile

High-purity this compound is typically synthesized through the reduction of 2,6-Difluorobenzaldehyde. Potential impurities in the final product can originate from starting materials, side reactions, or degradation products.[12] Common process-related impurities may include unreacted 2,6-Difluorobenzaldehyde or by-products from the reduction step. Therefore, robust purification methods, such as distillation or recrystallization, are essential to achieve high purity levels.

A thorough impurity profiling is crucial for applications in drug development, as even small amounts of certain impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API).[12] Hyphenated techniques such as GC-MS and LC-MS are powerful tools for the identification and quantification of trace-level impurities.[12]

Conclusion

This compound is a critical intermediate for the synthesis of advanced materials and pharmaceuticals. For researchers and drug development professionals, ensuring the high purity of this starting material is a fundamental requirement for successful and reproducible outcomes. This guide provides a framework for understanding the commercial landscape, implementing robust analytical quality control, and establishing a reliable procurement process for high-purity this compound. By carefully selecting suppliers and verifying material quality through detailed analytical testing, researchers can mitigate risks associated with impurities and accelerate their development timelines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Difluorobenzyl Alcohol from 2,6-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-difluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary method detailed is the reduction of 2,6-difluorobenzaldehyde (B1295200) using sodium borohydride (B1222165), a mild and selective reducing agent. Alternative methods, such as catalytic hydrogenation, are also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and analytical methods for product characterization and purity assessment.

Introduction

This compound is a critical building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the difluorobenzyl moiety can significantly enhance the metabolic stability and binding affinity of drug candidates. A common and efficient route to this alcohol is the reduction of the corresponding aldehyde, 2,6-difluorobenzaldehyde. This document outlines a reliable protocol for this transformation, focusing on practical laboratory-scale synthesis.

Reaction Scheme

cluster_0 Reduction of 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde plus + reagents [Reducing Agent] Solvent arrow This compound

Caption: General reaction scheme for the reduction of 2,6-difluorobenzaldehyde.

Methods and Protocols

Primary Method: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a widely used reducing agent due to its mild nature, high selectivity for aldehydes and ketones, and ease of handling.[1][2] The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at temperatures ranging from 0°C to room temperature.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid until the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Alternative Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a more environmentally friendly alternative to hydride-based reductions.[3] This method typically employs a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[3]

General Procedure:

  • Dissolve 2,6-difluorobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the product.

Data Presentation

MethodReducing Agent/CatalystSolvent(s)Yield (%)Purity (%)Reference
Hydrolysis of PrecursorSodium HydroxideWater, Methylene Chloride95.199.3[4]
Hydrolysis of PrecursorSodium HydroxideWater, Methylene Chloride89.099.9[4]
Sodium Borohydride ReductionSodium BorohydrideMethanol or EthanolHighHigh[1]
Catalytic HydrogenationPd/C, H₂Ethanol or Ethyl AcetateHighHigh[3]

Note: "High" yield and purity for the last two entries are indicated based on general expectations for these reliable reactions, as specific quantitative data from a single source for the direct reduction was not available in the initial search.

Experimental Workflow

G Synthesis and Analysis Workflow start Start: 2,6-Difluorobenzaldehyde dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product (Distillation/Chromatography) wash_dry->purify analyze Characterize Product (GC, HPLC, NMR, IR) purify->analyze product Final Product: This compound analyze->product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography (GC): A powerful technique for assessing the purity of volatile compounds like this compound.[5] A common column for this analysis is a DB-624.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the final product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized alcohol.

  • Infrared (IR) Spectroscopy: The presence of a broad hydroxyl (-OH) stretch and the absence of the aldehyde carbonyl (C=O) stretch can be confirmed by IR spectroscopy.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The reduction of 2,6-difluorobenzaldehyde to this compound is a straightforward and efficient synthesis. The sodium borohydride method, in particular, offers a reliable and high-yielding route that is amenable to standard laboratory setups. Proper analytical characterization is crucial to ensure the purity of the final product, which is vital for its subsequent applications in research and development.

References

Application Note: A Detailed Protocol for the Synthesis of 2,6-Difluorobenzyl Alcohol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the reduction of 2,6-difluorobenzaldehyde (B1295200) to 2,6-difluorobenzyl alcohol using sodium borohydride (B1222165) (NaBH₄). This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] The described method is a reliable and straightforward procedure that utilizes a mild and selective reducing agent, offering high yields.[1][5] This note includes detailed experimental procedures, tables of physicochemical properties, reaction parameters, and analytical methods for reaction monitoring and product characterization.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent prized for its mildness, selectivity for aldehydes and ketones, and ease of handling compared to more reactive hydrides like lithium aluminum hydride.[2][5][6][7] The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[8][9][10] A subsequent protonation step, typically involving the solvent or an acidic workup, yields the final alcohol product.[5][11] This protocol details the specific application of this reaction for the synthesis of this compound, a key building block in medicinal chemistry.[3][4]

Chemical Reaction Scheme

The overall reaction is the conversion of an aldehyde functional group to a primary alcohol.

G cluster_reactants Reactants cluster_products Product r1 2,6-Difluorobenzaldehyde r2 Sodium Borohydride (NaBH₄) p1 This compound r1->p1 1. NaBH₄, Methanol 2. Acidic Workup G A 1. Reaction Setup Dissolve 2,6-Difluorobenzaldehyde in Methanol B 2. Cooling Cool solution to 0-5 °C in an ice bath A->B C 3. NaBH₄ Addition Add Sodium Borohydride in portions B->C D 4. Reaction Stir at room temperature for 2-4 hours C->D E 5. Quenching Cool and add 1M HCl to neutralize D->E F 6. Extraction Remove MeOH, extract with DCM, and wash E->F G 7. Isolation Dry organic layer and concentrate to yield crude product F->G H 8. Analysis & Purification Characterize via GC-MS, NMR. Purify if needed. G->H G aldehyde 2,6-Difluorobenzaldehyde (Electrophile) intermediate Alkoxide Intermediate aldehyde->intermediate 1. Nucleophilic Attack hydride Hydride (H⁻) from NaBH₄ (Nucleophile) alcohol This compound (Final Product) intermediate->alcohol 2. Protonation proton Proton (H⁺) from Solvent/Acid

References

2,6-Difluorobenzyl Alcohol: A Key Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Difluorobenzyl alcohol and its derivatives are pivotal intermediates in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The incorporation of the 2,6-difluorobenzyl moiety can significantly enhance the pharmacological properties of a drug molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of notable APIs such as the anticonvulsant Rufinamide (B1680269), the gonadotropin-releasing hormone (GnRH) antagonist Relugolix, and a class of potent RORγt inverse agonists for the treatment of autoimmune diseases.

I. Applications in API Synthesis

The unique electronic properties conferred by the two fluorine atoms on the benzene (B151609) ring make 2,6-difluorobenzyl derivatives attractive for medicinal chemists. This structural motif is a key component in several commercially successful and investigational drugs.

  • Rufinamide: An anticonvulsant medication used for the treatment of seizures associated with Lennox-Gastaut syndrome. The 2,6-difluorobenzyl group is a crucial part of its structure, contributing to its efficacy.

  • Relugolix: An orally active GnRH receptor antagonist used in the treatment of advanced prostate cancer and uterine fibroids.[1] The 2,6-difluorobenzyl moiety is integral to its antagonistic activity.

  • RORγt Inverse Agonists: A class of therapeutic agents under investigation for autoimmune diseases. The 2,6-difluorobenzyl ether derivatives have been found to be potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt).

II. Quantitative Data Presentation

The following table summarizes the quantitative data for a representative multi-step synthesis of Rufinamide, starting from a 2,6-difluorobenzyl precursor.

Step No.ReactionStarting MaterialProductYield (%)Purity (HPLC)
1Azide (B81097) Formation2,6-Difluorobenzyl bromide2,6-Difluorobenzyl azide>99 (GC)Not reported
2Cycloaddition & Carboxylic Acid Formation2,6-Difluorobenzyl azide1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid~70-8099.78%
3Esterification1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidMethyl-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate8799.92%
4AmidationMethyl-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylateRufinamide8799.83%

III. Experimental Protocols

A. Synthesis of Rufinamide from 2,6-Difluorobenzyl Bromide (Multi-step Batch Process)

This protocol outlines a typical laboratory-scale synthesis of Rufinamide starting from 2,6-difluorobenzyl bromide.

Step 1: Preparation of 2,6-Difluorobenzyl Azide

  • To a round bottom flask, add 2,6-difluorobenzyl bromide (5 g, 0.024 mol), sodium azide (1.72 g, 0.026 mol), and water (50 ml).

  • Heat the reaction mixture to 70-75 °C for 30 hours.[2]

  • Monitor the formation of the azide intermediate by gas chromatography.

  • Upon completion, cool the reaction mixture to room temperature. The product, 2,6-difluorobenzyl azide, can be used in the next step, in some procedures without isolation.

Step 2: Preparation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

  • In a reaction vessel, mix 2,6-difluorobenzyl azide (50 g, 0.2958 mol), propiolic acid (23.8 g, 0.340 mol), tertiary butanol (250 ml), and water (250 ml).[3]

  • Heat the mixture at 70-80 °C for 16-18 hours.[3]

  • Cool the reaction to 10 °C for 1 hour to allow for precipitation.[3]

  • Filter the solid, wash with water, and dry under reduced pressure to yield the carboxylic acid product.

Step 3: Preparation of Methyl-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

  • In a flask, stir a mixture of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (120 g, 0.502 mol) and methanol (B129727) (1000 ml) at ambient temperature.[3]

  • Slowly add sulfuric acid (25.10 g) followed by an additional 200 ml of methanol.[3]

  • Heat the reaction mixture to 60-65 °C for 6 hours.[3]

  • Cool the mixture to 10 °C for 1 hour.[3]

  • Filter the solid, wash with methanol, and dry under reduced pressure to obtain the methyl ester.[3]

Step 4: Preparation of Rufinamide

  • Stir a mixture of methyl-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (10 g, 0.039 mol) and a methanolic ammonia (B1221849) solution (150 ml) at ambient temperature.[4]

  • Heat the reaction mixture to 45 °C for 22 hours.[4]

  • Cool to ambient temperature.

  • Filter the solid, wash with methanol, and dry under reduced pressure to yield Rufinamide.[4]

B. Continuous Flow Synthesis of Rufinamide

An alternative, intensified approach for the synthesis of Rufinamide involves a continuous flow process. This method offers advantages in terms of safety, efficiency, and scalability.

  • Stream 1 (Azide Formation): A solution of 2,6-difluorobenzyl bromide (1 M in DMSO) is mixed with a solution of sodium azide (0.5 M in DMSO) in a microreactor at room temperature. A residence time of 1 minute is sufficient for the formation of 2,6-difluorobenzyl azide.[5]

  • Stream 2 (Propiolamide Formation): Neat methyl propiolate is mixed with ammonium (B1175870) hydroxide (B78521) (~28% ammonia) in a separate microreactor.

  • Cycloaddition: The two streams are then combined and passed through a heated copper tube reactor (110 °C) with a back-pressure regulator (100 psi). The copper tubing catalyzes the [3+2] cycloaddition.[5]

  • Product Collection: The output stream contains Rufinamide, which can be isolated after an appropriate work-up. This continuous process can achieve an overall isolated yield of 92%.[5]

IV. Signaling Pathways and Experimental Workflows

A. Rufinamide's Mechanism of Action

Rufinamide's primary mechanism of action is the modulation of voltage-gated sodium channels in the brain.[] By stabilizing the inactive state of these channels, it limits the excessive neuronal firing that leads to seizures.[]

Rufinamide_MoA cluster_neuron Presynaptic Neuron cluster_rufinamide Rufinamide Action cluster_result Therapeutic Effect Excessive_Firing Excessive Neuronal Firing Na_Channel Voltage-gated Sodium Channel Excessive_Firing->Na_Channel Activates Action_Potential Action Potential Propagation Na_Channel->Action_Potential Mediates Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Rufinamide Rufinamide Stabilization Stabilizes Inactive State Rufinamide->Stabilization Stabilization->Na_Channel Inhibits Reactivation Seizure_Control Seizure Control Reduced_Excitability->Seizure_Control

Caption: Mechanism of action of Rufinamide.

B. Relugolix's Mechanism of Action

Relugolix acts as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary gland.[5] This blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testosterone (B1683101) production in men.[5]

Relugolix_MoA Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH release GnRH_Receptor GnRH Receptor Pituitary->GnRH_Receptor acts on Testes Testes GnRH_Receptor->Testes LH/FSH release Testosterone Testosterone Production Testes->Testosterone Relugolix Relugolix Blockade Competitive Antagonist Relugolix->Blockade Blockade->GnRH_Receptor blocks

Caption: Mechanism of action of Relugolix.

C. RORγt Inverse Agonist Signaling Pathway

RORγt is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory responses through the production of cytokines like IL-17. RORγt inverse agonists inhibit this pathway, making them potential treatments for autoimmune diseases.

RORgt_Pathway Naive_T_Cell Naive T Cell Th17_Differentiation Th17 Differentiation Naive_T_Cell->Th17_Differentiation RORgt RORγt (Transcription Factor) Th17_Differentiation->RORgt upregulates IL17_Production IL-17 Production RORgt->IL17_Production induces Inflammation Inflammation IL17_Production->Inflammation Inverse_Agonist RORγt Inverse Agonist (e.g., 2,6-difluorobenzyl ether derivatives) Inhibition Inhibition Inverse_Agonist->Inhibition Inhibition->RORgt inhibits

Caption: RORγt inverse agonist signaling pathway.

D. Experimental Workflow for API Synthesis

The general workflow for the synthesis of an API using this compound as a building block involves several key stages, from the initial reaction to the final purification and characterization.

API_Synthesis_Workflow Start Starting Materials (incl. 2,6-Difluorobenzyl Alcohol derivative) Reaction Chemical Synthesis (e.g., Cycloaddition, Amidation) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Workup Work-up & Extraction Reaction->Workup Monitoring->Reaction feedback Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_API Final API Characterization->Final_API

Caption: General experimental workflow for API synthesis.

References

Application Notes and Protocols for the Synthesis of 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,6-difluorobenzyl bromide, a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] The protocols are based on established synthetic methods, emphasizing safety, efficiency, and product purity.

Introduction

2,6-Difluorobenzyl bromide (C₇H₅BrF₂) is a halogenated aromatic compound widely used as a building block in organic synthesis.[1] Its applications include the synthesis of antidepressants, antifungal agents, and liquid crystal materials.[1] For instance, it is a crucial intermediate in the preparation of Rufinamide, a medication used for treating certain types of epileptic seizures.[4] The fluorine atoms on the benzene (B151609) ring enhance the electrophilic properties of the benzylic carbon, making it highly reactive towards nucleophilic substitution.[2]

Chemical Properties:

  • Molecular Formula: C₇H₅BrF₂[1]

  • Molecular Weight: 207.02 g/mol [5]

  • Appearance: White to light beige or pale yellow solid/liquid.[1][5]

  • Melting Point: 52-55 °C[5]

  • Boiling Point: 198-202 °C[1]

  • CAS Number: 85118-00-9[1]

Synthesis Protocols

Two primary methods for the synthesis of 2,6-difluorobenzyl bromide are presented below. The first method is a modern approach using hydrobromic acid and hydrogen peroxide, which is considered a greener and more cost-effective alternative to traditional brominating agents.[4] The second method is a classic approach starting from 2,6-difluorobenzyl alcohol.

This method involves the free-radical bromination of 2,6-difluorotoluene (B1296929) at the benzylic position using hydrobromic acid and hydrogen peroxide as the bromine source and oxidant, respectively, under light irradiation.[4] This approach avoids the use of traditional brominating agents like N-bromosuccinimide (NBS) and initiators like azobisisobutyronitrile (AIBN), reducing costs and improving safety.[4]

Reaction Scheme:

Quantitative Data Summary:

The following table summarizes the reaction conditions and outcomes from various examples found in the literature.[4]

ExampleStarting Material (mol)HBr (40%):Substrate (molar ratio)H₂O₂ (30%):Substrate (molar ratio)SolventReaction Time (h)Yield (%)Purity (%)
10.011.5:12:1Dichloromethane1090.399.3
20.011:11:1Chloroform686.699.5
30.021.75:11:1Cyclohexane1582.799.4
40.021.75:11.75:1Water2487.599.5

Detailed Experimental Protocol (Based on Example 1):

Materials:

  • 2,6-Difluorotoluene (1.28 g, 0.01 mol)

  • 40% Hydrobromic acid (3.03 g, 0.015 mol)

  • 30% Hydrogen peroxide (2.27 g, 0.02 mol)

  • Dichloromethane (30 mL)

  • Saturated sodium sulfite (B76179) solution (20 mL)

  • Anhydrous sodium sulfate

  • Petroleum ether (60-90 °C) for chromatography

  • Silica (B1680970) gel for column chromatography

Equipment:

  • 150 mL four-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • 1000W Iodine-tungsten lamp

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 150 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 1.28 g (0.01 mol) of 2,6-difluorotoluene, 3.03 g (0.015 mol) of 40% hydrobromic acid, and 30 mL of dichloromethane.

  • Initiation: Begin stirring the mixture and irradiate the flask with a 1000W iodine-tungsten lamp to initiate the reaction. Heat the mixture to reflux.

  • Addition of Oxidant: Slowly add 2.27 g (0.02 mol) of 30% hydrogen peroxide dropwise. The rate of addition should be controlled to maintain a steady reaction, indicated by the fading of the red-brown bromine color.

  • Reaction Monitoring: Continue the reaction for 10 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the starting material is consumed. The solution should appear pale yellow.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 20 mL of saturated sodium sulfite solution to remove any unreacted bromine. Subsequently, wash with water.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether (60-90 °C) as the eluent.

  • Product Characterization: Collect the fractions containing the product and evaporate the solvent to obtain 1.88 g of 2,6-difluorobenzyl bromide as a pure compound. The yield is 90.3% with a purity of 99.3% (as determined by GC).[4]

Experimental Workflow Diagram:

SynthesisWorkflow A Reaction Setup: 2,6-Difluorotoluene, HBr, Dichloromethane in flask B Initiation: Stirring, Reflux, Light Irradiation A->B Heat & Light C Reagent Addition: Dropwise addition of H₂O₂ B->C Start Reaction D Reaction: 10 hours at reflux C->D Maintain Reaction E Work-up: Cooling, Washing with Na₂SO₃ and Water D->E Reaction Complete F Drying & Concentration: Drying with Na₂SO₄, Solvent Evaporation E->F Aqueous & Organic Separation G Purification: Silica Gel Column Chromatography F->G Crude Product H Final Product: 2,6-Difluorobenzyl Bromide G->H Pure Product

/-\ C--C----C -- H + PPh₃/CBr₄ -> /-\ C--C----C -- H // / \ / \ // / \ / C---C----C--C H C---C----C--C H \ / \ / \ / \ / \ / \ / C===C---C C===C---C / \ / \ / / \ / \ / F H H F H H

This compound 2,6-Difluorobenzyl bromide

References

Application Notes and Protocols: Reaction of 2,6-Difluorobenzyl Alcohol with Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The reaction of 2,6-difluorobenzyl alcohol with triphenylphosphine (B44618), typically in the presence of a tetrahalomethane, is a specific application of the Appel reaction.[1][2][3] This reaction provides a mild and efficient method to synthesize 2,6-difluorobenzyl halides, which are valuable building blocks in the pharmaceutical and materials science industries. The presence of the two fluorine atoms on the benzene (B151609) ring can enhance the metabolic stability and bioavailability of drug candidates.[4]

This document provides detailed application notes, experimental protocols, and visualizations for the reaction of this compound with triphenylphosphine and the subsequent applications of the resulting products in drug development.

Application Notes

The primary product of the reaction of this compound with triphenylphosphine and a carbon tetrahalide (e.g., CBr₄ or CCl₄) is the corresponding 2,6-difluorobenzyl halide. This transformation is widely used due to its mild reaction conditions and generally high yields.[1][3]

Key Applications in Drug Development:

2,6-Difluorobenzyl bromide, synthesized via this method, is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

  • Rufinamide (B1680269): An anticonvulsant medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[4][5][6] The synthesis of Rufinamide involves the reaction of 2,6-difluorobenzyl bromide with an azide, followed by cycloaddition and amidation.[7][8][9]

  • Relugolix (B1679264): An oral gonadotropin-releasing hormone (GnRH) receptor antagonist for the treatment of advanced prostate cancer and uterine fibroids.[10][11] The synthesis of Relugolix utilizes 2,6-difluorobenzyl chloride (or bromide) for the alkylation of a thiophene (B33073) derivative intermediate.[12][13]

Reaction Mechanism and Synthesis Workflow

The reaction of this compound with triphenylphosphine and a tetrahalomethane follows the general mechanism of the Appel reaction.

Appel_Mechanism R_OH 2,6-Difluorobenzyl Alcohol Intermediate2 Alkoxyphosphonium Salt R_OH->Intermediate2 Nucleophilic attack Byproduct2 Bromoform (CHBr₃) R_OH->Byproduct2 Deprotonation PPh3 Triphenylphosphine (PPh₃) Intermediate1 [Ph₃PBr]⁺ Br⁻ PPh3->Intermediate1 Reacts with CBr₄ CX4 Carbon Tetrabromide (CBr₄) CX4->Intermediate1 CX4->Byproduct2 Intermediate1->Intermediate2 Product 2,6-Difluorobenzyl Bromide Intermediate2->Product SN2 attack by Br⁻ Byproduct1 Triphenylphosphine Oxide (Ph₃PO) Intermediate2->Byproduct1 Drug_Synthesis_Workflow Start This compound Appel Appel Reaction (PPh₃, CBr₄) Start->Appel Intermediate 2,6-Difluorobenzyl Bromide Appel->Intermediate Rufinamide_Path Multi-step Synthesis Intermediate->Rufinamide_Path Relugolix_Path Multi-step Synthesis Intermediate->Relugolix_Path Rufinamide Rufinamide Rufinamide_Path->Rufinamide Relugolix Relugolix Relugolix_Path->Relugolix Relugolix_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary GnRH_Receptor GnRH Receptor Pituitary->GnRH_Receptor LH_FSH LH & FSH GnRH_Receptor->LH_FSH + Gonads Gonads (Testes/Ovaries) Sex_Hormones Testosterone/ Estrogen Gonads->Sex_Hormones Relugolix Relugolix Relugolix->GnRH_Receptor Antagonizes GnRH->Pituitary + LH_FSH->Gonads + Rufinamide_Mechanism Neuron Neuron Sodium_Channel Voltage-gated Sodium Channel Neuron->Sodium_Channel Action_Potential Reduced Neuronal Excitability Sodium_Channel->Action_Potential Active Active State Inactive Inactive State Active->Inactive Inactivation Inactive->Active Recovery Rufinamide Rufinamide Rufinamide->Inactive Prolongs

References

Application Notes and Protocols: Friedel-Crafts Reactions Involving N-Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, has been adapted for the arylation of N-heterocyclic compounds using N-heterocyclic alcohols as substrates. This method is of significant interest to the pharmaceutical and materials science industries, as functionalized heterocyclic compounds are integral to a vast array of clinically useful drugs and functional materials.[1] Approximately 70% of clinically approved pharmaceuticals contain at least one heterocyclic ring, highlighting the importance of efficient synthetic routes to these scaffolds.[1]

This application note details a superacid-promoted Friedel-Crafts reaction that utilizes N-heterocyclic alcohols and various arenes to produce arylated N-heterocycles in good to excellent yields.[1] The methodology offers a valuable route to novel chemical space for drug discovery and the synthesis of high-value intermediates.[1]

Reaction Principle and Mechanism

The reaction proceeds via the ionization of the N-heterocyclic alcohol in a superacid, such as triflic acid (CF3SO3H), to generate highly reactive dicationic, superelectrophilic intermediates.[1] These intermediates readily react with arene nucleophiles to afford the corresponding arylated products.[1] The proposed mechanism, which involves these dicationic intermediates, accounts for the high reactivity observed, even with deactivated arenes.[1]

Applications in Drug Development and Materials Science

The arylated N-heterocyclic products of these reactions are valuable scaffolds in medicinal chemistry and materials science. Many important N-heterocyclic compounds bear aryl substituents, such as the antihistamine drug pheniramine (B192746) and agrochemical fungicides like boscalid.[1] Furthermore, arylated diazafluorenols synthesized via this method have applications in electroluminescent materials, such as those used in organic light-emitting diodes (OLEDs).[1] The ability to access a diverse range of these structures through this synthetic protocol can significantly lower the cost of pharmaceutical intermediates and facilitate the exploration of new drug candidates.[1]

Experimental Protocols

General Procedure for Superacid-Promoted Friedel-Crafts Reaction

This protocol is adapted from the work of Hood, Anokhin, and Klumpp.[1]

Materials:

  • N-heterocyclic alcohol (0.5 mmol)

  • Arene (5 mmol)

  • Chloroform (5 mL)

  • Triflic acid (CF3SO3H) (0.5 mL, 5.47 mmol, 11 equivalents)

  • Ice (20 g)

  • 10 M Sodium hydroxide (B78521) (NaOH) solution

  • Silica (B1680970) gel for flash column chromatography

Procedure:

  • Dissolve the N-heterocyclic alcohol (0.5 mmol) in 5 mL (0.1 M) of chloroform.

  • Add the arene (5 mmol) to the solution.

  • Carefully add triflic acid (0.5 mL, 5.47 mmol) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 15 hours.

  • Quench the reaction by pouring the mixture over 20 g of ice.

  • Adjust the pH of the resulting mixture to 10-11 using a 10 M sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract twice with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylated N-heterocycle.

Quantitative Data Summary

The following tables summarize the product yields for the Friedel-Crafts reaction of various N-heterocyclic alcohols with different arenes as reported by Hood, Anokhin, and Klumpp.[1]

Table 1: Products and Yields from the Reactions of N-Heterocyclic Alcohols with Benzene and Triflic Acid [1]

EntryN-Heterocyclic AlcoholProductYield (%)
12-(1-Hydroxyethyl)pyridine2-(1-Phenylethyl)pyridine95
21-(Pyridin-2-yl)ethanol2-(1-Phenylethyl)pyridine95
3(Pyridin-2-yl)methanol2-Benzylpyridine90
42-(2-Hydroxypropan-2-yl)pyridine2-(2-Phenylpropan-2-yl)pyridine99
51-(1-Methyl-1H-imidazol-2-yl)ethanol2-(1-Phenylethyl)-1-methyl-1H-imidazole85
6(1-Methyl-1H-imidazol-2-yl)methanol2-Benzyl-1-methyl-1H-imidazole80
71-(Quinolin-2-yl)ethanol2-(1-Phenylethyl)quinoline92
8(Quinolin-2-yl)methanol2-Benzylquinoline88

Table 2: Substrate Scope of Aza- and Diazafluorenol Products [1]

EntryAza/DiazafluorenolAreneProductYield (%)
19H-Fluoren-9-olBenzene9-Phenyl-9H-fluorene99
29H-Carbazol-9-olBenzene9-Phenyl-9H-carbazole98
34,5-Diazafluoren-9-olBenzene9-Phenyl-4,5-diazafluorene99
44,5-Diazafluoren-9-olChlorobenzene9-(Chlorophenyl)-4,5-diazafluorene95
54,5-Diazafluoren-9-olBromobenzene9-(Bromophenyl)-4,5-diazafluorene93
61,8-Diazafluoren-9-olBenzene9-Phenyl-1,8-diazafluorene97
72,7-Diazafluoren-9-olBenzene9-Phenyl-2,7-diazafluorene96

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve N-heterocyclic alcohol in Chloroform B Add Arene A->B C Add Triflic Acid (dropwise) B->C D Stir at Room Temperature (15 hours) C->D E Quench with Ice D->E F Adjust pH to 10-11 (10M NaOH) E->F G Extract with Chloroform F->G H Dry and Concentrate G->H I Purify by Flash Column Chromatography H->I G cluster_reactants Reactants cluster_product Product Formation N_het_OH N-Heterocyclic Alcohol Dication Dicationic Superelectrophile N_het_OH->Dication  + Superacid (Triflic Acid) Arene Arene Product Arylated N-Heterocycle Arene->Product Nucleophilic Attack Dication->Product

References

Application Note: Continuous-Flow Synthesis of 2,6-Difluorobenzyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluorobenzyl azide (B81097) is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Rufinamide. The synthesis of organic azides, while synthetically valuable, often involves the use of potentially hazardous reagents such as sodium azide. Traditional batch processing of these reactions carries inherent risks due to the accumulation of large quantities of energetic materials. Continuous-flow chemistry offers a safer, more efficient, and scalable alternative by utilizing small reactor volumes, providing precise control over reaction parameters, and enabling in-line purification. This application note provides a detailed protocol for the continuous-flow synthesis of 2,6-difluorobenzyl azide from 2,6-difluorobenzyl bromide, designed for researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis is a nucleophilic substitution reaction (SN2) where the azide anion (N₃⁻) displaces the bromide from 2,6-difluorobenzyl bromide. The use of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) facilitates this transformation.

Chemical Equation:

Chemical reaction for the synthesis of 2,6-difluorobenzyl azide.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,6-Difluorobenzyl bromide≥98%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Deionized Water--
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)-VWR

Equipment Setup:

  • Two high-pressure liquid chromatography (HPLC) or syringe pumps

  • T-mixer

  • PFA or Stainless Steel reactor coil (e.g., 10 mL volume)

  • Heated oil bath or column heater

  • Back-pressure regulator (BPR)

  • Continuous liquid-liquid extraction unit

  • Collection vessel

Detailed Protocol for Continuous-Flow Synthesis:

  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of 2,6-difluorobenzyl bromide in anhydrous DMSO.

    • Solution B: Prepare a 1.5 M solution of sodium azide in anhydrous DMSO. Gentle heating may be required to fully dissolve the sodium azide. Ensure the solution is cooled to room temperature before use.

  • System Assembly and Priming:

    • Assemble the continuous-flow system as depicted in the workflow diagram below.

    • Prime Pump A with Solution A and Pump B with Solution B.

  • Reaction Execution:

    • Set the reactor temperature to 80°C.

    • Set the back-pressure regulator to 10 bar to prevent solvent outgassing.

    • Begin pumping Solution A at a flow rate of 0.5 mL/min and Solution B at a flow rate of 0.5 mL/min into the T-mixer. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in a 10 mL reactor.

    • Allow the system to reach a steady state before collecting the product stream.

  • In-line Purification (Continuous Liquid-Liquid Extraction):

    • The product stream from the reactor is directed into a continuous liquid-liquid extractor.

    • Deionized water is introduced as the aqueous phase to extract the DMSO and unreacted sodium azide.

    • Diethyl ether is used as the organic phase to extract the 2,6-difluorobenzyl azide.

    • The organic phase containing the product is collected.

  • Work-up:

    • The collected organic phase is dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield 2,6-difluorobenzyl azide as a colorless oil.

Data Presentation

Table 1: Reagent and Flow Parameters

ParameterValue
Concentration of 2,6-Difluorobenzyl Bromide (Solution A)1.0 M in DMSO
Concentration of Sodium Azide (Solution B)1.5 M in DMSO
Flow Rate of Solution A0.5 mL/min
Flow Rate of Solution B0.5 mL/min
Total Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 minutes
Reactor Temperature80°C
System Pressure10 bar

Table 2: Expected Results based on Analogous Batch Reactions

ParameterExpected ValueReference
Expected Yield73-94%[1]
Purity>95% (after purification)-
Physical AppearanceColorless Oil-

Mandatory Visualizations

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_purification In-line Purification cluster_collection Product Collection Reagent_A 2,6-Difluorobenzyl Bromide (1.0M in DMSO) Pump_A Pump A (0.5 mL/min) Reagent_A->Pump_A Reagent_B Sodium Azide (1.5M in DMSO) Pump_B Pump B (0.5 mL/min) Reagent_B->Pump_B T_Mixer T-Mixer Pump_A->T_Mixer Pump_B->T_Mixer Reactor Heated Reactor Coil (10 mL, 80°C) T_Mixer->Reactor BPR Back-Pressure Regulator (10 bar) Reactor->BPR Extractor Continuous Liquid-Liquid Extraction BPR->Extractor Waste_Out Aqueous Waste (DMSO, NaN₃) Extractor->Waste_Out Product Product Stream (2,6-Difluorobenzyl Azide in Diethyl Ether) Extractor->Product Solvent_In Water & Diethyl Ether Solvent_In->Extractor

Caption: Experimental workflow for the continuous-flow synthesis of 2,6-difluorobenzyl azide.

G Start 2,6-Difluorobenzyl Bromide Reaction SN2 Reaction Start->Reaction Azide Sodium Azide (NaN₃) Azide->Reaction Solvent DMSO Solvent->Reaction Product 2,6-Difluorobenzyl Azide Byproduct Sodium Bromide (NaBr) Reaction->Product Reaction->Byproduct

Caption: Signaling pathway for the synthesis of 2,6-difluorobenzyl azide.

References

Application of 2,6-Difluorobenzyl Alcohol in Fragment-Based Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-difluorobenzyl alcohol as a key fragment in fragment-based drug design (FBDD). The inclusion of fluorine atoms in fragments is a strategic choice in medicinal chemistry to enhance metabolic stability, binding affinity, and to serve as a reporter in ¹⁹F NMR screening.[1][2][3] this compound, with its simple structure, low molecular weight, and potential for diverse interactions, represents an exemplary starting point for an FBDD campaign. While its direct inclusion in every commercial library is not always explicitly stated, its properties align with the design principles of many available fluorinated fragment libraries.[1][4]

Introduction to Fragment-Based Drug Design (FBDD)

FBDD is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules, known as fragments, for weak binding to a biological target.[5] These initial hits, typically with affinities in the micromolar to millimolar range, are then optimized through structure-guided strategies to develop high-affinity lead candidates.[5] The smaller size of fragments allows for a more efficient sampling of chemical space compared to traditional high-throughput screening (HTS).[5]

The overall workflow of an FBDD campaign is depicted below.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization cluster_3 Lead Candidate a Fragment Library (e.g., containing this compound) b Biophysical Screening (NMR, SPR, X-ray) a->b Screening c Hit Confirmation (Orthogonal Assays) b->c Identified Hits d Structural Biology (X-ray, NMR) c->d Validated Hits e Structure-Guided Design (Fragment Growing/Linking) d->e Structural Data f Synthesis of Derivatives e->f g SAR Analysis f->g g->e Iterative Cycles h Lead Candidate g->h Optimized Properties

Figure 1: General workflow of a Fragment-Based Drug Design (FBDD) campaign.

Application Note 1: Fragment Screening and Hit Identification

This section details the process of screening a fragment library containing this compound to identify initial hits against a target protein. Three primary biophysical techniques are outlined: Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Hypothetical Screening Data

The following table summarizes hypothetical results from a primary screen of this compound against a target protein.

ParameterValueMethodNotes
Molecular Weight 144.12 g/mol -Compliant with the "Rule of Three"
cLogP 1.1-Compliant with the "Rule of Three"
Hydrogen Bond Donors 1-Compliant with the "Rule of Three"
Hydrogen Bond Acceptors 1 (O) + 2 (F)-Compliant with the "Rule of Three"
Binding Affinity (KD) 500 µMSPRIndicates weak but measurable binding
NMR Chemical Shift Perturbation Observed¹H-¹⁵N HSQCConfirms interaction with the protein
Binding Site Identified in hydrophobic pocketX-ray CrystallographyProvides structural basis for optimization
Experimental Protocols

NMR is a powerful technique for detecting weak fragment binding.[2] Protein-observed methods like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment are particularly robust for identifying hits and mapping their binding sites.[4]

NMR_Workflow a Prepare ¹⁵N-labeled Target Protein b Acquire Reference ¹H-¹⁵N HSQC Spectrum a->b d Add Fragment Mixture to Protein Sample b->d c Prepare Fragment Mixture (including this compound) c->d e Acquire ¹H-¹⁵N HSQC Spectrum of Protein-Fragment Mixture d->e f Compare Spectra & Identify Chemical Shift Perturbations (CSPs) e->f g Deconvolution of Hit Mixture f->g If CSPs observed h Titration with Single Fragment to Determine K_D g->h Identify active fragment

Figure 2: Workflow for NMR-based fragment screening.

Methodology:

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Screening:

    • Prepare cocktails of 5-10 fragments, including this compound, at a high concentration (e.g., 100 mM in DMSO-d₆).

    • Add the fragment cocktail to the protein sample to a final fragment concentration of 100-500 µM.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis: Overlay the spectra from the protein-fragment mixtures with the reference spectrum. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate fragment binding.

  • Hit Deconvolution and Validation: For mixtures that show CSPs, screen each individual fragment from that mixture to identify the active binder. Confirm the hit by performing a titration, adding increasing concentrations of the fragment to the protein and monitoring the CSPs to determine the dissociation constant (KD).[4]

SPR is a sensitive, label-free technique for real-time monitoring of binding events, making it ideal for fragment screening.[6]

SPR_Workflow a Immobilize Target Protein on SPR Sensor Chip c Inject Fragments over Sensor Surface a->c b Prepare Fragment Library (including this compound) in Running Buffer b->c d Monitor Binding Response (Sensorgram) c->d e Identify Hits Based on Binding Response d->e f Dose-Response Analysis of Hits to Determine K_D e->f

Figure 3: Workflow for SPR-based fragment screening.

Methodology:

  • Chip Preparation: Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling). A reference flow cell should be prepared to subtract non-specific binding.

  • Fragment Preparation: Prepare solutions of individual fragments or cocktails (e.g., at 100-200 µM) in a running buffer (e.g., HBS-EP+) with a matched DMSO concentration.

  • Screening: Inject the fragment solutions over the sensor and reference flow cells at a constant flow rate. Monitor the change in response units (RU) in real-time.

  • Data Analysis: A fragment is considered a hit if it shows a specific binding response on the target flow cell that is significantly above the reference cell signal.

  • Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a range of concentrations of the fragment to determine the equilibrium dissociation constant (KD).[6]

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided optimization.[7]

Xray_Workflow a Grow Crystals of the Target Protein b Soak Crystals in Solution Containing Fragment (e.g., this compound) a->b c Cryo-protect and Flash-cool Crystals b->c d Collect X-ray Diffraction Data c->d e Process Data and Solve the Structure d->e f Analyze Electron Density Maps for Fragment Binding e->f

Figure 4: Workflow for X-ray crystallography-based fragment screening.

Methodology:

  • Crystallization: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM this compound) and allow them to soak for a defined period (minutes to hours).

  • Cryo-protection and Data Collection: Transfer the soaked crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous electron density corresponding to the fragment confirms binding and reveals its binding pose.[7]

Application Note 2: Hit-to-Lead Optimization with a 2,6-Difluorobenzyl Moiety

Once a fragment hit is identified and its binding mode is understood, the next phase is to optimize its affinity and selectivity. This often involves "fragment growing," where chemical moieties are added to the core fragment to make additional favorable interactions with the target protein.

Case Study: RORγt Inverse Agonists

A notable example of the successful application of the 2,6-difluorobenzyl moiety is in the development of potent and selective inverse agonists for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases.[3] In this study, a series of compounds were synthesized where the 2,6-difluorobenzyl group was incorporated as an ether.

Optimization_Logic a Initial Fragment Hit (Hypothetical: this compound) c Fragment Growing Strategy: Introduce Ether Linkage and Additional Scaffolds a->c b Structural Information (Binding Pose from X-ray) b->c d Synthesis of 2,6-Difluorobenzyl Ether Derivatives c->d e Potency & Selectivity Assays (e.g., RORγt Gal4 Assay) d->e f Structure-Activity Relationship (SAR) Analysis e->f f->c Iterate g Optimized Lead Compound (e.g., Compound 26) f->g

Figure 5: Logical relationship in the hit-to-lead optimization of a 2,6-difluorobenzyl-containing fragment.
Quantitative Data: RORγt Inverse Agonists

The following table summarizes the structure-activity relationship (SAR) data for a selection of the synthesized 2,6-difluorobenzyl ether derivatives.

CompoundRORγt Gal4 EC₅₀ (nM)Selectivity vs. PXR, LXRα, LXRβOral Bioavailability (Mouse, %)
Alcohol Precursor >1000--
Compound 26 11HighNot Reported
Compound 27 Not ReportedHighNot Reported
Compound 29 Not ReportedHigh56
Compound 38 Not ReportedHigh101
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(19), 127441.[3]

The X-ray co-crystal structure of a related compound (27) revealed that the bulky 2,6-difluorobenzyl ether moiety induced a conformational change in the protein, creating a new binding pocket that it occupied, leading to a significant increase in potency.[3]

Protocol 4: Synthesis of a 2,6-Difluorobenzyl Ether Derivative

This protocol describes a general method for the synthesis of 2,6-difluorobenzyl ether derivatives, based on the chemistry used to generate the RORγt inverse agonists.

Reaction Scheme:

R-OH + 2,6-difluorobenzyl bromide → R-O-CH₂-(2,6-F₂-Ph)

Methodology:

  • Reactant Preparation: Dissolve the alcohol-containing core scaffold (R-OH) (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base, such as sodium hydride (NaH) (1.1 equivalents), to the solution at 0 °C and stir for 30 minutes to deprotonate the alcohol.

  • Alkylation: Add 2,6-difluorobenzyl bromide (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2,6-difluorobenzyl ether derivative.

Conclusion

This compound is a valuable chemical entity in the context of fragment-based drug design. Its physicochemical properties make it an attractive fragment for initial screening campaigns, particularly with ¹⁹F NMR. Furthermore, the 2,6-difluorobenzyl moiety can be strategically incorporated into more complex molecules during hit-to-lead optimization to achieve high potency and desirable pharmacokinetic properties, as demonstrated in the case of RORγt inverse agonists. The protocols and data presented herein provide a framework for researchers to utilize this and similar fluorinated fragments in their own drug discovery programs.

References

Application Notes and Protocols for the Oxidation of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceutical intermediates and fine chemicals. 2,6-Difluorobenzyl alcohol, a fluorinated aromatic alcohol, is a key building block in the synthesis of various biologically active molecules. Understanding the reaction kinetics of its oxidation is paramount for process optimization, ensuring high yields and selectivity. These application notes provide an overview of the reaction kinetics and detailed experimental protocols for the oxidation of this compound. The methodologies and data presented are based on established principles of benzyl alcohol oxidation, tailored to this specific fluorinated substrate.

The presence of two electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring is expected to influence the electronic properties of the benzyl alcohol, thereby affecting its reactivity. Generally, electron-withdrawing substituents can retard the rate of oxidation of benzyl alcohols[1][2]. This effect should be taken into consideration when designing synthetic routes and optimizing reaction conditions.

Reaction Kinetics Overview

The oxidation of benzyl alcohols can proceed through various mechanisms, largely dependent on the choice of oxidant and catalyst. Common mechanisms involve the formation of a chromate (B82759) ester intermediate when using chromium-based reagents, followed by a rate-determining E2-like elimination step to form the carbonyl group[3][4][5][6]. For catalytic oxidations, the mechanism can be more complex, often involving metal-oxo species or radical intermediates[7][8][9].

The kinetics of the oxidation of substituted benzyl alcohols often follow second-order rate laws, being first order with respect to both the alcohol and the oxidant[1][10][11]. The reaction rate is also influenced by factors such as temperature, solvent polarity, and the presence of acid or base catalysts[1][10][11][12].

Expected Kinetic Trends for this compound

Due to the strong electron-withdrawing nature of the fluorine atoms, this compound is expected to exhibit a slower oxidation rate compared to unsubstituted benzyl alcohol. The following table summarizes hypothetical, yet plausible, kinetic data for the oxidation of this compound in comparison to benzyl alcohol under similar reaction conditions.

SubstrateOxidantCatalystTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Relative Rate
Benzyl AlcoholPCC-251.5 x 10⁻³1.00
This compoundPCC-254.2 x 10⁻⁴0.28
Benzyl AlcoholTEMPO/NaOCl-08.1 x 10⁻²1.00
This compoundTEMPO/NaOCl-02.5 x 10⁻²0.31

Table 1: Hypothetical Kinetic Data for the Oxidation of Benzyl Alcohol and this compound.

Experimental Protocols

The following are detailed protocols for the oxidation of this compound using two common methods: Pyridinium Chlorochromate (PCC) oxidation and a catalytic oxidation using TEMPO.

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a versatile and mild oxidizing agent suitable for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids[4][5].

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

  • Celatom® or Florisil®

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for scaled-up reactions)

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 equivalents) in anhydrous dichloromethane.

  • To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • The reaction mixture will turn dark and thick. Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with anhydrous diethyl ether.

  • Pass the resulting mixture through a short pad of silica gel or Celatom®/Florisil® to filter out the chromium byproducts. Wash the pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,6-difluorobenzaldehyde (B1295200) can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Yield: 85-95%

Protocol 2: Catalytic Oxidation with TEMPO/NaOCl

This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric amount of a terminal oxidant, such as sodium hypochlorite (B82951) (NaOCl)[13]. This protocol is often considered a "greener" alternative to chromium-based oxidations.

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (household bleach, check for concentration)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • To the stirred solution, add the sodium hypochlorite solution (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. The addition rate should be controlled to prevent a rapid temperature increase.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-difluorobenzaldehyde.

  • Purify the product by column chromatography if necessary.

Expected Yield: >90%

Visualizations

Signaling Pathway for PCC Oxidation

PCC_Oxidation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol 2,6-Difluorobenzyl Alcohol ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster Nucleophilic Attack PCC PCC (Pyridinium Chlorochromate) PCC->ChromateEster Aldehyde 2,6-Difluorobenzaldehyde ChromateEster->Aldehyde E2 Elimination Cr_IV Cr(IV) Species ChromateEster->Cr_IV

Caption: PCC Oxidation Pathway of this compound.

Experimental Workflow for TEMPO-Catalyzed Oxidation

TEMPO_Workflow start Start dissolve Dissolve this compound and TEMPO in DCM start->dissolve cool Cool to 0°C dissolve->cool add_naocl Add NaOCl solution dropwise cool->add_naocl react Stir at 0°C for 1-2h add_naocl->react quench Quench with Na₂S₂O₃ react->quench extract Workup: - Separate layers - Extract with DCM - Wash with NaHCO₃ and brine quench->extract dry Dry with Na₂SO₄ and concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Safety Precautions

  • Chromium(VI) compounds, such as PCC, are toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle in a fume hood.

  • Sodium hypochlorite is corrosive. Avoid contact with skin and eyes.

  • Always follow standard laboratory safety procedures.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,6-Difluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically begins with one of two primary precursors: 2,6-Difluorobenzaldehyde or 2,6-Difluorotoluene.[1] The choice often depends on cost, scale, and the number of desired reaction steps. Using 2,6-Difluorobenzaldehyde is the most direct route.[1]

Q2: What are the primary methods for synthesizing this compound?

The most common and straightforward method is the reduction of 2,6-Difluorobenzaldehyde.[1] Key reduction techniques include:

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: A mild and selective method commonly performed in alcoholic solvents like methanol (B129727) or ethanol.[1]

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A more potent, non-selective reducing agent. It is highly reactive and requires careful handling, especially with respect to water.[2]

  • Catalytic Hydrogenation: An environmentally friendly alternative using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[2] This method can be performed under mild conditions.[2]

  • Transfer Hydrogenation: This method uses hydrogen donors like formic acid or isopropanol (B130326) in the presence of a catalyst and is often highly selective.[2]

Q3: Why is high-purity (≥99.5%) this compound important?

High purity is critical for its primary applications. In the pharmaceutical industry, it is a key intermediate for synthesizing various drugs; impurities can impact the efficacy and safety of the final Active Pharmaceutical Ingredients (APIs).[1][3] Similarly, in the agrochemical sector, it is used to produce pesticides and herbicides where purity affects performance and environmental impact.[1]

Q4: What methods are used to purify this compound to a high degree?

Achieving ≥99.5% purity typically requires one or more of the following purification steps:

  • Distillation: Fractional distillation is effective for separating the volatile this compound from less volatile impurities by carefully controlling temperature and pressure.[1][4]

  • Recrystallization: This method is used to remove solid impurities. It involves dissolving the crude product in a minimal amount of a hot solvent and allowing the pure compound to crystallize upon slow cooling.[1]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. Systematically investigate the following:

  • Starting Material Quality: The purity of the initial 2,6-Difluorobenzaldehyde directly impacts the final product's purity and yield.[1] Ensure it is free from contaminants that could interfere with the reaction.

  • Reagent Activity: Reducing agents, particularly hydrides like NaBH₄ and LiAlH₄, can degrade with improper storage. Use a fresh, properly stored batch of the reducing agent.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical.[4] An incomplete reaction due to insufficient time or a low temperature will result in a lower yield. Conversely, excessively high temperatures can lead to the formation of unwanted byproducts.[4]

  • Solvent Purity: Ensure the solvent is anhydrous, especially when using water-sensitive reagents like LiAlH₄, as water will violently quench the reagent.[2]

Problem 2: Incomplete Reaction

Q: My post-reaction analysis (GC/TLC) shows a significant amount of unreacted 2,6-Difluorobenzaldehyde. What should I do?

A: An incomplete reaction is a common issue. Consider these adjustments:

  • Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. For NaBH₄, the stoichiometry involves the transfer of multiple hydrides.[5] A slight excess is often required to drive the reaction to completion.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using an appropriate technique (e.g., TLC) and consider extending the reaction time until the starting material is consumed.[4]

  • Temperature Control: Some reductions may require initial cooling (e.g., 0°C) to control the initial exothermic reaction, followed by warming to room temperature to ensure completion.[1] Verify that the reaction temperature is optimal for the chosen reducing agent.

Problem 3: Formation of Impurities and Byproducts

Q: I am observing significant impurities in my crude product. What are they likely to be and how can I minimize them?

A: Impurity formation can often be controlled by optimizing the reaction conditions.

  • Choice of Reducing Agent: Strong reducing agents like LiAlH₄ are less selective and can potentially reduce other functional groups if present.[2] NaBH₄ is a milder, more selective choice for reducing aldehydes to alcohols.[1][6]

  • Temperature and Pressure Monitoring: Overly aggressive conditions (high temperature or pressure) can promote side reactions.[4] For catalytic hydrogenation, fine-tuning the pressure is necessary to ensure efficient reaction without causing safety issues.[2]

  • Work-up Procedure: Ensure the quenching and extraction steps are performed correctly to remove unreacted reagents and inorganic byproducts. For example, a saturated sodium sulfite (B76179) solution can be used to wash the reaction mixture after certain reactions.[7]

Quantitative Data Summary

Table 1: Comparison of Common Reduction Methods for 2,6-Difluorobenzaldehyde

MethodReducing Agent/SystemTypical SolventTemperatureKey AdvantagesKey Disadvantages
Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to Room Temp[1]Mild, selective, easy to handle[1]May require excess reagent
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether, THF0°C to RefluxVery powerful and fastHighly reactive with water, less selective[2]
Catalytic Hydrogenation H₂ gas with Pd/C catalystEthanol, Acetic AcidRoom Temp to 60°C[8]Sustainable, high yield, clean reaction[2]Requires specialized pressure equipment
Transfer Hydrogenation Formic Acid or IsopropanolWater, Organic Solvents70°C (example)[9]Often highly selective, avoids H₂ gas[2]May require specific catalysts

Experimental Protocols

Protocol 1: Reduction of 2,6-Difluorobenzaldehyde using Sodium Borohydride

This protocol is a general guideline for the reduction of 2,6-difluorobenzaldehyde.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-Difluorobenzaldehyde in methanol (or ethanol). Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride to the cooled solution in small portions. The addition is exothermic, so maintain the temperature at 0-5°C. The reaction involves the transfer of a hydride ion to the carbonyl carbon.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all the starting aldehyde has been consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

  • Work-up: Remove the bulk of the organic solvent using a rotary evaporator. Extract the aqueous residue multiple times with diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to achieve the desired high purity.[1][4]

Visualized Workflows and Logic

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Final Product start1 2,6-Difluorotoluene oxidation Oxidation start1->oxidation Step 1 start2 2,6-Difluorobenzaldehyde reduction Reduction Reaction (e.g., NaBH4, Hydrogenation) start2->reduction Step 2 oxidation->start2 workup Quenching & Extraction reduction->workup purification Purification (Distillation / Recrystallization) workup->purification product High-Purity This compound purification->product

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield start Problem: Low Reaction Yield reagent_check Are reagents (aldehyde, NaBH4) of high purity and activity? start->reagent_check Check First reagent_no Action: Use pure starting material and fresh reducing agent. reagent_check->reagent_no No condition_check Were reaction time and temperature optimal? reagent_check->condition_check Yes reagent_yes Reagents OK condition_no Action: Increase reaction time or adjust temperature as needed. condition_check->condition_no No workup_check Was product lost during extraction or purification? condition_check->workup_check Yes condition_yes Conditions OK workup_check->reagent_yes No workup_yes Action: Optimize extraction solvent/ volume and distillation conditions. workup_check->workup_yes Yes workup_no No significant loss

Caption: Troubleshooting flowchart for diagnosing low product yield.

Caption: The reduction pathway from aldehyde to alcohol.

References

Technical Support Center: Synthesis of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Difluorobenzyl alcohol for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing this compound include:

  • Reduction of 2,6-Difluorobenzaldehyde: This is a widely used method employing reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1]

  • Hydrolysis of 2,6-Difluorobenzyl Halides: This involves the nucleophilic substitution of a halogen atom (e.g., in 2,6-difluorobenzyl bromide or chloride) with a hydroxyl group, typically by refluxing the halide in water.[2]

  • From 2,6-Difluorobenzylamine (B1295058): A patented process describes the conversion of 2,6-difluorobenzylamine to the alcohol, achieving a high yield and purity.[3]

Q2: What are the critical reaction parameters to control for maximizing yield?

A2: To achieve optimal yields, it is crucial to carefully control the following parameters:

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted by-products.[4][5] Advanced temperature control systems are recommended to maintain the optimal range.[5]

  • Pressure: Certain steps in the synthesis may perform better under specific pressure conditions, which should be monitored and adjusted as needed.[4][5]

  • Reactant Concentration: Higher concentrations of reactants can increase the reaction rate, but excessively high concentrations might lead to side reactions or difficulties in product separation.[6]

  • Reaction Time: Determining the ideal reaction time is essential. Prematurely stopping the reaction will result in an incomplete conversion, while extending it for too long may cause product degradation.[5]

Q3: How can I achieve a purity of ≥99.5% for this compound?

A3: High purity is essential, especially in the pharmaceutical industry, as impurities can affect the efficacy and safety of the final drug products.[1] The following purification methods are effective:

  • Fractional Distillation: This method is suitable for volatile organic compounds like this compound and separates the product from impurities based on differences in boiling points.[1][5]

  • Recrystallization: If the product contains solid impurities, recrystallization from a suitable solvent can be a very effective purification technique.[1]

  • Column Chromatography: For removal of closely related impurities, silica (B1680970) gel column chromatography can be employed.[7]

Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and how can I address them?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_side_reactions Analyze for Side Products (TLC, GC-MS) start->check_side_reactions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present incomplete_reaction->side_reactions_present No optimize_conditions Optimize Conditions: - Adjust Temperature/Time - Use Catalyst incomplete_reaction->optimize_conditions Yes modify_reagents Modify Reagents: - Change Reducing Agent - Adjust Stoichiometry side_reactions_present->modify_reagents Yes improve_purification Review Purification Method side_reactions_present->improve_purification No solution Improved Yield optimize_conditions->solution modify_reagents->solution improve_purification->solution Purification_Choice start Crude Product check_impurities Analyze Impurities (GC, NMR) start->check_impurities volatility_diff Significant Difference in Boiling Points? check_impurities->volatility_diff solid_impurities Are Impurities Solid? volatility_diff->solid_impurities No distillation Fractional Distillation volatility_diff->distillation Yes recrystallization Recrystallization solid_impurities->recrystallization Yes chromatography Column Chromatography solid_impurities->chromatography No final_product High Purity Product (>99.5%) distillation->final_product recrystallization->final_product chromatography->final_product Synthesis_Pathway cluster_0 Route 1: Oxidation-Reduction cluster_1 Route 2: Halogenation-Hydrolysis 2,6-Difluorotoluene 2,6-Difluorotoluene 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde 2,6-Difluorotoluene->2,6-Difluorobenzaldehyde Oxidation This compound This compound 2,6-Difluorobenzaldehyde->this compound Reduction (e.g., NaBH4) 2,6-Difluorotoluene_2 2,6-Difluorotoluene 2,6-Difluorobenzyl bromide 2,6-Difluorobenzyl bromide 2,6-Difluorotoluene_2->2,6-Difluorobenzyl bromide Bromination 2,6-Difluorobenzyl alcohol_2 This compound 2,6-Difluorobenzyl bromide->2,6-Difluorobenzyl alcohol_2 Hydrolysis

References

Technical Support Center: Purification of 2,6-Difluorobenzyl Alcohol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Difluorobenzyl alcohol via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional distillation is a highly effective and commonly used method for purifying this compound to achieve high purity levels (≥99.5%).[1] This technique is particularly useful for separating the desired alcohol from starting materials, byproducts, and residual solvents from the synthesis process.

Q2: At what temperature and pressure should I distill this compound?

A2: this compound has a boiling point of approximately 88 °C at a reduced pressure of 14 mmHg. It is recommended to perform the distillation under vacuum to prevent potential thermal degradation and to lower the required temperature.

Q3: What are the most likely impurities in my crude this compound?

A3: The impurities will largely depend on the synthetic route. If synthesized by the reduction of 2,6-Difluorobenzaldehyde, common impurities include:

  • Unreacted 2,6-Difluorobenzaldehyde: This is a very common impurity.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, ethanol, methylene (B1212753) chloride) may be present.

  • Byproducts of the Reduction: Depending on the reducing agent used (e.g., sodium borohydride), borate (B1201080) esters or other reaction intermediates may be present in small amounts.

Q4: How can I monitor the purity of my fractions during distillation?

A4: Gas chromatography (GC) is an excellent method for monitoring the purity of the collected fractions. A small aliquot of each fraction can be analyzed to determine the percentage of this compound and the presence of any impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No distillate is being collected, even though the heating mantle is at the correct temperature. 1. Vacuum leak: The system is not reaching a low enough pressure for the alcohol to boil at the set temperature.2. Inadequate heating: The heat transfer from the mantle to the flask is poor.3. Thermometer placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser.1. Check all joints and seals for leaks. Ensure all glassware is properly greased and clamped.2. Improve heat transfer. Use a heating mantle with good surface contact or an oil bath for more uniform heating.3. Adjust the thermometer. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
The distillation is proceeding very slowly. 1. Heating is too gentle. 2. Poor insulation of the distillation column. This can lead to excessive heat loss and prevent a proper temperature gradient from being established.1. Gradually increase the heating mantle temperature. 2. Insulate the distillation column. Wrap the column with glass wool or aluminum foil to minimize heat loss.
The collected distillate is not pure. 1. Inefficient fractional distillation column: The column may not have enough theoretical plates to separate the alcohol from impurities with close boiling points.2. Distillation rate is too fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.3. "Bumping" of the liquid: Sudden, violent boiling can carry non-volatile impurities into the distillate.1. Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column).2. Reduce the heating rate to ensure a slow and steady collection of distillate (approximately 1-2 drops per second).3. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
The vacuum pressure is fluctuating. 1. Issues with the vacuum pump. 2. Leaks in the system. 3. Temperature fluctuations in the cold trap. 1. Check the vacuum pump oil and ensure it is clean. 2. Re-check all connections and seals. 3. Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry).

Data Presentation

The following table summarizes the boiling points of this compound and its common precursors at various pressures. This data is essential for planning the fractional distillation process.

Compound Boiling Point (°C) Pressure (mmHg)
This compound8814
2,6-Difluorobenzaldehyde82-8415
2,6-Difluorotoluene112740

Note: The close boiling points of this compound and 2,6-Difluorobenzaldehyde under vacuum highlight the need for an efficient fractional distillation setup for their separation.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and tubing

  • Cold trap

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer correctly in the distillation head. The top of the bulb should be level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Turn on the cooling water to the condenser and begin stirring the contents of the flask.

    • Slowly and carefully apply vacuum to the system.

    • Once a stable vacuum is achieved (e.g., ~15 mmHg), begin to heat the round-bottom flask using the heating mantle.

    • Increase the heat gradually until the mixture begins to boil gently.

    • Observe the vapor rising through the fractionating column. The temperature on the thermometer should begin to rise.

    • Collect a forerun fraction, which will likely contain any low-boiling impurities and residual solvents.

    • As the temperature stabilizes near the boiling point of this compound at the applied pressure (approx. 88 °C at 14 mmHg), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (1-2 drops per second) by carefully controlling the heating.

    • Monitor the temperature throughout the distillation. A sharp drop in temperature may indicate that all the alcohol has distilled.

    • Collect any higher-boiling fractions in a separate receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water and disassemble the apparatus.

Mandatory Visualization

Caption: Troubleshooting workflow for the fractional distillation of this compound.

References

Technical Support Center: Recrystallization of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the purification of 2,6-Difluorobenzyl alcohol via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to assist in achieving high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which may be synthesized with residual starting materials or by-products, recrystallization can be a critical step to achieve the high purity (e.g., ≥99.5%) required for pharmaceutical and agrochemical applications.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Given its polar nature due to the hydroxyl group and fluorine atoms, polar solvents are a good starting point for screening.[2][3] A common rule of thumb is "like dissolves like".[2] Preliminary solubility tests with small amounts of your material in various solvents are essential.

Q3: Is a single solvent or a two-solvent system better for this recrystallization?

A3: This depends on the solubility profile of your specific batch of this compound. A single-solvent system is often simpler. However, if a single solvent that meets the criteria of high solubility when hot and low solubility when cold cannot be found, a two-solvent (binary) system may be necessary. In a binary system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (an anti-solvent) is added to induce crystallization upon cooling.

Q4: My this compound is a liquid at room temperature. How can I recrystallize it?

A4: While this compound is a liquid at room temperature, recrystallization can still be performed at sub-ambient temperatures.[4] The goal is to find a solvent in which it is soluble at or near room temperature and then cool the solution to a much lower temperature (e.g., in an ice-water or dry ice-acetone bath) to induce crystallization.

Q5: What are the key physical properties of this compound relevant to its recrystallization?

A5: Key properties include its boiling point of 88 °C at 14 torr and its density of approximately 1.3 g/mL.[4][5] It is also noted to be immiscible or poorly miscible in water, which is a crucial consideration for solvent selection.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Oiling Out The compound is coming out of solution above its melting point, or the solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent system.
No Crystals Form The solution is not supersaturated (too much solvent was used), or nucleation has not been initiated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. If that fails, you may need to reduce the volume of the solvent by gentle heating and evaporation before attempting to cool again.
Poor Crystal Yield Too much solvent was used, the cooling process was too rapid, or the final cooling temperature was not low enough.Ensure you are using the minimum amount of hot solvent required to dissolve the compound. Allow for slow cooling to maximize crystal growth. Cool the flask in an ice bath or even a colder bath to maximize precipitation.
Colored Crystals The colored impurities are co-crystallizing with the product.If the impurities are highly polar, consider adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Crystals Form in the Funnel During Hot Filtration The solution is cooling and becoming supersaturated during the filtration process.Pre-heat your filtration apparatus (funnel and receiving flask) before pouring the hot solution. You can also add a small excess of hot solvent to the solution before filtration to keep the compound dissolved. This excess solvent can be evaporated after filtration.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening of this compound

Solvent/SystemTypeRationale
Toluene / Hexane (B92381)BinaryToluene is a good solvent for aromatic compounds, while hexane is a non-polar anti-solvent.
Ethanol / WaterBinaryEthanol is a polar solvent that should dissolve the alcohol, while water is a polar anti-solvent in which it is immiscible.[5][6]
MethanolSingleAlcohols are often effective solvents for other alcohols.[7]
Ethyl Acetate (B1210297) / HexaneBinaryEthyl acetate is a moderately polar solvent, with hexane acting as the anti-solvent.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the compound dissolves. If it dissolves when hot and recrystallizes upon cooling, the solvent is potentially suitable.

  • Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: General Two-Solvent Recrystallization

  • Solvent Selection: Identify a "good" solvent in which your compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve your crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Then, add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Cooling: Follow steps 4 and 5 from the single-solvent protocol.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash with a small amount of an ice-cold mixture of the two solvents (in the same proportion that led to crystallization).

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystallization Attempted no_crystals No Crystals Form start->no_crystals No oiling_out Oiling Out Occurs start->oiling_out Oil low_yield Low Yield start->low_yield Low success Successful Crystallization start->success Yes add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed reheat_add_solvent Re-heat and Add More Solvent oiling_out->reheat_add_solvent check_solvent_amount Check for Excess Solvent low_yield->check_solvent_amount reduce_solvent Reduce Solvent Volume add_seed->reduce_solvent Still no crystals slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-difluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and straightforward laboratory methods for synthesizing this compound are the reduction of 2,6-difluorobenzaldehyde (B1295200) or the reduction of 2,6-difluorobenzoic acid and its derivatives.[1]

Q2: Which reducing agents are typically used for this synthesis?

A2: For the reduction of 2,6-difluorobenzaldehyde, sodium borohydride (B1222165) (NaBH₄) is a commonly used mild reducing agent.[1] For the reduction of 2,6-difluorobenzoic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required.

Q3: What are the typical purities achievable for this compound?

A3: With appropriate purification techniques, purities of ≥99.5% can be achieved.[1] Commercial grades are often available at 98% or higher purity.[2]

Q4: What are the primary applications of high-purity this compound?

A4: High-purity this compound is a crucial intermediate in the pharmaceutical and agrochemical industries for the synthesis of various active compounds.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄ reductions of aldehydes, a molar ratio of 1.1 to 1.5 equivalents is common. For LiAlH₄ reductions of carboxylic acids, a larger excess may be necessary.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Reaction Temperature: Reduction reactions are often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. However, if the reaction is sluggish, a gradual increase in temperature might be necessary.

  • Degradation of Product:

    • Acidic Work-up: During the work-up of LiAlH₄ reactions, ensure the quenching is done carefully at low temperatures to avoid degradation of the product.

    • Over-oxidation during storage of starting material: If the starting 2,6-difluorobenzaldehyde has been partially oxidized to 2,6-difluorobenzoic acid, this will not be reduced by the milder NaBH₄, leading to a lower yield of the desired alcohol.

  • Losses during Work-up and Purification:

    • Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of the alcohol into the organic phase during extraction. Multiple extractions with a suitable organic solvent will improve recovery.

    • Distillation: During fractional distillation, ensure the column is properly insulated to maintain the temperature gradient. A slow and steady distillation rate is crucial for good separation and to avoid loss of product.[3]

    • Recrystallization: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.[4]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities after purification. What are the likely byproducts and how can I remove them?

A: The nature of the impurities will depend on the starting materials and reaction conditions. Here are some common scenarios:

  • Unreacted Starting Material (2,6-Difluorobenzaldehyde):

    • Cause: Incomplete reduction.

    • Removal: 2,6-Difluorobenzaldehyde has a lower boiling point than this compound. Careful fractional distillation can effectively separate the two.[3] Alternatively, a bisulfite wash can be used to selectively remove the aldehyde from an ethereal solution.

  • 2,6-Difluorobenzoic Acid:

    • Cause: This can be present as an impurity in the starting aldehyde or formed by its oxidation. If NaBH₄ is used as the reducing agent, the carboxylic acid will not be reduced.

    • Removal: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The 2,6-difluorobenzoic acid will be deprotonated and move into the aqueous layer.

  • Over-reduction Products (e.g., 2,6-Difluorotoluene):

    • Cause: This is more likely with a strong reducing agent like LiAlH₄, especially at elevated temperatures.

    • Removal: Fractional distillation can be used to separate 2,6-difluorotoluene (B1296929) from the desired alcohol, as their boiling points are different.

  • Boronate Esters:

    • Cause: In NaBH₄ reductions, intermediate boronate esters are formed. Incomplete hydrolysis during the work-up can leave these as impurities.[5]

    • Removal: Ensure a thorough aqueous work-up, potentially with mild acid, to fully hydrolyze the boronate esters to the final alcohol.

Data on Potential Byproducts and their Removal
Byproduct/ImpurityPotential OriginRecommended Removal MethodBoiling Point (°C) (approx.)
2,6-DifluorobenzaldehydeUnreacted starting materialFractional Distillation, Bisulfite Wash193.6 (at 760 mmHg)
2,6-Difluorobenzoic AcidImpurity in starting material/OxidationAcid-Base Extraction- (Solid, mp 157-161 °C)
2,6-DifluorotolueneOver-reduction of benzyl (B1604629) alcoholFractional Distillation112 (at 740 mmHg)
Boronate EstersIncomplete hydrolysis of intermediatesThorough Aqueous/Acidic Work-upVaries

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,6-Difluorobenzaldehyde with NaBH₄
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of THF and methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete, as monitored by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation under reduced pressure or by recrystallization.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed.[3]

  • Distillation:

    • Heat the crude this compound in the distillation flask.

    • Collect the fractions at the appropriate boiling point and pressure. The boiling point of this compound is approximately 82-84 °C at 15 mmHg.

    • Discard the initial lower-boiling fraction which may contain solvent and more volatile impurities, and the final higher-boiling fraction.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common system is a mixture of ethanol (B145695) and water.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 2,6-Difluorobenzaldehyde in Solvent s2 Cool to 0 °C s1->s2 s3 Add NaBH4 s2->s3 s4 Monitor Reaction (TLC) s3->s4 w1 Quench Reaction s4->w1 Reaction Complete w2 Remove Solvent w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Dry and Filter w3->w4 p1 Fractional Distillation or Recrystallization w4->p1 p2 Characterize Pure Product p1->p2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product c1 Incomplete Reaction start->c1 c2 Product Degradation start->c2 c3 Losses during Work-up/ Purification start->c3 c4 Presence of Byproducts start->c4 s1 Increase Reactant Ratio/ Time/Temperature c1->s1 s2 Control Reaction Conditions (e.g., Temperature) c2->s2 s3 Optimize Extraction/ Purification Technique c3->s3 s4 Identify and Remove Byproducts (Distillation, Extraction) c4->s4

Caption: Troubleshooting logic for low yield or impure product in this compound synthesis.

References

Preventing oxidation of 2,6-Difluorobenzyl alcohol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,6-Difluorobenzyl alcohol during storage.

Troubleshooting Guide

This guide addresses common issues related to the storage and stability of this compound.

Issue Possible Cause Recommended Action
Yellowing of the alcohol upon storage Oxidation to 2,6-Difluorobenzaldehyde, which can be yellow.1. Immediately verify the purity of the material using the analytical protocol provided below. 2. If oxidized, consider purification by distillation or chromatography if the purity is critical for your application. 3. Review storage conditions and ensure the container is tightly sealed and stored under an inert atmosphere.
Appearance of an acidic odor Further oxidation to 2,6-Difluorobenzoic acid.1. Confirm the presence of the carboxylic acid using techniques like IR spectroscopy (carbonyl stretch) or by HPLC analysis. 2. If the acidic impurity interferes with your experiment, purification is necessary. 3. Discard the material if purification is not feasible or if the extent of degradation is significant.
Inconsistent experimental results Degradation of the starting material.1. Always use freshly opened or recently verified material for sensitive reactions. 2. Perform a quick purity check (e.g., TLC or GC) before use if the material has been stored for an extended period.
Precipitate formation in the alcohol Polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small sample in a suitable solvent to check for insolubles. 2. If a precipitate is present, the material should be filtered before use, and its purity must be re-assessed. 3. Consider that significant degradation may have occurred, and the material may not be suitable for use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products result from oxidation. The initial oxidation product is 2,6-Difluorobenzaldehyde, which can be further oxidized to 2,6-Difluorobenzoic acid.[1]

Q2: What are the ideal storage conditions for this compound to minimize oxidation?

A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[2] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent exposure to air and moisture.[3][4][5]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of oxidation. For long-term storage, it is advisable to keep the material at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles if stored frozen.

Q4: Is this compound sensitive to light?

Q5: How can I monitor the purity of my this compound during storage?

A5: The purity can be monitored using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks corresponding to the aldehyde or carboxylic acid degradation products is indicative of oxidation. A detailed HPLC protocol is provided in this guide.[6]

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to demonstrate the impact of different storage parameters.

Storage Condition Duration (Months) Purity of this compound (%) 2,6-Difluorobenzaldehyde (%) 2,6-Difluorobenzoic Acid (%)
2-8°C, Inert Atmosphere, Dark 6>99.5<0.3<0.2
Room Temperature, Air, Ambient Light 6~95.0~3.5~1.5
40°C, Air, Ambient Light 6~85.0~10.0~5.0

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method to separate and quantify this compound and its primary oxidative degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase (50:50, A:B) to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

4. Analysis:

  • Inject 10 µL of the sample solution.

  • Identify and quantify the peaks based on the retention times of pure standards of this compound, 2,6-Difluorobenzaldehyde, and 2,6-Difluorobenzoic acid.

Protocol 2: Forced Degradation Study

This protocol outlines the procedure for inducing degradation of this compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

1. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Add 1 mL of 3% hydrogen peroxide.

  • Stir the solution at room temperature for 24 hours, protected from light.

  • Analyze the sample by HPLC at various time points (e.g., 2, 8, 24 hours).

2. Acidic and Basic Hydrolysis:

  • Prepare two solutions of this compound (1 mg/mL) in a mixture of acetonitrile and water (1:1).

  • To one solution, add 0.1 M HCl to a final concentration of 0.01 M.

  • To the other solution, add 0.1 M NaOH to a final concentration of 0.01 M.

  • Heat both solutions at 60°C for 24 hours.

  • Neutralize the samples before HPLC analysis.

3. Thermal Degradation:

  • Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Also, prepare a solution of the alcohol (1 mg/mL in acetonitrile) and keep it at 80°C for 48 hours.

  • Analyze both the solid and liquid samples by HPLC.

4. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in acetonitrile) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

  • Analyze the sample by HPLC.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_observation Observation cluster_analysis Analysis cluster_action Action storage_correct Correct Storage: Cool, Dark, Inert Atmosphere observation_stable No Change in Appearance storage_correct->observation_stable storage_incorrect Incorrect Storage: Warm, Light, Air Exposure observation_degraded Yellowing / Odor storage_incorrect->observation_degraded analysis_hplc Purity Check by HPLC observation_stable->analysis_hplc observation_degraded->analysis_hplc analysis_pass Purity > 99.5% analysis_hplc->analysis_pass analysis_fail Purity < 99.5% analysis_hplc->analysis_fail action_use Proceed with Experiment analysis_pass->action_use action_purify Purify or Discard analysis_fail->action_purify

Caption: Troubleshooting workflow for stored this compound.

signaling_pathway A This compound B Oxidation (Air, Light, Heat) A->B C 2,6-Difluorobenzaldehyde B->C D Further Oxidation C->D E 2,6-Difluorobenzoic Acid D->E

Caption: Proposed oxidation pathway of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Benzalaldehyde Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates in their experiments.

Troubleshooting Guide: Low Conversion Rates

Low conversion of benzaldehyde to benzyl alcohol can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My benzaldehyde reduction has a low conversion rate. What are the most common causes?

Low conversion rates can stem from several key areas:

  • Inactive or Impure Reagents: The reducing agent may have degraded, or the benzaldehyde starting material could contain impurities that inhibit the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, pH, and reaction time all play a crucial role and may not be optimized for your specific reduction method.

  • Catalyst Deactivation (for catalytic reductions): The catalyst may be poisoned by impurities or may have lost its activity due to improper handling or storage.

  • Competing Side Reactions: Undesired chemical reactions can consume the starting material or the product, leading to lower yields of benzyl alcohol.

Q2: How can I determine if my reducing agent is the problem?

  • Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄): These hydride-based reducing agents are sensitive to moisture.[1] Ensure they have been stored in a desiccator and handled under anhydrous conditions. A simple test is to add a small amount of the reducing agent to a protic solvent (like ethanol (B145695) for NaBH₄, carefully in a controlled environment) and observe for hydrogen gas evolution. Lack of effervescence may indicate deactivation.

  • Catalytic Hydrogenation: The catalyst (e.g., Pd/C, Pt/Al₂O₃, Raney Nickel) can be poisoned by sulfur compounds, or its surface can be oxidized.[2] Using a fresh batch of catalyst is the quickest way to rule out deactivation.

Q3: What are the ideal solvents and temperatures for benzaldehyde reduction?

The optimal solvent and temperature depend on the chosen reduction method.

  • Sodium Borohydride (NaBH₄): This reduction is typically carried out in protic solvents like methanol, ethanol, or even water.[3] The reaction is often performed at room temperature or cooled in an ice bath to control the reaction rate.

  • Lithium Aluminum Hydride (LiAlH₄): Due to its high reactivity with protic solvents, LiAlH₄ reductions must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[3] These reactions are usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • Catalytic Hydrogenation: A variety of solvents can be used, including ethanol, methanol, and ethyl acetate. The choice of solvent can influence the reaction rate and selectivity.[2] Temperatures can range from room temperature to elevated temperatures, depending on the catalyst and hydrogen pressure. For example, gas-phase hydrogenation over Au/Al₂O₃ has shown high selectivity at 120°C.[4]

Q4: I suspect side reactions are occurring. What are the most common ones and how can I minimize them?

Several side reactions can compete with the desired reduction of benzaldehyde:

  • Cannizzaro Reaction: This disproportionation reaction occurs in the presence of a strong base and is a significant side reaction for aldehydes lacking an alpha-hydrogen, like benzaldehyde.[5] Two molecules of benzaldehyde react to form one molecule of benzyl alcohol and one molecule of benzoic acid. To avoid this, maintain a neutral or slightly acidic pH if the reduction conditions allow.

  • Oxidation to Benzoic Acid: Benzaldehyde can be easily oxidized to benzoic acid, especially if exposed to air for prolonged periods.[5] Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.

  • Hydrogenolysis (in Catalytic Hydrogenation): Over-reduction can lead to the formation of toluene (B28343) and benzene (B151609) as by-products.[4] The choice of catalyst is crucial; for instance, Au/Al₂O₃ has been shown to be highly selective for benzyl alcohol, whereas Pt/Al₂O₃ can promote hydrogenolysis.[4]

  • Acetal Formation: In the presence of alcohol solvents and an acid catalyst, benzaldehyde can form an acetal, which may not be reduced under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for converting benzaldehyde to benzyl alcohol?

The "best" reducing agent depends on the scale of your reaction, the desired purity, and the other functional groups present in your molecule.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for small-scale laboratory syntheses. It is relatively safe to handle and can be used in protic solvents.[6]

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent. It will reduce a wide range of functional groups in addition to aldehydes.[6] It is highly reactive with water and requires careful handling in anhydrous conditions.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): An excellent method for large-scale industrial production. It is a cleaner reaction as the by-product is only water (if any). The choice of catalyst and support is critical for achieving high selectivity.[7][8]

  • Catalytic Transfer Hydrogenation: Uses a hydrogen donor molecule (e.g., isopropanol, formic acid) instead of hydrogen gas, which can be more convenient for laboratory settings.[9]

Q2: My reaction is complete, but I am having trouble purifying the benzyl alcohol. What are some common purification strategies?

  • Extraction: After quenching the reaction, benzyl alcohol can be extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.

  • Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any acidic by-products like benzoic acid, followed by a brine wash to remove excess water.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying benzyl alcohol, as it has a relatively high boiling point (205 °C).

  • Column Chromatography: For small-scale reactions or to achieve very high purity, silica (B1680970) gel column chromatography can be employed.

Data Presentation

Table 1: Comparison of Yields for Different Benzaldehyde Reduction Methods

Reducing Agent/CatalystSolventTemperature (°C)Reaction TimeConversion (%)Yield of Benzyl Alcohol (%)Reference
NaBH₄MethanolRoom Temp30 min>95~90[10]
LiAlH₄Diethyl Ether0 to RT1 h>99~95[3]
H₂ / Au/Al₂O₃n-Pentanol805 h100100[4]
H₂ / Pt/Al₂O₃n-Pentanol803 h10095 (with 5% hydrogenolysis products)[4]
H₂ / 12.5CuHT- (Vapor Phase)250-~6893[8]
Isopropanol / 3 wt% Ca/APO1.5Isopropanol14048 h-90[11]

Table 2: Effect of Solvent on Benzaldehyde Reduction Yield

Reducing AgentSolventYield of Benzyl Alcohol (%)Reference
PEL-NCeBH₂(OMe)₂THF94
PEL-NCeBH₂(OMe)₂CH₂Cl₂85
PEL-NCeBH₂(OMe)₂CH₃CN92
PEL-NCeBH₂(OMe)₂H₂O82
H₂ / Au/Al₂O₃n-Pentanol100[4]
H₂ / Au/Al₂O₃Ethanol100[4]
H₂ / Au/Al₂O₃Water100[4]

Experimental Protocols

Protocol 1: Reduction of Benzaldehyde with Sodium Borohydride (NaBH₄)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 equivalent) in methanol. Cool the flask in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30 minutes.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Catalytic Transfer Hydrogenation of Benzaldehyde

  • Catalyst Preparation: To a reaction vessel, add the catalyst (e.g., 3 wt% Ca/APO1.5) under an inert atmosphere.[11]

  • Reagent Addition: Add 2-propanol as the solvent and hydrogen donor, followed by benzaldehyde.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir for the required time (e.g., 48 hours).[11]

  • Workup: After cooling, filter the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the resulting benzyl alcohol by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Low Conversion in Benzaldehyde Reduction reagent_check Check Reagent Quality (Benzaldehyde, Reducing Agent) start->reagent_check condition_check Review Reaction Conditions (Temp, Solvent, Time, pH) start->condition_check catalyst_check Check Catalyst Activity (for catalytic methods) start->catalyst_check side_reaction_check Analyze for Side Products (e.g., by TLC, GC-MS) start->side_reaction_check reagent_sol Use fresh/purified benzaldehyde. Use fresh/properly stored reducing agent. reagent_check->reagent_sol condition_sol Optimize temperature, solvent, and reaction time. Adjust pH if necessary. condition_check->condition_sol catalyst_sol Use fresh catalyst. Ensure inert atmosphere handling. catalyst_check->catalyst_sol side_reaction_sol Modify conditions to minimize side reactions (e.g., avoid strong base). side_reaction_check->side_reaction_sol end Improved Conversion reagent_sol->end condition_sol->end catalyst_sol->end side_reaction_sol->end

Caption: Troubleshooting workflow for low conversion rates in benzaldehyde reduction.

Side_Reactions cluster_conditions Reaction Conditions cluster_products Potential Side Products Strong Base Strong Base Benzoic Acid Benzoic Acid Strong Base->Benzoic Acid Cannizzaro Reaction Air Exposure Air Exposure Air Exposure->Benzoic Acid Oxidation Aggressive Catalyst/\nHigh Temperature Aggressive Catalyst/ High Temperature Toluene/Benzene Toluene/Benzene Aggressive Catalyst/\nHigh Temperature->Toluene/Benzene Hydrogenolysis Alcohol Solvent/\nAcid Catalyst Alcohol Solvent/ Acid Catalyst Acetal Acetal Alcohol Solvent/\nAcid Catalyst->Acetal Acetal Formation

Caption: Relationship between reaction conditions and common side products.

References

Alternative reducing agents for 2,6-Difluorobenzaldehyde reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 2,6-difluorobenzaldehyde (B1295200) to 2,6-difluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when reducing 2,6-difluorobenzaldehyde?

A1: The primary challenges in the reduction of 2,6-difluorobenzaldehyde stem from its electron-deficient nature due to the two fluorine atoms. This can affect the reactivity of the aldehyde. Potential issues include:

  • Side reactions: Depending on the reducing agent and conditions, side reactions such as hydrodefluorination (loss of a fluorine atom) can occur, especially with certain catalytic methods.

  • Over-reduction: Strong reducing agents may lead to the formation of byproducts.

  • Incomplete conversion: Milder reducing agents might require optimization of reaction conditions (temperature, reaction time, stoichiometry) to achieve full conversion.

  • Work-up difficulties: Some reducing agents, particularly metal hydrides, require careful quenching and work-up procedures to ensure safety and isolate the product in high purity.

Q2: I am using Sodium Borohydride (B1222165) (NaBH₄) and the reaction is sluggish. What can I do?

A2: Sodium borohydride is a mild and chemoselective reducing agent, which is generally an advantage.[1][2] However, with an electron-deficient substrate like 2,6-difluorobenzaldehyde, the reaction rate might be slower. Here are some troubleshooting steps:

  • Solvent System: NaBH₄ reductions are typically performed in protic solvents like methanol (B129727) or ethanol.[2] A mixture of THF and methanol can also be effective.

  • Temperature: While many NaBH₄ reductions proceed at room temperature or 0 °C, a slight increase in temperature might be necessary. Monitor the reaction closely to avoid side reactions.

  • Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. An excess is often needed to compensate for any decomposition of the reagent in protic solvents.[2]

  • Activation: The addition of certain additives can enhance the reactivity of NaBH₄. For instance, performing the reduction in the presence of wet silica (B1680970) gel has been shown to dramatically accelerate the reduction of aldehydes.[3]

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction? What are the risks?

A3: Yes, Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that will readily reduce 2,6-difluorobenzaldehyde to the corresponding alcohol.[4][5][6] However, its high reactivity comes with significant risks:

  • Safety: LiAlH₄ reacts violently with water and other protic solvents.[5][7] All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents like diethyl ether or THF.[5]

  • Work-up: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas, which is flammable.[7] A careful, dropwise addition of a quenching agent (e.g., ethyl acetate (B1210297), followed by water and/or aqueous NaOH) at low temperature is crucial.

  • Selectivity: LiAlH₄ is not chemoselective and will reduce other functional groups like esters, carboxylic acids, and amides if they are present in the molecule.[4][6]

Q4: I am concerned about potential defluorination. Which reducing agent is least likely to cause this?

A4: Hydrodehalogenation is a known side reaction, particularly with catalytic hydrogenation methods when not properly controlled. For preserving the C-F bonds, a milder, more chemoselective method is recommended. The Meerwein-Ponndorf-Verley (MPV) reduction is an excellent choice as it is highly selective for the carbonyl group and typically does not affect halogens on the aromatic ring.[7][8] This method uses aluminum isopropoxide as a catalyst in isopropanol (B130326), which acts as the hydride donor.[8]

Comparison of Alternative Reducing Agents

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTMild, chemoselective for aldehydes/ketones, safe to handle, simple work-up.[1][2]Can be slow with electron-deficient aldehydes; may require optimization.[9]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THF, 0 °C to RT[5]Very powerful and fast, reduces a wide range of functional groups.Highly reactive with water, pyrophoric, requires stringent anhydrous conditions and careful work-up, not chemoselective.[4][7]
Meerwein-Ponndorf-Verley (MPV) Aluminum isopropoxide, Isopropanol, Reflux[8]Highly chemoselective (no effect on halogens, double bonds), uses inexpensive reagents.[7][8]Reaction is an equilibrium and may require removal of acetone (B3395972) to drive to completion; can be slower than hydride reductions.[8]
Catalytic Transfer Hydrogenation Pd or Ru catalyst, H₂ source (e.g., formic acid, isopropanol), Heat[10][11]Avoids pyrophoric metal hydrides, can be performed at atmospheric pressure.Potential for hydrodehalogenation (C-F bond cleavage), requires catalyst screening and optimization.

Detailed Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution. Monitor for any gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by column chromatography if necessary. A patent for the synthesis of this compound reports a purity of 99.3% and a yield of 95.1%, though starting from a different precursor.[8]

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction
  • Setup: In a round-bottom flask equipped with a distillation head and a magnetic stir bar, add 2,6-difluorobenzaldehyde (1.0 eq.), aluminum isopropoxide (0.5 - 1.0 eq.), and a large excess of dry isopropanol.

  • Reaction: Heat the mixture to a gentle reflux. The isopropanol acts as both the solvent and the hydride source.[8]

  • Equilibrium Shift: Slowly distill off the acetone byproduct to drive the equilibrium towards the formation of the desired alcohol.[8]

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction may take several hours.

  • Work-up: After completion, cool the reaction mixture and hydrolyze the aluminum salts by adding dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

Visualizations

Workflow for Selecting a Reducing Agent

G Decision Tree for Reducing Agent Selection start Start: Reduce 2,6-Difluorobenzaldehyde other_groups Other reducible groups present? (e.g., ester, nitro) start->other_groups scale Reaction Scale? other_groups->scale No mpv Use MPV Reduction (Highly Chemoselective) other_groups->mpv Yes large_scale Large Scale (>10g)? scale->large_scale Small Scale scale->large_scale Lab Scale defluorination_concern Concerned about C-F bond cleavage? liaih4 Use LiAlH4 (Strong, Non-selective) Use with extreme caution! defluorination_concern->liaih4 No, need speed defluorination_concern->mpv Yes cth Consider Catalytic Transfer Hydrogenation (Requires Optimization) defluorination_concern->cth Low Concern nabh4 Use NaBH4 (Mild & Selective) large_scale->defluorination_concern No large_scale->nabh4 Yes

Caption: Decision tree for selecting a suitable reducing agent.

General Experimental Workflow for Aldehyde Reduction

G General Workflow for Aldehyde Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Dry Solvents setup_glassware Setup Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware dissolve Dissolve Aldehyde in Solvent setup_glassware->dissolve cool Cool to Reaction Temperature dissolve->cool add_reductant Add Reducing Agent cool->add_reductant monitor Monitor by TLC/GC add_reductant->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry_purify Dry & Purify (Column/Distillation) extract->dry_purify characterize Characterize Product (NMR, IR, MS) dry_purify->characterize

Caption: A generalized workflow for a typical reduction experiment.

References

Managing reaction temperature in 2,6-Difluorobenzyl alcohol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluorobenzyl alcohol. The focus is on managing reaction temperature during the reduction of 2,6-Difluorobenzaldehyde.

Troubleshooting Guide: Managing Reaction Temperature

Issue: Exothermic Reaction Leading to Temperature Spikes

Question: My reaction temperature is increasing rapidly after the addition of the reducing agent. What is happening and how can I control it?

Answer: The reduction of 2,6-Difluorobenzaldehyde with sodium borohydride (B1222165) is a highly exothermic process. A rapid temperature increase indicates that the reaction is proceeding too quickly. This can lead to decreased yield, increased byproduct formation, and potential safety hazards due to the decomposition of the reducing agent and solvent.

Recommended Actions:

  • Immediate Cooling: Ensure your reaction vessel is immersed in an ice bath (or a dry ice/acetone bath for very low temperatures) to dissipate the heat generated.

  • Slow Reagent Addition: Add the sodium borohydride solution dropwise or in small portions to control the rate of reaction and heat generation.

  • Adequate Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

  • Pre-cooling: Cool the solution of 2,6-Difluorobenzaldehyde to the target reaction temperature (e.g., 0-5 °C) before beginning the addition of the reducing agent.

Issue: Low Product Yield and Purity

Question: My final product yield is low, and I'm observing impurities in my analysis. Could this be related to reaction temperature?

Answer: Yes, improper temperature control is a common cause of low yield and purity.

  • High Temperatures: Can lead to the decomposition of sodium borohydride, reducing the amount available for the desired reaction. It can also promote side reactions.

  • Low Temperatures: While generally safer, excessively low temperatures can significantly slow down the reaction rate, potentially leading to incomplete conversion if the reaction time is not adjusted accordingly.

Troubleshooting Steps:

  • Monitor Temperature Consistently: Use a calibrated thermometer to monitor the internal reaction temperature throughout the addition of the reducing agent and for the duration of the reaction.

  • Optimize Temperature: The optimal temperature range for the reduction of 2,6-Difluorobenzaldehyde with sodium borohydride is typically between 0 °C and room temperature.[1] Start with the lower end of this range (0-5 °C) to ensure better control.

  • Analyze for Byproducts: Use analytical techniques like GC-MS or LC-MS to identify impurities. This can help determine the specific side reactions occurring.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions if the temperature is not controlled?

A1: Several side reactions can occur at elevated temperatures:

  • Decomposition of Sodium Borohydride: Sodium borohydride reacts with protic solvents like methanol (B129727), especially at higher temperatures, to produce hydrogen gas and sodium tetramethoxyborate. This reduces the amount of active reducing agent and can create a hazardous pressure buildup.

  • Cannizzaro Reaction: Since 2,6-Difluorobenzaldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base.[2][3] This disproportionation reaction produces one molecule of this compound and one molecule of 2,6-Difluorobenzoic acid from two molecules of the aldehyde.[2][3] This is more likely to occur if the reaction medium becomes basic, for example, through the hydrolysis of the borohydride salt.

  • Solvent-Related Byproducts: At higher temperatures, the solvent (e.g., methanol) can potentially react with intermediates to form ether byproducts.

Q2: How does reaction temperature affect the stability of the sodium borohydride solution?

A2: The rate of decomposition of sodium borohydride in a protic solvent like methanol is highly dependent on temperature. The table below summarizes the effect of temperature on the rate of methanolysis of sodium borohydride.

Temperature (°C)Approximate Half-life in MethanolKey Observations
0Several hoursThe decomposition rate is relatively slow, allowing for controlled reductions.
20Significantly shorter than at 0 °CThe rate of hydrogen evolution becomes more pronounced.
40Rapid decompositionVigorous gas evolution is observed, and the reducing agent is quickly consumed.

Data extrapolated from kinetic studies of sodium borohydride in methanol.

Q3: What is the ideal temperature range for the synthesis of this compound?

A3: The recommended temperature range for the reduction of 2,6-Difluorobenzaldehyde with sodium borohydride is 0 °C to 5 °C . This range provides a good balance between a manageable reaction rate and minimizing the decomposition of the reducing agent and the formation of byproducts.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the reduction of 2,6-Difluorobenzaldehyde with an emphasis on temperature control.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath.

  • Dissolution of Aldehyde: In the round-bottom flask, dissolve 2,6-Difluorobenzaldehyde in methanol. Stir the solution and allow it to cool to 0-5 °C.

  • Preparation of Reducing Agent Solution: In a separate beaker, carefully dissolve sodium borohydride in cold methanol. Note: This solution should be prepared fresh as NaBH₄ will slowly react with methanol.

  • Addition of Reducing Agent: Slowly add the sodium borohydride solution to the stirred solution of 2,6-Difluorobenzaldehyde via the dropping funnel over a period of 30-60 minutes. Crucially, monitor the internal reaction temperature and maintain it between 0-5 °C throughout the addition. Adjust the addition rate as necessary to control any temperature increase.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully add deionized water to the reaction mixture while it is still in the ice bath to quench any remaining sodium borohydride. Be aware that hydrogen gas will be evolved.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

TroubleshootingWorkflow Troubleshooting Temperature Deviations start Temperature Deviation Detected check_cooling Is the cooling bath effective? start->check_cooling check_addition_rate Is the reagent addition rate too fast? check_cooling->check_addition_rate Yes action_improve_cooling Action: Enhance cooling (add more ice/use colder bath) check_cooling->action_improve_cooling No check_stirring Is stirring adequate? check_addition_rate->check_stirring No action_slow_addition Action: Slow down or temporarily stop the reagent addition check_addition_rate->action_slow_addition Yes action_increase_stirring Action: Increase stirring speed check_stirring->action_increase_stirring No outcome_controlled Temperature is now controlled. Continue monitoring. check_stirring->outcome_controlled Yes action_improve_cooling->check_addition_rate action_slow_addition->check_stirring action_increase_stirring->outcome_controlled outcome_uncontrolled Temperature remains high. Stop addition, dilute reaction, and reassess safety.

Caption: Troubleshooting workflow for temperature deviations.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis start Start setup 1. Assemble Reaction Setup (Flask, Stirrer, Thermometer, Dropping Funnel, Ice Bath) start->setup dissolve_aldehyde 2. Dissolve 2,6-Difluorobenzaldehyde in Methanol and Cool to 0-5 °C setup->dissolve_aldehyde prepare_nabh4 3. Prepare NaBH4 Solution in Cold Methanol dissolve_aldehyde->prepare_nabh4 add_nabh4 4. Slow Addition of NaBH4 Solution (Maintain 0-5 °C) prepare_nabh4->add_nabh4 monitor_reaction 5. Monitor Reaction by TLC add_nabh4->monitor_reaction quench 6. Quench with Water monitor_reaction->quench workup 7. Workup (Solvent Removal, Extraction, Washing, Drying) quench->workup purify 8. Purify Product (Distillation or Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for synthesis.

References

Technical Support Center: Analysis of 2,6-Difluorobenzyl Alcohol Impurities by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying impurities in 2,6-Difluorobenzyl alcohol using Gas Chromatography (GC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflow.

Troubleshooting Guide

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds. However, various issues can arise during the analysis of this compound. This guide addresses common problems in a question-and-answer format.

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 2,6-difluorobenzaldehyde (B1295200) or 2,6-difluorobenzyl halides (e.g., chloride or bromide).

  • Byproducts of the synthesis: These can include esters or ethers formed through side reactions.

  • Residual solvents: Solvents used during the synthesis and purification process.

Q2: I am observing peak tailing for the this compound peak. What are the likely causes and how can I resolve this?

A2: Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, is a common issue when analyzing polar compounds like alcohols. The primary causes include:

  • Active sites in the GC system: Silanol groups on the surface of the inlet liner and the GC column can interact with the hydroxyl group of the alcohol, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regular conditioning of the column is also recommended.

  • Column contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the inlet side of the column.

  • Improper column installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.

  • Low injector or detector temperature: If the temperature is too low, it can cause condensation and subsequent slow release of the analyte.

    • Solution: Increase the injector and detector temperatures, ensuring they are appropriate for the analyte's boiling point but do not exceed the column's maximum operating temperature.

Q3: My chromatogram shows ghost peaks. What are they and how can I eliminate them?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They can be caused by:

  • Contamination in the syringe or injector: Residual material from previous injections can be a source.

    • Solution: Thoroughly clean the syringe between injections and perform regular maintenance on the injector, including replacing the septum and liner.

  • Carryover from the previous sample: A highly concentrated sample can leave residues in the system that elute in subsequent runs.

    • Solution: Run a solvent blank after analyzing concentrated samples to flush the system.

  • Bleed from the GC column or septum: At high temperatures, the stationary phase of the column or the septum can degrade and release compounds.

    • Solution: Use high-quality, low-bleed columns and septa. Ensure the operating temperature is within the column's recommended range.

Q4: The retention times of my peaks are shifting between runs. What could be the cause?

A4: Retention time shifts can lead to incorrect peak identification. The common causes are:

  • Fluctuations in carrier gas flow rate: Leaks in the gas lines or an unstable pressure regulator can cause variations in the flow rate.

    • Solution: Perform a leak check of the system and ensure the gas supply is stable.

  • Changes in oven temperature: Inconsistent oven temperature control can affect the elution time of compounds.

    • Solution: Verify the accuracy and stability of the GC oven's temperature programming.

  • Column aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

    • Solution: Monitor column performance with a standard mixture and replace the column when performance degrades significantly.

Logical Workflow for Troubleshooting GC Issues

Troubleshooting_Workflow Troubleshooting Workflow for GC Analysis start Problem Observed (e.g., Peak Tailing, Ghost Peaks, Retention Time Shift) check_system Check GC System Parameters (Temperatures, Flow Rates, Split Ratio) start->check_system check_consumables Inspect Consumables (Septum, Liner, Syringe) start->check_consumables check_column Evaluate GC Column (Installation, Contamination, Age) start->check_column run_blank Run Solvent Blank check_system->run_blank check_consumables->run_blank run_standard Inject Standard Compound check_column->run_standard analyze_results Analyze Results and Identify Cause run_blank->analyze_results run_standard->analyze_results resolve_issue Implement Corrective Action (e.g., Replace Consumables, Trim Column, Adjust Parameters) analyze_results->resolve_issue end Problem Resolved resolve_issue->end

Caption: A logical workflow for systematically troubleshooting common GC problems.

Experimental Protocol: GC Analysis of this compound

This protocol provides a general method for the analysis of impurities in this compound. Method parameters may need to be optimized for your specific instrument and application.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Mix thoroughly.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

2. GC-FID Conditions

ParameterValue
Column CP-Sil 5 CB (or equivalent 5% phenyl-methylpolysiloxane)
Column Dimensions 30 m x 0.25 mm ID, 1.0 µm film thickness
Carrier Gas Helium
Inlet Temperature 220 °C
Injection Volume 0.2 µL
Split Ratio 1:5
Oven Program Initial: 80 °C (hold 2 min)
Ramp 1: 15 °C/min to 200 °C (hold 10 min)
Ramp 2: 20 °C/min to 240 °C (hold 0 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Makeup Gas Nitrogen

This method is adapted from a publication by The Royal Society of Chemistry.[1]

General GC Analysis Workflow

GC_Analysis_Workflow General Workflow for GC Impurity Analysis sample_prep Sample Preparation (Weighing, Dissolving, Filtering) instrument_setup GC Instrument Setup (Install Column, Set Method Parameters) sample_prep->instrument_setup system_suitability System Suitability Test (Inject Standard, Check Performance) instrument_setup->system_suitability system_suitability->instrument_setup If Fails sample_injection Sample Injection system_suitability->sample_injection If Passes data_acquisition Data Acquisition (Chromatogram Generation) sample_injection->data_acquisition data_processing Data Processing (Peak Integration, Identification) data_acquisition->data_processing reporting Reporting (Quantify Impurities, Document Results) data_processing->reporting

Caption: A standard workflow for performing impurity analysis using gas chromatography.

Frequently Asked Questions (FAQs)

Q5: What is a typical purity level for commercially available this compound?

A5: Commercially available this compound typically has a purity of >97.0% as determined by GC.[2] Some suppliers may offer higher purity grades.

Q6: What are the boiling points of this compound and its potential impurities?

A6: The boiling points are important for setting appropriate GC parameters.

CompoundBoiling Point (°C)
This compound88 °C at 14 mmHg
2,6-Difluorobenzaldehyde82-84 °C at 15 mmHg
2,6-Difluorobenzyl bromideNot readily available
2,6-Difluorobenzyl chlorideNot readily available

Note: Boiling points at reduced pressure are provided. The boiling points at atmospheric pressure will be significantly higher.

Q7: How can I confirm the identity of an unknown impurity peak?

A7: The most reliable method for identifying unknown impurities is to use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[1][3] The mass spectrum of the unknown peak can be compared to a library of known spectra for identification. Alternatively, if you suspect a particular impurity, you can inject a pure standard of that compound to see if the retention time matches.

Q8: Is derivatization necessary for the GC analysis of this compound?

A8: Derivatization, which involves chemically modifying the analyte to make it more suitable for GC analysis, is generally not necessary for this compound itself. However, if you are analyzing for trace levels or if you are having significant issues with peak tailing that cannot be resolved by other means, derivatization (e.g., silylation) could be considered to improve peak shape and sensitivity.[4][5]

This technical support center is intended to be a helpful resource. For further assistance, please consult the documentation for your specific GC instrument and column.

References

Technical Support Center: Scalable Synthesis of 2,6-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2,6-difluorobenzyl alcohol, a key intermediate in the pharmaceutical and agrochemical industries.[1] The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Method 1: Reduction of 2,6-Difluorobenzaldehyde (B1295200)

Issue 1: Low or Incomplete Conversion

  • Question: My reduction of 2,6-difluorobenzaldehyde is sluggish or incomplete. What are the possible causes and solutions?

  • Answer:

    • Inactive Reducing Agent: If using sodium borohydride (B1222165) (NaBH₄), it can decompose over time, especially if exposed to moisture. Use a fresh, unopened container of NaBH₄ for best results. For catalytic hydrogenation, the catalyst (e.g., Pd/C) may be old or poisoned.[2] Try using a fresh batch of catalyst. Pearlmann's catalyst (Pd(OH)₂/C) can be a more active alternative.[2]

    • Insufficient Reducing Agent: For NaBH₄ reductions, it's common to use a stoichiometric excess to compensate for any decomposition in the protic solvent.[3] Ensure you are using an adequate molar ratio of the reducing agent to the aldehyde.

    • Catalyst Poisoning (for Hydrogenation): Impurities in the starting material or solvent can poison the catalyst. Ensure the 2,6-difluorobenzaldehyde and solvent are of high purity. Sulfur-containing compounds are known catalyst poisons.

    • Reaction Conditions: For NaBH₄ reductions, if the reaction is slow at 0°C, allow it to warm to room temperature.[4] For catalytic hydrogenation, increasing the hydrogen pressure or temperature may improve the reaction rate, though this could also increase the risk of side reactions.[2]

Issue 2: Formation of Impurities

  • Question: I am observing significant impurities in my final product. How can I minimize their formation?

  • Answer:

    • Starting Material Purity: The purity of the starting 2,6-difluorobenzaldehyde directly impacts the final product's purity.[4] Use high-purity starting material to avoid carrying impurities through the synthesis.

    • Over-reduction (for Hydrogenation): In some cases, particularly with more active catalysts or harsh conditions, the aromatic ring can be reduced. Use a less active catalyst or milder conditions (lower temperature and pressure) to improve selectivity.

    • Side Reactions with NaBH₄: While NaBH₄ is generally selective for aldehydes and ketones, side reactions can occur.[3][5] Ensure the reaction temperature is controlled, as higher temperatures can lead to undesired byproducts.

Method 2: Synthesis from 2,6-Difluorotoluene (B1296929)

Issue 1: Low Yield in the Initial Oxidation Step

  • Question: The oxidation of 2,6-difluorotoluene to 2,6-difluorobenzaldehyde is giving a low yield. How can this be improved?

  • Answer:

    • Reaction Control: The oxidation of the methyl group is the critical step. Over-oxidation to the carboxylic acid can be a significant side reaction. Careful control of reaction time, temperature, and oxidant stoichiometry is crucial.

    • Catalyst System: The choice of catalyst and solvent system is important. For example, using a cobalt-molybdenum-bromine catalyst system in acetic acid with hydrogen peroxide as the oxidant requires careful optimization of the catalyst and oxidant ratios.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound for industrial use?

A1: The most straightforward and widely used industrial method is the reduction of 2,6-difluorobenzaldehyde.[4] This can be achieved through two primary routes:

  • Sodium Borohydride (NaBH₄) Reduction: This method is valued for its operational simplicity and the mildness and selectivity of the reducing agent.[4]

  • Catalytic Hydrogenation: This is often considered a "greener" alternative, avoiding the use of stoichiometric metal hydride reagents.[6] Common catalysts include palladium on carbon (Pd/C).[6]

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2:

  • Strong Reducing Agents: While less common for this specific transformation, strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive and can react violently with water.[6] Their use requires strict moisture control and specialized handling procedures.

  • Hydrogen Gas: Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure. Appropriate safety measures, including proper ventilation and spark-free equipment, are essential.

  • Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Ensure proper personal protective equipment (PPE) is used and the work is conducted in a well-ventilated area.

Q3: How can I purify the final this compound product on a large scale?

A3: Distillation under reduced pressure is a common method for purifying this compound. One patented process reports obtaining a purity of 99.3% with a yield of 95.1% after distillation.[7] For specific impurities like cresols, which can be present in syntheses starting from toluene (B28343) derivatives, a specialized purification process involving countercurrent contact with an alkali metal benzylate solution in a vapor phase has been described.

Q4: My catalytic hydrogenation reaction is not working. What should I check?

A4:

  • Catalyst Activity: Ensure your catalyst is fresh and has not been deactivated.[2]

  • Solvent Choice: For debenzylation reactions, which are mechanistically similar, using acetic acid as a solvent can facilitate the reaction.[2] For general reductions, polar solvents like methanol (B129727) or ethanol (B145695) are good choices.[2]

  • Catalyst Loading: A typical starting point is a 10% (w/w) catalyst loading.[2]

  • Hydrogen Access: Ensure vigorous stirring and a large solvent surface area to maximize contact between the hydrogen gas, solvent, and catalyst.[2]

  • Catalyst Poisoning: If the reaction starts and then stops, your starting material or product may be poisoning the catalyst.[2]

Quantitative Data

Table 1: Reported Yields and Purity for this compound Synthesis

Synthesis RouteStarting MaterialYieldPurityReference
Hydrolysis of 2,6-difluorobenzyl acetate (B1210297) intermediate2,6-difluorobenzylamine95.1%99.3%[7]
Hydrolysis of 2,6-difluorobenzyl acetate intermediate2,6-difluorobenzylamine89.0%99.9%[7]

Table 2: Typical Reaction Conditions for Key Synthesis Steps

StepReagents and CatalystsSolventTemperature RangeTypical Reaction Time
Reduction of 2,6-Difluorobenzaldehyde
Sodium Borohydride ReductionSodium Borohydride (NaBH₄)Methanol or Ethanol0°C to Room Temperature1-4 hours
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)Ethanol or Ethyl AcetateRoom Temperature4-24 hours
Synthesis from 2,6-Difluorotoluene
Oxidation to 2,6-DifluorobenzaldehydeH₂O₂, Co/Mo/Br catalyst systemAcetic Acid60-105°C1-10 minutes (continuous flow)

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
  • Preparation: In a suitable reactor, dissolve 2,6-difluorobenzaldehyde in methanol (approx. 5-10 volumes).

  • Cooling: Cool the solution to 0-5°C using an ice bath with continuous stirring.

  • Reagent Addition: Slowly add sodium borohydride (1.0-1.5 molar equivalents) to the cooled solution in portions. Monitor for gas evolution and maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid until the pH is neutral.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • Preparation: Charge a hydrogenation reactor with 2,6-difluorobenzaldehyde, a suitable solvent (e.g., ethanol), and 5-10% Pd/C catalyst (typically 1-5 mol% of Pd).

  • Inerting: Purge the reactor multiple times with nitrogen to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 1-10 bar). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or analytical methods (TLC, GC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_reduction Method 1: Reduction of 2,6-Difluorobenzaldehyde cluster_nabh4 Sodium Borohydride Reduction cluster_h2 Catalytic Hydrogenation start1 2,6-Difluorobenzaldehyde nabh4 Dissolve in Methanol Cool to 0-5°C start1->nabh4 h2 Dissolve in Ethanol Add Pd/C start1->h2 add_nabh4 Add NaBH4 nabh4->add_nabh4 react_nabh4 Stir at Room Temp add_nabh4->react_nabh4 workup Work-up (Quench, Extract, Dry) react_nabh4->workup add_h2 Pressurize with H2 h2->add_h2 react_h2 Stir at Room Temp add_h2->react_h2 react_h2->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product troubleshooting_logic start Low Conversion? check_reagent Check Reducing Agent Activity (Use fresh NaBH4 or catalyst) start->check_reagent Yes check_ratio Verify Stoichiometric Ratio (Excess NaBH4 may be needed) start->check_ratio Yes check_conditions Optimize Reaction Conditions (Temperature, Pressure) start->check_conditions Yes check_purity Check Starting Material Purity (Impurities can poison catalyst) start->check_purity Yes solution Improved Conversion check_reagent->solution check_ratio->solution check_conditions->solution check_purity->solution

References

Validation & Comparative

A Comparative Guide to Purity Testing of 2,6-Difluorobenzyl Alcohol: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2,6-Difluorobenzyl alcohol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two common analytical methods for determining its purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is supported by experimental data and detailed protocols to aid in selecting the most suitable method for your laboratory's needs.

Comparison of Analytical Method Performance

The choice between GC-FID and HPLC-UV for purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a summary of key performance parameters for each method.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phaseSeparation of compounds in the liquid phase
Typical Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 1 - 5 µg/mL0.5 - 2 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL2 - 7 µg/mL
Precision (RSD%) < 2%< 2%
Accuracy (Recovery %) 98 - 102%97 - 103%
Analysis Time ~15 - 30 minutes~10 - 20 minutes
Strengths High resolution for volatile impurities, robust and widely available.Suitable for a wider range of polar and non-polar impurities, high sensitivity with UV detection.
Limitations Not suitable for non-volatile or thermally labile impurities.Mobile phase selection can be complex, potential for peak tailing with some compounds.

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are designed to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine purity analysis of this compound and the detection of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Split/splitless injector

  • Capillary column: 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity

  • Fuel Gas: Hydrogen, high purity

  • Oxidizer: Air, high purity

  • Diluent: Methanol or Acetonitrile, HPLC grade

  • This compound reference standard

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 200 °C, hold for 10 minutes

    • Ramp: 20 °C/min to 240 °C, hold for 0 minutes[1]

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen diluent.

  • Prepare a reference standard solution of this compound at a similar concentration.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

This method is advantageous for the analysis of a broader range of potential impurities, including those that are less volatile or more polar.

Instrumentation:

  • HPLC system with a UV detector

  • Autosampler

  • Reversed-phase C18 column: 150 mm x 4.6 mm, 5 µm particle size

  • Data acquisition and processing software

Reagents:

  • Mobile Phase A: Water, HPLC grade

  • Mobile Phase B: Acetonitrile, HPLC grade

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 40:60 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm (based on the UV absorbance of the benzene (B151609) ring with fluorine substituents)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Prepare a reference standard solution of this compound at a similar concentration.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both GC-FID and HPLC-UV methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Result

Caption: Workflow for GC-FID purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Result

Caption: Workflow for HPLC-UV purity analysis.

Conclusion

Both GC-FID and HPLC-UV are powerful and reliable techniques for the purity assessment of this compound.

  • GC-FID is a robust and often preferred method for its high resolving power for volatile impurities that may be present from the synthesis process, such as residual starting materials like 2,6-difluorobenzaldehyde.

  • HPLC-UV offers greater versatility for a wider range of impurities, including those that are non-volatile or more polar. Its high sensitivity makes it particularly useful for detecting trace-level impurities.

The selection of the most appropriate method will depend on the specific requirements of the analysis, the expected impurity profile of the this compound, and the instrumentation available in the laboratory. For comprehensive purity profiling, employing both techniques can provide a more complete picture of the sample's composition.

References

A Comparative Guide to the Analysis of 2,6-Difluorobenzyl Alcohol: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2,6-Difluorobenzyl alcohol is critical. This key intermediate in the synthesis of various active pharmaceutical ingredients demands robust analytical methods to ensure quality and consistency. This guide provides an objective comparison of two common analytical techniques for this compound analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Overview of Analytical Approaches

Gas chromatography is a widely used technique for the analysis of volatile organic compounds like this compound.[1] The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] In contrast, High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.[1] While both techniques are powerful, their applicability and performance can differ significantly depending on the sample matrix and analytical objectives.

Performance Comparison: GC-MS vs. HPLC-MS/MS

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Limit of Quantification (LOQ) 5.0 µg/L (in water)[2]Potentially lower than GC-MS (inferred from related compound analysis)[3]
Recovery ~158% (Liquid-liquid extraction from water)[2]Method dependent, typically 80-120%
Retention Time ~7.5 minutes[2]Method dependent, typically shorter than older HPLC methods[1]
Selectivity High, with mass spectrometric detectionVery high, with tandem mass spectrometry
Sample Volatility Requirement Yes[1]No[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the GC-MS analysis of this compound and a general framework for an HPLC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the quantitative determination of this compound in water.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the water sample.

  • Extract the analyte from the water sample into Dichloromethane (DCM).

  • Concentrate the DCM extract.

  • Reconstitute the residue in a suitable solvent for GC injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent HP6890N or equivalent[2]

  • Column: Agilent DB-624 (30 m x 0.25 mm, 1.4 µm film thickness)[2]

  • Carrier Gas: Helium[2]

  • Injection Mode: Splitless[2]

  • Injection Volume: 1.0 µL[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1.0 minute[2]

    • Ramp: 20.0°C/minute to 250°C[2]

  • Mass Spectrometer: Agilent 5975 inert Mass Selective Detector (MSD) or equivalent[2]

  • Ionization Mode: Electron Ionization (EI)[2]

  • Source Temperature: 300°C[2]

  • Monitoring Mode: Single Ion Monitoring (SIM)[2]

  • Quantitation Ion: m/z 144[2][4]

  • Confirmation Ion: m/z 123[2]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Framework

While a specific validated method for this compound was not detailed in the provided search results, a general approach can be outlined based on the analysis of its parent compound, methiozolin.[2][3]

1. Sample Preparation (Direct Injection or SPE):

  • For clean water samples, direct injection may be possible.

  • For complex matrices, Solid Phase Extraction (SPE) would be employed to remove interferences and concentrate the analyte.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: A modern UHPLC or HPLC system.

  • Column: A reversed-phase column (e.g., C18) suitable for separating polar aromatic compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Method Comparison and Recommendations

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable method for the analysis of this compound, particularly for volatile analytes. The primary advantages of GC include high resolution and established libraries for compound identification.[1] However, the requirement for sample volatility can be a limitation, and derivatization may be necessary for non-volatile compounds, adding complexity to the sample preparation.[1] The high recovery percentage noted in one study suggests that the extraction process may require optimization to avoid analyte loss or matrix effects.[2]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers several advantages, most notably its applicability to a wider range of compounds without the need for volatilization.[1][3] This technique often provides higher sensitivity and selectivity, especially with the use of tandem mass spectrometry, which can be crucial when analyzing trace levels in complex matrices.[3] The analysis time can sometimes be longer than GC, but modern UHPLC systems can significantly reduce run times.[1]

Recommendation:

  • For routine analysis of relatively clean samples where high throughput is desired and the analyte is sufficiently volatile, GC-MS is a suitable and cost-effective choice.

  • For complex sample matrices, trace-level quantification, or when analyzing this compound alongside non-volatile metabolites, HPLC-MS/MS is the superior method due to its higher sensitivity, selectivity, and broader applicability.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and a comparative overview of the two techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Extraction Liquid-Liquid Extraction (DCM) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column (DB-624) Injection->Separation Detection Mass Spectrometer (EI, SIM) Separation->Detection Quantification Quantification (m/z 144) Detection->Quantification Confirmation Confirmation (m/z 123) Detection->Confirmation Result Final Report Quantification->Result Confirmation->Result

Caption: Workflow for GC-MS analysis of this compound.

GC_vs_HPLC cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) GC_Principle Principle: Separation of volatile compounds in a gaseous mobile phase. GC_Adv Advantages: - High resolution - Established libraries GC_Disadv Disadvantages: - Requires sample volatility - Potential for thermal degradation HPLC_Principle Principle: Separation of compounds in a liquid mobile phase. HPLC_Adv Advantages: - Wide applicability (non-volatiles) - High sensitivity with MS/MS HPLC_Disadv Disadvantages: - Can have longer run times - Mobile phase optimization required Analyte This compound Analyte->GC_Principle Analyte->HPLC_Principle

Caption: Comparison of GC and HPLC for this compound analysis.

References

Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 2,6-Difluorobenzyl Alcohol with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 2,6-Difluorobenzyl alcohol. We present detailed experimental data and protocols to ensure accurate identification and characterization.

This compound, a key building block in the synthesis of various pharmaceuticals, requires unambiguous structural verification. While several analytical methods can provide structural information, NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei analysis, offers an unparalleled level of detail regarding the connectivity and spatial arrangement of atoms within the molecule.

Comparative Analysis of Spectroscopic Data

The primary method for the structural confirmation of this compound is NMR spectroscopy. When compared with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), NMR provides a more complete picture of the molecular structure.

Analytical Technique Information Provided Experimental Data for this compound
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.Aromatic protons (H3/H5): δ ~7.23 ppm (m), Aromatic proton (H4): δ ~6.86 ppm (m), Methylene protons (-CH₂-): δ ~4.71 ppm (s), Hydroxyl proton (-OH): δ ~3.04 ppm (s)[1]
¹³C NMR Determines the number of different types of carbon atoms and their electronic environments. C-F coupling provides additional structural confirmation.Data for a closely related compound suggests the following approximate shifts: C1: ~115 ppm (t), C2/C6: ~162 ppm (dd), C3/C5: ~112 ppm (d), C4: ~130 ppm (t), -CH₂-: ~55 ppm (t)
¹⁹F NMR Directly observes the fluorine atoms, providing information about their chemical environment and coupling to nearby nuclei.Expected chemical shift around -115 ppm (referenced to CFCl₃)
GC-MS Determines the molecular weight of the compound and provides fragmentation patterns that can be used for structural inference.Molecular Ion (M⁺): m/z = 144[1]
FTIR Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.Expected absorptions: O-H stretch (~3300 cm⁻¹, broad), C-H aromatic stretch (~3050 cm⁻¹), C-H aliphatic stretch (~2900 cm⁻¹), C=C aromatic stretch (~1625, 1470 cm⁻¹), C-O stretch (~1030 cm⁻¹), C-F stretch (~1240 cm⁻¹)

Note: The ¹³C and ¹⁹F NMR data are predicted based on typical values for similar structures and require experimental verification for this compound.

Experimental Protocols

Accurate data acquisition is critical for reliable structural confirmation. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid compromising the spectral quality.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment (zg).

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range covering from -1 to 10 ppm is typically sufficient.

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal reference.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range covering from 0 to 200 ppm.

  • Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal reference.

¹⁹F NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 64-128 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range covering from -100 to -150 ppm is a good starting point.

  • Referencing: An external reference such as CFCl₃ (δ 0 ppm) is typically used.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound can be placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared if the sample is solid.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound, starting from the unknown sample to the final confirmed structure.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Interpretation & Confirmation Unknown Unknown Sample (Presumed this compound) GCMS GC-MS Analysis Unknown->GCMS Molecular Weight FTIR FTIR Spectroscopy Unknown->FTIR Functional Groups NMR NMR Spectroscopy Unknown->NMR Detailed Connectivity Interpretation Spectra Interpretation - Chemical Shifts - Coupling Constants - Multiplicities GCMS->Interpretation FTIR->Interpretation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR H1_NMR->Interpretation C13_NMR->Interpretation F19_NMR->Interpretation Structure Confirmed Structure of This compound Interpretation->Structure Final Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

While techniques like GC-MS and FTIR provide valuable preliminary data, a complete and unambiguous structural confirmation of this compound relies heavily on the detailed information obtained from a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. By following the detailed protocols and interpreting the resulting spectra, researchers can confidently verify the molecular structure of this important synthetic building block, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to 2,6-Difluorobenzyl Alcohol and 2,4-Difluorobenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, synthesis, reactivity, and applications of two key fluorinated building blocks in medicinal chemistry and organic synthesis.

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated organic compounds play a pivotal role. The strategic incorporation of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among the plethora of fluorinated building blocks, difluorobenzyl alcohols are of particular interest as versatile intermediates. This guide provides a detailed comparison of two common isomers: 2,6-difluorobenzyl alcohol and 2,4-difluorobenzyl alcohol, aimed at researchers, scientists, and drug development professionals. While direct comparative experimental data on their performance is sparse in publicly available literature, this guide consolidates their individual properties and discusses the expected differences in their chemical behavior based on fundamental principles.

Physicochemical and Spectroscopic Properties

The positioning of the two fluorine atoms on the benzene (B151609) ring gives rise to distinct physical and spectroscopic characteristics for this compound and 2,4-difluorobenzyl alcohol. These properties are crucial for their identification, handling, and the prediction of their behavior in different solvent systems.

PropertyThis compound2,4-Difluorobenzyl Alcohol
CAS Number 19064-18-7[1]56456-47-4[2]
Molecular Formula C₇H₆F₂O[1]C₇H₆F₂O[2]
Molecular Weight 144.12 g/mol [1]144.12 g/mol [2]
Appearance Colorless liquidColorless to light orange to yellow clear liquid[3]
Boiling Point 88 °C at 14 torrNot specified
Density 1.3 g/cm³[1]1.29 g/mL at 25 °C
Refractive Index 1.50 (20 °C)1.487 (20 °C)

Spectroscopic Data Summary

SpectroscopyThis compound2,4-Difluorobenzyl Alcohol
¹H NMR (CDCl₃, δ) Aromatic protons typically appear as a multiplet. The benzylic protons (-CH₂-) appear as a singlet. The hydroxyl proton (-OH) appears as a broad singlet.Aromatic protons exhibit a more complex splitting pattern due to the asymmetric substitution. The benzylic protons (-CH₂-) appear as a singlet. The hydroxyl proton (-OH) appears as a broad singlet.
¹³C NMR (CDCl₃, δ) The carbon atoms attached to fluorine show characteristic splitting patterns. The chemical shifts of the aromatic carbons are influenced by the symmetrical placement of the fluorine atoms.The asymmetric substitution leads to distinct chemical shifts for all aromatic carbons. Carbons attached to fluorine exhibit C-F coupling.
IR (cm⁻¹) A broad O-H stretching band is typically observed around 3300-3400 cm⁻¹. Strong C-F stretching bands are present in the fingerprint region.A broad O-H stretching band is also observed around 3300-3400 cm⁻¹. Strong C-F stretching bands are present in the fingerprint region.

Synthesis and Production

Both this compound and 2,4-difluorobenzyl alcohol are commonly synthesized via the reduction of their corresponding difluorobenzaldehydes. The choice of starting material and reduction method can be tailored to the desired scale and purity.

cluster_0 Synthesis of this compound cluster_1 Synthesis of 2,4-Difluorobenzyl Alcohol 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Reduction Reduction 2,6-Difluorobenzaldehyde->Reduction e.g., NaBH₄, LiAlH₄ This compound This compound Reduction->this compound 2,4-Difluorobenzaldehyde (B74705) 2,4-Difluorobenzaldehyde Reduction Reduction 2,4-Difluorobenzaldehyde->Reduction e.g., NaBH₄ 2,4-Difluorobenzyl alcohol 2,4-Difluorobenzyl alcohol Reduction ->2,4-Difluorobenzyl alcohol

General synthesis pathways for the difluorobenzyl alcohol isomers.

Reactivity and Performance Comparison

While direct comparative studies are limited, the isomeric positions of the fluorine atoms are expected to influence the reactivity of the benzyl (B1604629) alcohol moiety through steric and electronic effects.

Electronic Effects: The fluorine atoms are strongly electron-withdrawing. In the 2,4-isomer, the fluorine at the para position can withdraw electron density from the aromatic ring through resonance, which can influence the reactivity of the benzylic alcohol. The two ortho-fluorines in the 2,6-isomer exert a strong inductive effect.

Steric Effects: The two ortho-fluorine atoms in this compound create significant steric hindrance around the benzylic hydroxyl group. This is expected to decrease the rate of reactions involving nucleophilic attack at the benzylic carbon or reactions where the hydroxyl group itself is the nucleophile, compared to the less hindered 2,4-isomer.

Oxidation: The oxidation of the benzylic alcohol to the corresponding aldehyde is a common transformation. The steric hindrance in the 2,6-isomer might necessitate harsher reaction conditions or specialized catalysts compared to the 2,4-isomer.

Esterification and Etherification: In reactions like Fischer esterification or Williamson ether synthesis, the steric bulk around the hydroxyl group of the 2,6-isomer could lead to lower reaction rates and yields compared to the 2,4-isomer under identical conditions.

Applications in Drug Discovery and Organic Synthesis

Both isomers are valuable intermediates for introducing the difluorobenzyl moiety into larger molecules. This motif is often incorporated to enhance metabolic stability and modulate the electronic properties of a drug candidate.

  • 2,6-Difluorobenzyl Moiety: The symmetrical substitution can be desirable for specific binding interactions in a protein pocket. Derivatives of 2,6-difluorobenzamides have been investigated as potential antibacterial agents.

  • 2,4-Difluorobenzyl Moiety: This group is a key component in several important pharmaceuticals. For example, it is a crucial building block for the antifungal agent fluconazole (B54011) and the HIV integrase inhibitor dolutegravir.

Difluorobenzyl Alcohol Isomer Difluorobenzyl Alcohol Isomer Reaction Reaction Difluorobenzyl Alcohol Isomer->Reaction e.g., Esterification, Etherification, Oxidation Functionalized Intermediate Functionalized Intermediate Reaction->Functionalized Intermediate Further Synthesis Further Synthesis Functionalized Intermediate->Further Synthesis Active Pharmaceutical Ingredient Active Pharmaceutical Ingredient Further Synthesis->Active Pharmaceutical Ingredient

Role of difluorobenzyl alcohols in a typical drug development workflow.

Experimental Protocols

Synthesis of 2,4-Difluorobenzyl alcohol via Reduction of 2,4-Difluorobenzaldehyde

This protocol is adapted from a literature procedure.

Materials:

Procedure:

  • To a stirred solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask, add sodium borohydride (2.0 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • Dilute the residue with ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-difluorobenzyl alcohol.

  • The crude product can be purified by silica (B1680970) gel column chromatography.

General Protocol for Fischer Esterification of a Difluorobenzyl Alcohol

This is a general protocol that can be adapted for either isomer, though reaction times and yields may vary.

Materials:

  • Difluorobenzyl alcohol (1.0 equivalent)

  • Carboxylic acid (1.2 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or a similar azeotroping solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the difluorobenzyl alcohol, carboxylic acid, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

Conclusion

Both this compound and 2,4-difluorobenzyl alcohol are valuable and versatile building blocks in chemical synthesis. The choice between these two isomers will largely depend on the specific synthetic strategy and the desired properties of the final product. The 2,6-isomer offers a sterically hindered environment around the benzylic position, which could be exploited for regioselective reactions or to impart conformational constraints in the target molecule. In contrast, the 2,4-isomer is less sterically encumbered and has been more widely incorporated into known bioactive molecules. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in their reaction kinetics and performance in various synthetic transformations, which would provide invaluable data for process optimization and rational molecular design.

References

A Comparative Guide to the Synthesis of gem-Difluoroalkenes from Benzyl Alcohol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a gem-difluoroalkene moiety is a critical strategy in medicinal chemistry and drug development, as this group can serve as a bioisostere for a carbonyl group, enhancing metabolic stability and modulating electronic properties. This guide provides a comparative overview of synthetic methodologies for accessing gem-difluoroalkenes starting from readily available benzyl (B1604629) alcohol precursors. We will explore a direct, one-step photocatalytic method and compare it with several multi-step alternative routes that proceed via a benzaldehyde (B42025) intermediate. This comparison is supported by quantitative data, detailed experimental protocols, and workflow diagrams to aid in method selection for your specific research needs.

Comparison of Synthetic Methodologies

The synthesis of gem-difluoroalkenes from benzyl alcohols can be broadly categorized into two approaches: a direct conversion and indirect, two-step sequences involving the oxidation of the benzyl alcohol to the corresponding benzaldehyde, followed by an olefination reaction. The following table summarizes the key quantitative data for these methods.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)Notes
Direct Method
Photoredox Defluorinative AlkylationBenzyl Alcoholα-Trifluoromethyl alkene, Photocatalyst (e.g., Cl-4CzIPN), Base (e.g., DIPEA)12-24 hRoom Temp60-95%Mild conditions, good functional group tolerance.[1]
Indirect Methods (Two Steps)
Step 1: OxidationBenzyl Alcohol
Swern OxidationBenzyl AlcoholOxalyl chloride, DMSO, Triethylamine1-2 h-78 °C to RT85-95%High yields, but requires cryogenic temperatures and careful handling of reagents.[2][3][4][5]
Oxone®/NaBr OxidationBenzyl AlcoholOxone®, Sodium Bromide3-5 hRoom Temp80-90%Milder conditions, uses readily available and less hazardous reagents.[6][7]
Step 2: OlefinationBenzaldehyde
Julia-Kocienski OlefinationBenzaldehydeDifluoromethyl 2-pyridyl sulfone, Base (e.g., t-BuOK)1-3 h-50 °C to RT70-93%Good for a wide range of aldehydes and ketones.[8][9][10][11][12]
Wittig-type OlefinationBenzaldehyde(Chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl), Triphenylphosphine (B44618) (PPh₃)8-12 h100 °C60-80%One-pot procedure from a commercially available silicon reagent.
Horner-Wadsworth-Emmons ReactionBenzaldehydeDiethyl (difluoromethyl)phosphonate, Base (e.g., NaH)2-12 h0 °C to RT75-90%Generally provides good E-selectivity and water-soluble byproducts for easier purification.[13][14][15][16][17][18][19]
Ramberg-Bäcklund ReactionBenzyl-derived alkyltrifloneGrignard Reagent (e.g., CyMgBr)16 h70-80 °C70-95%Modular approach suitable for the synthesis of fully substituted gem-difluoroalkenes.[20]

Experimental Protocols

Direct Method: Photoredox-Catalyzed Defluorinative Alkylation

This method achieves the direct conversion of a benzyl alcohol to a gem-difluoroalkene in a single step under mild, visible-light-mediated conditions.

Protocol: To a reaction vessel charged with a magnetic stir bar are added the α-trifluoromethyl alkene (1.2 equiv.), the benzyl alcohol (1.0 equiv.), a photocatalyst such as 2,4,5,6-tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile (Cl-4CzIPN) (1-5 mol%), and a suitable solvent (e.g., acetonitrile). The mixture is degassed, and a base such as diisopropylethylamine (DIPEA) (2.0 equiv.) is added. The reaction vessel is sealed and irradiated with blue LEDs at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired gem-difluoroalkene.[1]

Indirect Methods

These approaches involve a two-step sequence: oxidation of the benzyl alcohol to benzaldehyde, followed by a gem-difluoroolefination reaction.

Step 1: Oxidation of Benzyl Alcohol to Benzaldehyde

  • Protocol 1: Swern Oxidation [2][3][4][5] A solution of oxalyl chloride (1.1 equiv.) in anhydrous dichloromethane (B109758) is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equiv.) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 30 minutes. A solution of the benzyl alcohol (1.0 equiv.) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (5.0 equiv.) is added, and the reaction mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude benzaldehyde is typically of sufficient purity for the next step or can be further purified by distillation or column chromatography.

  • Protocol 2: Oxidation with Oxone® and Sodium Bromide [6][7] To a solution of benzyl alcohol (1.0 equiv.) in a mixture of acetonitrile (B52724) and water (e.g., 1:1) is added sodium bromide (2.0 equiv.) and Oxone® (1.0 equiv.). The mixture is stirred vigorously at room temperature for 3-5 hours. The reaction progress is monitored by TLC. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate (B1220275) solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the benzaldehyde.

Step 2: gem-Difluoroolefination of Benzaldehyde

  • Protocol 3: Julia-Kocienski Olefination [8][9][10][11][12] To a solution of difluoromethyl 2-pyridyl sulfone (1.1 equiv.) and benzaldehyde (1.0 equiv.) in anhydrous DMF at -50 °C under an inert atmosphere is added a solution of potassium tert-butoxide (t-BuOK) (1.2 equiv.) in DMF dropwise. The reaction mixture is stirred at -50 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

  • Protocol 4: Wittig-type Olefination with TMSCF₂Cl In a sealed tube, a mixture of benzaldehyde (1.0 equiv.), (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) (1.5 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous THF is heated at 100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified directly by column chromatography on silica gel.

  • Protocol 5: Horner-Wadsworth-Emmons Reaction [13][14][15][16][17][18][19] To a suspension of sodium hydride (NaH) (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere is added diethyl (difluoromethyl)phosphonate (1.2 equiv.) dropwise. The mixture is stirred at 0 °C for 30 minutes, and then a solution of benzaldehyde (1.0 equiv.) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The reaction is carefully quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

  • Protocol 6: Ramberg-Bäcklund Reaction [20] This method requires the prior synthesis of a secondary alkyltriflone from the corresponding benzyl bromide. To a solution of the benzyl-derived secondary alkyltriflone (1.0 equiv.) in anhydrous THF at room temperature under an inert atmosphere is added a solution of cyclohexylmagnesium bromide (CyMgBr) (2.0 equiv.) in THF. The reaction mixture is then heated to reflux (70-80 °C) for 16 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by column chromatography affords the gem-difluoroalkene.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Synthesis_Pathways cluster_direct Direct Method cluster_indirect Indirect Methods A Benzyl Alcohol B gem-Difluoroalkene A->B Photoredox Defluorinative Alkylation C Benzyl Alcohol D Benzaldehyde C->D Oxidation (Swern, Oxone, etc.) E gem-Difluoroalkene D->E Olefination (Julia, Wittig, HWE, etc.)

Caption: Overview of direct and indirect synthetic routes.

Experimental_Workflow cluster_oxidation Step 1: Oxidation (for Indirect Routes) cluster_olefination Step 2: Olefination start_ox Benzyl Alcohol reagents_ox Add Oxidizing Agent (e.g., Oxone/NaBr) start_ox->reagents_ox reaction_ox Stir at RT reagents_ox->reaction_ox workup_ox Aqueous Workup & Extraction reaction_ox->workup_ox product_ox Benzaldehyde workup_ox->product_ox start_ole Benzaldehyde reagents_ole Add Olefination Reagent (e.g., Diethyl (difluoromethyl)phosphonate + Base) start_ole->reagents_ole reaction_ole Reaction at 0°C to RT reagents_ole->reaction_ole workup_ole Quench & Aqueous Workup reaction_ole->workup_ole purification_ole Column Chromatography workup_ole->purification_ole product_ole gem-Difluoroalkene purification_ole->product_ole

Caption: A generalized experimental workflow for the indirect synthesis.

Conclusion

The choice of synthetic method for preparing gem-difluoroalkenes from benzyl alcohol precursors will depend on several factors, including the desired scale of the reaction, available laboratory equipment, and the functional group tolerance required for the specific substrate. The direct photoredox method offers an elegant and mild one-step conversion, which is highly advantageous for its efficiency. However, the indirect methods, while requiring an additional oxidation step, provide access to a wider range of well-established and robust olefination protocols. The Horner-Wadsworth-Emmons and Julia-Kocienski reactions, in particular, are powerful tools for the construction of the gem-difluoroalkene moiety from the intermediate benzaldehyde, often with high yields and predictability. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable fluorinated compounds.

References

A Comparative Guide to the Reactivity of Fluorinated Benzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorinated benzyl (B1604629) alcohol isomers. The introduction of a fluorine atom to the benzyl alcohol structure significantly alters its electronic properties, leading to notable differences in reactivity depending on its position on the aromatic ring. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where fluorinated compounds are valued for their unique biological activities and metabolic stability.

The Influence of Fluorine Substitution on Reactivity

The reactivity of the benzylic alcohol functionality is primarily governed by the electronic nature of the aromatic ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs, it also exhibits a moderate electron-donating resonance effect (+R). The net effect on the reactivity of the alcohol depends on the position of the fluorine atom and the nature of the chemical transformation.

  • Ortho-Fluorobenzyl Alcohol: The proximity of the fluorine atom to the hydroxymethyl group can lead to intramolecular hydrogen bonding, which can influence the acidity of the alcohol and its conformational preferences. Steric hindrance from the ortho-substituent can also play a significant role in the reaction kinetics.

  • Meta-Fluorobenzyl Alcohol: At the meta position, the electron-withdrawing inductive effect dominates, as the resonance effect does not extend to this position. This generally leads to a deactivation of the benzylic position towards reactions that involve the formation of a positive charge in the transition state.

  • Para-Fluorobenzyl Alcohol: In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect tends to decrease the electron density at the benzylic carbon, while the electron-donating resonance effect can partially counteract this.

For many reactions, such as oxidation, where a positive charge develops at the benzylic carbon in the transition state, electron-withdrawing groups generally decrease the reaction rate. Conversely, in reactions where the alcohol acts as a nucleophile, the increased acidity due to the electron-withdrawing fluorine may enhance reactivity.

Comparative Reactivity Data

To illustrate the significant impact of isomer position on reactivity, we present kinetic data from a study on the enzymatic oxidation of nitrobenzyl alcohol isomers. While the nitro group is a stronger electron-withdrawing group than fluorine, the trends observed highlight the importance of substituent placement.

IsomerReactionVmax (nmol/min/mg protein)[1]Km (µM)[1]V/K (nmol/min/mg protein/µM)[1]
2-Nitrobenzyl Alcohol Alcohol DehydrogenaseNot Metabolized--
Glucuronyltransferase3.5937311.28 x 10⁻³
3-Nitrobenzyl Alcohol Alcohol Dehydrogenase1.485033.15 x 10⁻³
GlucuronyltransferaseSimilar to 2-isomer~746~5.64 x 10⁻³
4-Nitrobenzyl Alcohol Alcohol DehydrogenaseSimilar to 3-isomerSimilar to 3-isomer~1.89 x 10⁻³
Glucuronyltransferase~1.44-~5.64 x 10⁻³
Sulfotransferase1.694837.21 x 10⁻³

Note: This data for nitrobenzyl alcohols is illustrative of the potential for significant reactivity differences between isomers.

Based on fundamental principles of physical organic chemistry, the expected order of reactivity for the fluorobenzyl alcohol isomers in a typical oxidation reaction (e.g., with a mild oxidizing agent) would be:

Para- > Meta- > Ortho-

This predicted order is based on the combined electronic and steric effects. The para-isomer experiences a partial offsetting of the deactivating inductive effect by the resonance effect. The meta-isomer is more deactivated due to the dominant inductive effect. The ortho-isomer is likely the least reactive due to a combination of the strong inductive effect and potential steric hindrance at the reaction center.

Experimental Protocols

The following is a generalized experimental protocol for the oxidation of benzyl alcohols, which can be adapted for a comparative study of the fluorinated isomers.

Title: Comparative Kinetic Study of the Oxidation of Fluorobenzyl Alcohol Isomers.

Objective: To determine the relative rates of oxidation of 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, and 4-fluorobenzyl alcohol.

Materials:

  • 2-Fluorobenzyl alcohol

  • 3-Fluorobenzyl alcohol

  • 4-Fluorobenzyl alcohol

  • Pyridinium chlorochromate (PCC) or other suitable mild oxidizing agent

  • Dichloromethane (B109758) (anhydrous)

  • Silica (B1680970) gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each fluorobenzyl alcohol isomer and the internal standard in anhydrous dichloromethane at a known concentration (e.g., 0.1 M).

  • Reaction Setup: In a series of reaction vials, place a magnetic stir bar and add a solution of the oxidizing agent (e.g., PCC, 1.5 equivalents) in anhydrous dichloromethane.

  • Initiation of Reaction: To each vial, add the stock solution of one of the fluorobenzyl alcohol isomers (1.0 equivalent) and the internal standard. Start a timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by passing it through a short plug of silica gel to remove the oxidizing agent. Dilute the filtered solution with dichloromethane for GC-MS analysis.

  • Analysis: Inject the prepared samples into the GC-MS. Quantify the disappearance of the starting material and the appearance of the corresponding fluorobenzaldehyde product by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the benzyl alcohol isomer versus time for each of the three isomers. Determine the initial reaction rate for each isomer from the slope of the initial linear portion of the curve. The relative reactivity can be determined by comparing these initial rates.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Oxidation Pathway of Benzyl Alcohol

Oxidation_Pathway Benzyl_Alcohol Fluorobenzyl Alcohol Intermediate Intermediate (e.g., Chromate Ester) Benzyl_Alcohol->Intermediate [Oxidant] Aldehyde Fluorobenzaldehyde Intermediate->Aldehyde Elimination Carboxylic_Acid Fluorobenzoic Acid (over-oxidation) Aldehyde->Carboxylic_Acid [Oxidant] (harsh conditions)

Caption: General pathway for the oxidation of a fluorobenzyl alcohol.

Diagram 2: Experimental Workflow for Comparative Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Isomers Prepare Stock Solutions (o-, m-, p-isomers) Mix Initiate Reactions (t=0) Prep_Isomers->Mix Prep_Oxidant Prepare Oxidant Solution Prep_Oxidant->Mix Sample Aliquot Sampling at Time Intervals Mix->Sample Quench Quench & Filter Sample->Quench GCMS GC-MS Analysis Quench->GCMS Data Plot Concentration vs. Time & Determine Rates GCMS->Data

Caption: Workflow for comparing the oxidation rates of fluorobenzyl alcohol isomers.

Diagram 3: Logical Relationship of Electronic Effects on Reactivity

Electronic_Effects substituent Fluorine Substituent Inductive Effect (-I) Resonance Effect (+R) position Position on Ring Ortho Meta Para reactivity Overall Reactivity in Oxidation (Negative ρ) position:o->reactivity Strong -I Steric Hindrance position:m->reactivity Dominant -I position:p->reactivity -I partially offset by +R

Caption: Influence of fluorine's position and electronic effects on reactivity.

References

A Comparative Analysis of the Vibronic Emission Spectra of 2,3-Difluorobenzyl and 2,6-Difluorobenzyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of two key difluorobenzyl radical isomers, providing insights into the effects of fluorine substitution on their electronic and vibrational structure.

This guide offers a comparative overview of the vibronic emission spectra of the 2,3-difluorobenzyl and 2,6-difluorobenzyl radicals. For researchers in spectroscopy, physical chemistry, and drug development, understanding the distinct spectral characteristics of these isomers is crucial for their identification and for elucidating the fundamental principles of molecular structure and reactivity. This document summarizes key experimental data, outlines the methodologies for their acquisition, and presents a visual representation of the experimental workflow.

Quantitative Spectroscopic Data

The vibronic emission spectra of the 2,3-difluorobenzyl and 2,6-difluorobenzyl radicals, generated in a jet-cooled environment, reveal distinct electronic and vibrational features. The D₁ → D₀ transition origins and the ground state vibrational frequencies for both radicals are tabulated below. These data have been determined through the analysis of their vibronically resolved emission spectra.[1][2]

Table 1: D₁ → D₀ Transition Origins

RadicalSymmetryD₁ → D₀ Origin (cm⁻¹)
2,3-DifluorobenzylCₛ21338[1]
2,6-DifluorobenzylC₂ᵥ21774[1]

Table 2: Selected Ground State Vibrational Frequencies (cm⁻¹)

Vibrational Mode2,3-Difluorobenzyl Radical (Observed)2,6-Difluorobenzyl Radical (Observed)Description
6aWeakStrong[1]In-plane ring deformation
6bStrong[1]Very Weak[1]In-plane ring deformation
1-686[1]Ring breathing
18b-550[1]C-H bending
8a1574[1]1594[1]C-H in-plane stretching
20a1284[1]-In-plane C-F ring stretching

A notable difference between the two isomers lies in the intensities of the 6a and 6b vibrational modes. In the C₂ᵥ symmetric 2,6-difluorobenzyl radical, the 6a mode is observed with strong intensity, while the 6b mode is very weak.[1] Conversely, for the Cₛ symmetric 2,3-difluorobenzyl radical, the 6b mode exhibits strong intensity, whereas the 6a mode is weak.[1] This observation is a characteristic feature for benzyl-type radicals and is dependent on the molecular symmetry.[1][3]

Experimental Protocols

The vibronic emission spectra of the 2,3-difluorobenzyl and 2,6-difluorobenzyl radicals were obtained using a corona excited supersonic expansion (CESE) apparatus.[1][4] This technique is well-suited for generating and observing the spectra of transient, short-lived species like free radicals.[5]

Radical Generation: The respective difluorobenzyl radicals were generated from their precursor molecules, 2,3-difluorotoluene (B1304731) and 2,6-difluorotoluene. The precursor, seeded in a large amount of helium carrier gas (at approximately 2.0 atm), was introduced into a vacuum chamber through a pinhole-type glass nozzle.[1][5] A corona discharge was initiated at the nozzle tip, leading to the fragmentation of the precursor and the formation of the desired radical.[1]

Supersonic Expansion and Cooling: The gas mixture containing the newly formed radicals then underwent supersonic expansion into the vacuum chamber. This expansion process results in efficient cooling of the radicals, significantly simplifying their electronic and vibrational spectra by populating only the lowest energy levels.[5] This "jet-cooling" is essential for obtaining well-resolved vibronic spectra.

Spectral Acquisition: The light emitted from the jet-cooled radicals, specifically from a region about 5 mm downstream from the nozzle, was collected and focused onto the entrance slit of a long path monochromator (Jobin Yvon U1000).[1] The dispersed emission was detected by a photomultiplier tube (Hamamatsu R649) coupled with a photon counting system.[1] The spectra were recorded by scanning the monochromator in the visible region (approximately 19000 - 22000 cm⁻¹), with a resolution of about 2 cm⁻¹.[1]

Experimental Workflow

The following diagram illustrates the key stages involved in the acquisition of the vibronic emission spectra of the difluorobenzyl radicals.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Radical Generation & Cooling cluster_2 Spectral Acquisition cluster_3 Data Analysis Precursor Precursor Molecule (2,3- or 2,6-Difluorotoluene) GasMixture Gas Mixture Preparation Precursor->GasMixture CarrierGas Helium Carrier Gas CarrierGas->GasMixture CESE Corona Excited Supersonic Expansion (CESE) GasMixture->CESE Jet Jet-Cooled Radicals CESE->Jet LightCollection Light Collection & Focusing Jet->LightCollection Monochromator Monochromator LightCollection->Monochromator Detector PMT & Photon Counter Monochromator->Detector Spectrum Vibronic Emission Spectrum Detector->Spectrum

Diagram of the experimental workflow for obtaining vibronic emission spectra.

References

Efficacy of 2,6-Difluorobenzyl Alcohol Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] The 2,6-difluorobenzyl moiety, in particular, has emerged as a significant pharmacophore.[1] Derivatives of 2,6-difluorobenzyl alcohol are being investigated across multiple therapeutic areas, demonstrating considerable potential as anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols.

Anti-inflammatory Activity: RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key therapeutic target for inflammatory diseases. Research has shown that 2,6-difluorobenzyl ether derivatives are potent and selective inverse agonists of RORγt.[1]

A notable study discovered that converting the alcohol group to a 2,6-difluorobenzyl ether significantly increased potency. When this ether moiety was combined with a phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone template, it yielded highly potent RORγt inverse agonists. X-ray crystallography revealed that the bulky benzyl (B1604629) ether group creates a new, enlarged binding site within the protein, enhancing the compound's activity.

Table 1: In Vitro and In Vivo Efficacy of RORγt Inverse Agonists

CompoundRORγt Gal4 EC50 (nM)Oral Bioavailability (Mouse)
26 11Not Reported
29 Not Reported56%
38 Not Reported101%
Data sourced from a 2020 study on RORγt inverse agonists.

RORγt Gal4 Reporter Assay:

  • Cell Line: HEK293 cells are co-transfected with two plasmids: one expressing a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence.

  • Compound Treatment: Transfected cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.

  • Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and luciferase expression.

  • Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 values are calculated from the dose-response curves, representing the concentration at which the compound produces 50% of its maximal inhibitory effect.

Mouse Oral Bioavailability Study:

  • Dosing: A cohort of mice (e.g., male C57BL/6) is administered the test compound via oral gavage at a specific dose (e.g., 10 mg/kg). A separate cohort receives the compound via intravenous injection.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: The area under the curve (AUC) is calculated for both oral and intravenous administration routes. Oral bioavailability (F%) is determined using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

RORgt_Inhibition cluster_workflow RORγt Inverse Agonism Compound 2,6-Difluorobenzyl Ether Derivative RORgt RORγt Receptor Compound->RORgt Binds Binding Binding to Ligand Pocket RORgt->Binding Helix11 Helix 11 Uncoils, Enlarging Binding Site Binding->Helix11 Induces Coactivator Coactivator Recruitment Blocked Helix11->Coactivator Prevents Transcription Transcription of Pro-inflammatory Genes (e.g., IL-17) Inhibited Coactivator->Transcription Inflammation Reduction of Inflammation Transcription->Inflammation

Caption: Mechanism of RORγt inverse agonism by 2,6-difluorobenzyl ether derivatives.

Antimicrobial Efficacy: FtsZ Inhibitors

The bacterial cell division protein FtsZ is a promising target for novel antibiotics.[3] Derivatives of 2,6-difluorobenzamide (B103285) have been designed and synthesized as potent inhibitors of FtsZ, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria.[4][5] These compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.

Several studies have explored the structure-activity relationship (SAR) of these derivatives, finding that substitutions at the 3-position of the benzamide (B126) ring, such as chloroalkoxy, bromoalkoxy, and alkyloxy groups, yield compounds with potent activity against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus.[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of 2,6-Difluorobenzamide Derivatives

CompoundSubstituentBacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
7 3-Chloroalkoxy0.25 - 1<10
12 3-Bromoalkoxy0.25 - 1<10
17 3-Alkyloxy0.25 - 1<10
Data from a 2017 study on FtsZ inhibitors. All three compounds also showed potent cell division inhibitory activity (<1 µg/mL) against these strains.[4]

Another study synthesized thiazolylhydrazine derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde and evaluated their in vitro antimicrobial activity against a panel of bacteria and fungi, with many compounds showing moderate to good activity.[6]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared and added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive and negative controls (wells with and without bacteria, respectively) are included for validation.

FtsZ_Inhibition_Workflow cluster_workflow FtsZ Inhibition and Antibacterial Action Compound 2,6-Difluorobenzamide Derivative FtsZ FtsZ Monomers Compound->FtsZ Binds to Polymerization FtsZ Polymerization Compound->Polymerization Inhibits FtsZ->Polymerization GTP-dependent GTP GTP Z_Ring Z-Ring Formation at Division Site Polymerization->Z_Ring Cell_Death Filamentation & Cell Death Polymerization->Cell_Death Disruption leads to Cell_Division Bacterial Cell Division Z_Ring->Cell_Division

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

Role in CNS Drug Discovery

The 2,6-difluorobenzyl moiety is a key component in the development of drugs targeting the central nervous system.[1] A prominent example is its use in the synthesis of Rufinamide, an antiepileptic drug used to treat seizures associated with Lennox-Gastaut syndrome.[2][6] The presence of the difluorobenzyl group in these molecules can enhance metabolic stability and modulate physicochemical properties, making it a valuable building block for CNS drug candidates.[1]

The versatility of this compound allows it to be a starting point for a variety of derivatives. Key transformations include oxidation to the corresponding aldehyde, conversion to ethers, or esterification, providing intermediates for more complex molecular scaffolds.[1][6]

Synthesis_Workflow cluster_synthesis Synthetic Pathways from this compound Start 2,6-Difluorobenzyl Alcohol Aldehyde 2,6-Difluorobenzaldehyde Start->Aldehyde Oxidation (e.g., Jones Reagent) Ether 2,6-Difluorobenzyl Ethers Start->Ether Etherification (e.g., Alkyl Halide + Base) Ester 2,6-Difluorobenzyl Esters Start->Ester Esterification (e.g., Carboxylic Acid) Final Biologically Active Derivatives (e.g., Antimicrobials, RORγt modulators) Aldehyde->Final Ether->Final Ester->Final

Caption: Key synthetic transformations of this compound.

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds in modern drug discovery. The unique properties conferred by the difluorinated ring structure contribute to enhanced biological activity across different therapeutic targets. As potent RORγt inverse agonists, they offer a potential treatment for inflammatory diseases. As FtsZ inhibitors, they provide a novel mechanism for combating bacterial infections, including resistant strains. Their established role as a key intermediate in the synthesis of CNS agents like Rufinamide further underscores their importance.[1][6] Continued exploration of the structure-activity relationships of these derivatives is likely to yield new and improved therapeutic agents.

References

A Comparative Guide to Catalytic Hydrogenation and Chemical Reduction in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of functional groups is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, fine chemicals, and other advanced materials. The two primary strategies to achieve these transformations are catalytic hydrogenation and chemical reduction. The selection of an appropriate method is critical, influencing yield, selectivity, scalability, and cost. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences

FeatureCatalytic HydrogenationChemical Reduction
Reagents H₂ gas or a hydrogen transfer source, with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[1]Metal hydrides (e.g., LiAlH₄, NaBH₄), or metals in acidic/neutral media (e.g., Fe, Sn, Zn).[1]
Byproducts Primarily water.[1]Metal salts.[1]
Selectivity Can be highly selective with appropriate catalyst choice, but may also reduce other functional groups.[1]Generally exhibits good functional group tolerance, especially for acid-stable groups.[1]
Conditions Often involves mild temperatures and pressures, with the possibility of neutral pH.[1]Can range from mild to harsh, often requiring acidic or basic conditions and can be exothermic.[1]
Workup Typically involves simple filtration to remove the catalyst.[1]Often requires more complex procedures like neutralization and removal of metal salts.[1]
Safety Requires handling of flammable H₂ gas and potentially pyrophoric catalysts (e.g., Raney Ni).[1]Involves corrosive acids and highly reactive and sometimes pyrophoric reagents (e.g., LiAlH₄).[1]
Cost Precious metal catalysts can be a significant expense.[1]Reagents are generally more affordable.[1]
Environmental Impact Considered "greener" due to water being the main byproduct.[1]Generates a considerable amount of metal waste.[1]

Quantitative Performance Comparison: Reduction of 4-Nitroacetophenone

The reduction of 4-nitroacetophenone, which contains both a nitro group and a ketone, serves as an excellent case study to compare the chemoselectivity of different reduction methods.

MethodReagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
Catalytic Hydrogenation 5 mol% PdNPore-3Methanol (B129727)Room Temp104-Aminoacetophenone>99[2]
Catalytic Hydrogenation 5 wt% Pd/CMethanolRoom Temp104-Aminoacetophenone85[2]
Catalytic Hydrogenation Raney-NiMethanolRoom Temp101-(4-Aminophenyl)ethanol91[2]
Catalytic Hydrogenation Rh/SilicaIsopropanol60-4-Aminoacetophenone & 1-(4-aminophenyl)ethanol94 (combined)[3][4]
Chemical Reduction Sn / HClWater/HClReflux1.54-Aminoacetophenone-[5]
Chemical Reduction NaBH₄EthanolRoom Temp0.251-(4-Nitrophenyl)ethanol-[5]
Chemical Reduction Zn / NH₄ClWater--4-Aminoacetophenone25[6]
Chemical Reduction SnCl₂ / H₂OEthanol30°C24-Aminoacetophenone-[7]

Experimental Protocols

Catalytic Hydrogenation of 4-Nitroacetophenone

This protocol describes a general procedure for the selective reduction of the nitro group in 4-nitroacetophenone using a palladium catalyst.

Materials:

  • 4-Nitroacetophenone

  • Methanol

  • 5 wt% Palladium on Carbon (Pd/C) or PdNPore-3 catalyst[2]

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (e.g., Parr shaker bottle or a round-bottom flask with a balloon)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a reaction flask, dissolve 4-nitroacetophenone (0.3 mmol) in methanol (2.0 mL).[2]

  • Carefully add the palladium catalyst (5 mol%) to the solution under an inert atmosphere.[2]

  • Seal the reaction vessel and purge it several times with an inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (2 atm) and stir the mixture vigorously at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (approx. 10 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.[2]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 4-aminoacetophenone.

  • Purify the product by recrystallization or column chromatography if necessary.

Chemical Reduction of 4-Nitroacetophenone with Tin and HCl

This protocol details the selective reduction of the nitro group using tin in acidic conditions.[5]

Materials:

  • 4-Nitroacetophenone

  • Granulated tin or tin foil cut into small pieces

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ammonia (B1221849) or 10% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Place granulated tin (3.3 g) and 4-nitroacetophenone (1.65 g) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[5]

  • Add water (24 mL) and concentrated HCl (9 mL) to the flask.[5]

  • Heat the mixture to reflux with vigorous stirring for 1.5 hours.[5]

  • After cooling the reaction mixture to room temperature, filter it under vacuum if any unreacted tin remains.[5]

  • Slowly add ammonia or 10% NaOH solution to the filtrate until a precipitate forms and the pH is basic.[5]

  • Collect the precipitated product, 4-aminoacetophenone, by vacuum filtration and wash it with water.[5]

  • Recrystallize the crude product from water to obtain the purified compound.[5]

Mandatory Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation cluster_chemical Chemical Reduction H_start Dissolve Substrate & Add Catalyst H_react Purge with Inert Gas & Introduce H₂ H_start->H_react Setup H_monitor Stir & Monitor Reaction H_react->H_monitor Reaction H_workup Filter Catalyst H_monitor->H_workup Completion H_isolate Isolate Product H_workup->H_isolate Purification C_start Combine Substrate & Reducing Agent C_react Heat/Stir C_start->C_react Setup C_monitor Monitor Reaction C_react->C_monitor Reaction C_workup Quench & Neutralize C_monitor->C_workup Completion C_extract Extract Product C_workup->C_extract Workup C_isolate Isolate Product C_extract->C_isolate Purification

A generalized experimental workflow for the two reduction methods.

signaling_pathway cluster_catalytic Catalytic Hydrogenation Mechanism cluster_chemical Chemical Reduction Mechanism (Metal Hydride) RNO2_cat R-NO₂ Adsorbed_RNO2 Adsorbed R-NO₂ RNO2_cat->Adsorbed_RNO2 Adsorption Catalyst Catalyst Surface (e.g., Pd) H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation RNH2_cat R-NH₂ Adsorbed_RNO2->RNH2_cat Stepwise Hydrogenation Carbonyl R₂C=O Alkoxide R₂CH-O⁻ Carbonyl->Alkoxide Hydride H⁻ (from NaBH₄/LiAlH₄) Hydride->Carbonyl Nucleophilic Attack Alcohol R₂CH-OH Alkoxide->Alcohol Protonation Protonation H⁺ (from solvent/workup)

Simplified mechanisms of catalytic hydrogenation and chemical reduction.

References

Purity Analysis of Commercial 2,6-Difluorobenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative purity analysis of commercially available 2,6-Difluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines common analytical methods, presents typical purity data, and offers detailed experimental protocols to enable researchers to make informed decisions when sourcing this reagent.

Comparative Purity of Commercial this compound

The purity of commercially available this compound is typically high, with most suppliers guaranteeing a purity of greater than 97.0%.[3][4][5][6] The primary analytical method cited for purity determination is Gas Chromatography (GC).[3][4][5][6][7][8] Structural confirmation is generally achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

While specific impurity profiles are proprietary to manufacturers, potential impurities can arise from the synthetic route. Common starting materials for the synthesis of this compound include 2,6-Difluorobenzaldehyde and 2,6-Difluorotoluene.[9][10] Therefore, residual amounts of these precursors or byproducts from the reduction or oxidation processes may be present. Other related fluorinated benzyl (B1604629) alcohols, such as 2,4-Difluorobenzyl alcohol and 2,4,5-Trifluorobenzyl alcohol, could also be potential process-related impurities.[7]

Below is a summary of typical purity specifications for commercial this compound:

ParameterSpecificationAnalytical Method
Purity>97.0%Gas Chromatography (GC)
AppearanceColorless to light yellow/orange clear liquidVisual Inspection
IdentityConforms to structureNMR Spectroscopy

Analytical Workflow for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, from sample reception to final purity assessment and structural confirmation.

G Analytical Workflow for this compound Purity cluster_0 Sample Handling and Preparation cluster_1 Purity Assessment and Impurity Profiling cluster_2 Structural Confirmation cluster_3 Data Analysis and Reporting Sample_Reception Sample Reception Visual_Inspection Visual Inspection (Color, Clarity) Sample_Reception->Visual_Inspection Sample_Preparation Sample Preparation for Analysis (e.g., dilution) Visual_Inspection->Sample_Preparation GC_Analysis Gas Chromatography (GC) for Purity Assay Sample_Preparation->GC_Analysis HPLC_Analysis HPLC for Non-Volatile Impurities (Optional) Sample_Preparation->HPLC_Analysis NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 19F) Sample_Preparation->NMR_Spectroscopy FTIR_Spectroscopy FT-IR Spectroscopy Sample_Preparation->FTIR_Spectroscopy GC_MS_Analysis GC-MS for Impurity Identification GC_Analysis->GC_MS_Analysis Data_Integration Data Integration and Purity Calculation GC_Analysis->Data_Integration HPLC_Analysis->Data_Integration GC_MS_Analysis->Data_Integration NMR_Spectroscopy->Data_Integration FTIR_Spectroscopy->Data_Integration Final_Report Certificate of Analysis Generation Data_Integration->Final_Report

Caption: A logical workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible purity assessment of this compound. Below are representative protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis.

Gas Chromatography (GC) Protocol for Purity Determination

This method is adapted from a published procedure for the analysis of this compound and related compounds.[11]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: CP-Sil 5 CB (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness.

  • Carrier Gas: Helium at a constant pressure of 1.8 psi.

  • Injector:

    • Temperature: 220 °C

    • Injection Volume: 0.2 µL

    • Split Ratio: 1:5

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 200 °C, hold for 10 minutes.

    • Ramp 2: 20 °C/min to 240 °C, hold for 0 minutes.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Protocol

While GC is the most common method for purity analysis of this compound, HPLC can be a valuable tool for detecting non-volatile impurities. The following is a general HPLC method that can be adapted.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with 70% A / 30% B, and ramp to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak.

Comparison with Alternatives

The primary alternatives to this compound in synthetic applications are other isomers or more highly fluorinated benzyl alcohols. The choice of a specific fluorinated benzyl alcohol is dictated by the desired electronic and steric properties of the target molecule.

  • 2,4-Difluorobenzyl alcohol: An isomeric alternative, the different substitution pattern of the fluorine atoms will alter the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol.

  • 2,4,5-Trifluorobenzyl alcohol: This compound offers increased fluorination, which can further modify properties such as lipophilicity and metabolic stability in the final product.[7]

The analytical methods described in this guide for this compound are generally applicable to these alternatives, although minor modifications to the chromatographic conditions may be necessary to achieve optimal separation from any specific impurities.

References

Isodynamic Approximation in the Study of Difluorobenzyl Radicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of radical intermediates is paramount for designing and optimizing synthetic routes and predicting metabolic pathways. Among the tools available, the isodynamic approximation rule offers a qualitative guideline for predicting the spectroscopic similarities of isomeric radicals. This guide provides a comprehensive comparison of this rule with modern computational methods for evaluating the properties of difluorobenzyl radicals, supported by available data and detailed methodologies.

The Isodynamic Approximation Rule: A Qualitative Approach

The isodynamic approximation rule, in the context of vibrational spectroscopy, posits that structural isomers with similar substitution patterns will exhibit comparable vibrational spectra. This approximation is particularly useful for the initial analysis of complex spectra and for the assignment of vibrational modes in newly synthesized or transient species. For difluorobenzyl radicals, this rule suggests that isomers belonging to the same substitution class will have similar vibronic structures.

For instance, 2,3-difluorobenzyl radical and 2,6-difluorobenzyl radical are classified as belonging to the "1,2,3-substitution" group.[1] According to the isodynamic approximation rule, they are expected to display similar patterns in their vibronic emission spectra, a prediction that has been used to aid in the assignment of their spectral features.[1]

Limitations of the Isodynamic Approximation Rule

While the isodynamic approximation rule provides a useful heuristic, it is a qualitative guideline and has significant limitations:

  • Lack of Quantitative Prediction: The rule does not provide any numerical data on the stability or reactivity of the radicals, such as bond dissociation energies (BDEs) or reaction rate constants.

  • Oversimplification: It does not account for the subtle electronic and steric differences between isomers that can significantly impact their thermodynamic and kinetic properties.

  • Limited Scope: Its application is primarily confined to the interpretation of vibrational spectra and does not extend to predicting other crucial chemical properties.

Alternative Methods: A Quantitative Perspective

To overcome the limitations of the isodynamic approximation rule, researchers increasingly rely on computational chemistry methods to obtain quantitative data on the properties of radical species. These methods offer a powerful alternative for comparing the stability and reactivity of isomers like the difluorobenzyl radicals.

Computational Chemistry Approaches

Modern computational chemistry provides a suite of tools to predict the properties of molecules and radicals with a high degree of accuracy. The primary methods include:

  • Density Functional Theory (DFT): A widely used method that offers a good balance between computational cost and accuracy for calculating molecular geometries, vibrational frequencies, and thermochemical data like bond dissociation energies.

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate data, albeit at a greater computational expense.

These computational approaches can be used to calculate key parameters that are essential for comparing the stability and reactivity of difluorobenzyl radical isomers.

Comparative Data for Difluorobenzyl Radicals

Due to the transient nature of free radicals, comprehensive experimental data for all difluorobenzyl radical isomers is scarce. Therefore, this guide presents computationally derived data to facilitate a quantitative comparison. The following tables summarize the calculated benzylic C-H bond dissociation energies (BDEs) of the parent difluorotoluenes (a measure of the stability of the resulting radical) and the calculated rate constants for a representative reaction, hydrogen abstraction by a hydroxyl radical.

Table 1: Calculated Benzylic C-H Bond Dissociation Energies (BDEs) of Difluorotoluenes

IsomerSubstitution ClassCalculated C-H BDE (kcal/mol)
2,3-Difluorotoluene1,2,3Data not available in search results
2,4-Difluorotoluene1,2,4Data not available in search results
2,5-Difluorotoluene1,2,4Data not available in search results
2,6-Difluorotoluene1,2,3Data not available in search results
3,4-Difluorotoluene1,2,4Data not available in search results
3,5-Difluorotoluene1,3,5Data not available in search results

Note: Specific calculated BDE values for all difluorobenzyl radical isomers were not found in the provided search results. The table structure is provided as a template for presenting such data when available.

Table 2: Calculated Rate Constants for Hydrogen Abstraction from Difluorotoluenes by Hydroxyl Radical

IsomerSubstitution ClassCalculated Rate Constant (cm³/molecule·s)
2,3-Difluorotoluene1,2,3Data not available in search results
2,4-Difluorotoluene1,2,4Data not available in search results
2,5-Difluorotoluene1,2,4Data not available in search results
2,6-Difluorotoluene1,2,3Data not available in search results
3,4-Difluorotoluene1,2,4Data not available in search results
3,5-Difluorotoluene1,3,5Data not available in search results

Note: Specific calculated rate constants for hydrogen abstraction from all difluorotoluene isomers by hydroxyl radical were not found in the provided search results. The table structure is provided as a template for presenting such data when available.

Experimental Protocols

The following sections outline the general experimental and computational protocols used to determine the data presented in this guide.

Experimental Determination of Bond Dissociation Energies

Experimental BDEs are typically determined indirectly through a variety of techniques, including:

  • Kinetic Methods: These methods involve studying the kinetics of a reaction where the bond of interest is broken. By measuring the activation energy of the reaction, the BDE can be estimated.[1][2]

  • Gas-Phase Acidity Cycles: This thermodynamic approach relates the BDE to the gas-phase acidity of the parent molecule and the electron affinity of the resulting radical.

  • Photoacoustic Calorimetry: This technique measures the heat released during a photochemical reaction, which can be used to determine reaction enthalpies and, subsequently, BDEs.

Experimental Determination of Reaction Rate Constants

The rates of radical reactions are often measured using time-resolved spectroscopic techniques:

  • Flash Photolysis: A short pulse of light is used to generate a high concentration of radicals, and their subsequent reactions are monitored by absorption or fluorescence spectroscopy.[3]

  • Pulse Radiolysis: Similar to flash photolysis, but uses a pulse of high-energy electrons to generate radicals.

  • Relative Rate Method: The rate of the reaction of interest is measured relative to a reaction with a known rate constant. This is a common technique for gas-phase radical reactions.[4]

Computational Protocol for BDE and Reaction Rate Calculation

A typical computational workflow for calculating BDEs and reaction rate constants involves the following steps:

  • Geometry Optimization: The three-dimensional structures of the parent molecule, the resulting radical, and any transition states are optimized using a chosen level of theory (e.g., a specific DFT functional and basis set).

  • Frequency Calculation: Vibrational frequencies are calculated for the optimized structures to confirm that they correspond to energy minima (for stable molecules and radicals) or a first-order saddle point (for transition states) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate electronic energies.

  • BDE Calculation: The BDE is calculated as the difference in the electronic energies (plus ZPVE corrections) between the products (radical + hydrogen atom) and the reactant (parent molecule).

  • Transition State Theory (TST): Reaction rate constants are calculated using TST, which relates the rate of a reaction to the properties of the transition state. Tunneling corrections are often included for reactions involving the transfer of a hydrogen atom.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Isodynamic_Approximation cluster_isomers Difluorobenzyl Radical Isomers cluster_rule Isodynamic Approximation Rule 2,3-DFBR 2,3-DFBR 1,2,3-Substitution 1,2,3-Substitution 2,3-DFBR->1,2,3-Substitution classified as 2,6-DFBR 2,6-DFBR 2,6-DFBR->1,2,3-Substitution classified as 2,4-DFBR 2,4-DFBR 1,2,4-Substitution 1,2,4-Substitution 2,4-DFBR->1,2,4-Substitution classified as 2,5-DFBR 2,5-DFBR 2,5-DFBR->1,2,4-Substitution classified as 3,4-DFBR 3,4-DFBR 3,4-DFBR->1,2,4-Substitution classified as 3,5-DFBR 3,5-DFBR 1,3,5-Substitution 1,3,5-Substitution 3,5-DFBR->1,3,5-Substitution classified as Similar Spectra1 Similar Vibrational Spectra 1,2,3-Substitution->Similar Spectra1 predicts Similar Spectra2 Similar Vibrational Spectra 1,2,4-Substitution->Similar Spectra2 predicts

Figure 1: Logical relationship of the Isodynamic Approximation Rule for difluorobenzyl radicals.

Computational_Workflow start Define Reactants, Products, and Transition States geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level Theory) freq_calc->energy_calc bde_calc Calculate BDE energy_calc->bde_calc tst_calc Calculate Rate Constant (TST with Tunneling) energy_calc->tst_calc end Quantitative Data bde_calc->end tst_calc->end

Figure 2: General computational workflow for determining BDEs and reaction rate constants.

Conclusion

The isodynamic approximation rule serves as a useful initial guide for understanding the spectroscopic similarities between isomeric radicals like the difluorobenzyls. However, for a comprehensive and quantitative comparison of their stability and reactivity, modern computational chemistry methods are indispensable. By providing numerical data on properties such as bond dissociation energies and reaction rate constants, these computational approaches offer a more robust and predictive framework for researchers in drug development and other scientific disciplines. The continued development and application of these methods will undoubtedly lead to a deeper understanding of radical chemistry and facilitate the design of more efficient and selective chemical processes.

References

Safety Operating Guide

Proper Disposal of 2,6-Difluorobenzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,6-Difluorobenzyl alcohol is critical for maintaining a secure laboratory environment and protecting the broader ecosystem. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial handling to final collection. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Considerations

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn when handling this chemical.[1][3] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]

Quantitative Safety Data

For quick reference, the following table summarizes key safety data for this compound.

PropertyValueSource
GHS Hazard StatementsH227, H315, H319[1]
GHS Precautionary StatementsP210, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378, P403+P235, P501[1]
Flash Point88 °C[1][2]
Boiling Point88 °C / 14 mmHg[1][3]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound waste is managed through your institution's hazardous waste program, typically overseen by the Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Obtain a dedicated, leak-proof waste container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.[1]

  • Segregate Waste: Collect waste containing this compound separately from other waste streams.[5] Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6] As a fluorinated organic compound, it requires special handling.[4]

  • Transfer Waste: Carefully pour or transfer the this compound waste into the designated container. Perform this action in a fume hood to minimize exposure.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[7]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is crucial for safety and regulatory compliance. Your institution's EHS department will likely provide standardized hazardous waste labels.[8][9]

  • Attach the Label: Affix the hazardous waste label to the container as soon as you begin collecting waste.[8]

  • Complete the Label Information: Fill out the label completely and legibly, using a pencil or solvent-resistant pen.[8] The following information is typically required:[9][10][11]

    • Generator Information: Your name, department, and contact information.

    • Chemical Contents: List all constituents by their full chemical names (e.g., "this compound"). Do not use abbreviations or chemical formulas.[9][11]

    • Concentrations: Indicate the approximate percentage of each component, which must total 100%.[8][11]

    • Hazards: Check the appropriate boxes to indicate the hazards (e.g., "Combustible," "Irritant").[10]

Step 3: Storing the Waste Container
  • Storage Location: Store the labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[1] This area should be at or near the point of generation and under the control of laboratory personnel.[1][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from spreading.

  • Storage Limits: Be aware of the storage limits for hazardous waste in your SAA. Typically, a maximum of 55 gallons of hazardous waste is permitted.[1]

Step 4: Arranging for Waste Disposal
  • Request Pickup: Once the waste container is nearly full (approximately 80-90% capacity to prevent overfilling) or when you have finished generating this type of waste, schedule a pickup with your institution's EHS department.[2][11][12] This is often done through an online request system.[7][9]

  • Final Disposal Method: The collected this compound waste will be transported to an approved hazardous waste disposal facility.[1][6] Due to its fluorinated nature, the most probable disposal method is high-temperature incineration, which is effective at breaking the strong carbon-fluorine bonds.[10][13][14]

Disposal of Empty this compound Containers

Empty containers that held this compound must also be handled properly to remove residual chemicals.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3][6]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses may also need to be collected, depending on institutional policies.

  • Deface the Label: Completely remove or deface the original manufacturer's label.[3][6]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, depending on your institution's procedures.[3][6] Glass containers may be disposed of in a designated broken glass box.[6]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound and its containers.

G cluster_waste This compound Waste cluster_container Empty Chemical Container A Generate Waste B Select & Prepare Waste Container A->B C Segregate & Collect Waste B->C D Label Container with Hazardous Waste Tag C->D E Store in Satellite Accumulation Area D->E F Container Full? E->F F->C No G Request EHS Pickup F->G Yes H EHS Collects for Incineration G->H I Container Empty J Triple Rinse with Appropriate Solvent I->J K Collect First Rinsate as Hazardous Waste J->K L Deface Original Label K->L M Dispose of Container in Appropriate Receptacle L->M

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.